Oxazolidine, 3-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-5-2-3-6-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKSTXGVEUSZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075220 | |
| Record name | Oxazolidine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27970-32-7 | |
| Record name | 3-Methyloxazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27970-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolidine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027970327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What are the chemical and physical properties of 3-methyl-oxazolidine?
An In-Depth Technical Guide to 3-Methyl-Oxazolidine for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-methyl-oxazolidine (CAS No. 27970-32-7). Synthesized from the foundational principles of heterocyclic chemistry, this compound serves as a versatile intermediate and building block in various scientific domains. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support its practical application. We will delve into its structural characteristics, spectroscopic data, reaction mechanisms, and safety considerations, grounding all claims in authoritative references.
Introduction and Core Concepts
3-Methyl-oxazolidine, also known as N-methyl-1,3-oxazolidine, is a five-membered saturated heterocycle containing both nitrogen and oxygen atoms. It belongs to the broader class of oxazolidines, which are formally derived from the condensation of a β-amino alcohol with an aldehyde or ketone.[1][2] In the case of 3-methyl-oxazolidine, the parent precursors are N-methylethanolamine and formaldehyde.
The presence of both a Lewis basic nitrogen and an oxygen atom within the ring imparts a unique reactivity profile, making it a valuable synthon in organic chemistry. Its primary utility stems from its role as a stable, yet reactive, masked formaldehyde and a building block for more complex molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory or industrial setting. The key properties of 3-methyl-oxazolidine are summarized below.
Table 1: Physical and Chemical Properties of 3-Methyl-Oxazolidine
| Property | Value | Source(s) |
| CAS Number | 27970-32-7 | [3] |
| Molecular Formula | C₄H₉NO | [3] |
| Molecular Weight | 87.12 g/mol | [3] |
| IUPAC Name | 3-methyl-1,3-oxazolidine | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 86 °C | [4] |
| Density | 0.959 g/cm³ | [4] |
| Flash Point | 16 °C (Closed Cup) | [4] |
| Vapor Pressure | 67.5 mmHg at 25 °C | |
| pKa (Predicted) | 7.45 ± 0.20 | [4] |
| Solubility | Soluble in polar solvents (water, alcohols) | [1] |
Note on Boiling Point: There are conflicting reports in the literature regarding the boiling point, with some sources citing approximately 150 °C.[1] However, the more frequently cited value in chemical supplier databases is 86 °C, which should be used as the primary reference point, albeit with the caution that the pressure is often not specified.
Spectroscopic Data for Structural Elucidation
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the N-methyl protons, and two triplets for the two sets of methylene protons (-N-CH₂- and -O-CH₂-). A singlet is also expected for the methylene protons at the 2-position (-N-CH₂-O-).
-
¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the N-methyl carbon, and the three methylene carbons of the heterocyclic ring.[3]
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 87. Key fragmentation patterns in amines and ethers involve alpha-cleavage. For 3-methyl-oxazolidine, the most prominent fragment is expected at m/z = 42, resulting from the loss of the CH₂O group and rearrangement. Other significant fragments would include m/z = 57 and m/z = 86.[3][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The prominent C-O and C-N stretching bands are expected in the fingerprint region, typically around 1100-1200 cm⁻¹. The absence of a C=O band (around 1700 cm⁻¹) and an N-H band (around 3300 cm⁻¹) distinguishes it from oxazolidinones and unsubstituted oxazolidines.[7][8][9]
Synthesis and Reaction Mechanisms
Synthesis of 3-Methyl-Oxazolidine
The most common and direct method for synthesizing 3-methyl-oxazolidine is the condensation reaction between N-methylethanolamine and formaldehyde.[10] This reaction is typically performed in a suitable solvent and may require a dehydrating agent to drive the equilibrium towards the product.
Mechanism of Formation
The formation of the oxazolidine ring does not proceed through an enamine intermediate, but rather through a two-step process involving a hemiaminal and a transient iminium ion.[7][11][12]
Caption: Mechanism of 3-methyl-oxazolidine synthesis.
Experimental Protocol: Synthesis of 3-Methyl-Oxazolidine
This protocol is a generalized procedure based on established methods for oxazolidine synthesis.[10][11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylethanolamine (1.0 eq). Dilute with a suitable solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.0-1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, to the reaction mixture to remove the water formed during the reaction and drive the equilibrium.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, filter off the dehydrating agent. Wash the filtrate with brine to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-methyl-oxazolidine.
Key Reactions and Reactivity
Hydrolysis: Ring-Opening Reaction
3-Methyl-oxazolidine is susceptible to hydrolysis, particularly under acidic conditions, which reverses its formation to yield N-methylethanolamine and formaldehyde.[13] This property is exploited in applications where it serves as a formaldehyde-releasing agent.[1] The mechanism involves protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water to open the ring. Studies on related N-methyl oxazolidines show they are relatively stable compared to N-phenyl derivatives.[13]
Caption: Acid-catalyzed hydrolysis of 3-methyl-oxazolidine.
Nucleophilicity of the Nitrogen Atom
The nitrogen atom in 3-methyl-oxazolidine is a nucleophile and can react with various electrophiles, such as alkyl halides.[1] This allows for the introduction of substituents at the nitrogen position, although this requires cleavage and reformation of the oxazolidine ring if the N-methyl group is to be replaced.
Applications in Research and Development
Protecting Group Chemistry
The oxazolidine moiety is a well-established protecting group for 1,2-amino alcohols and for aldehydes/ketones.[14] The formation of the 3-methyl-oxazolidine ring masks the aldehyde functionality of formaldehyde and the secondary amine and hydroxyl groups of N-methylethanolamine. The ring is stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions to deprotect the functional groups.[15]
Formaldehyde-Releasing Agent
Due to its susceptibility to hydrolysis, derivatives of 3-methyl-oxazolidine are used in industrial applications as biocides.[1] These compounds act as formaldehyde reservoirs, slowly releasing formaldehyde into an aqueous environment to provide sustained antimicrobial activity while minimizing the hazards associated with handling free formaldehyde.
Role in Asymmetric Synthesis: A Clarification
While the broader class of oxazolidine derivatives, specifically oxazolidinones , are famous as chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries), 3-methyl-oxazolidine itself is not typically used for this purpose.[16] The utility of Evans' auxiliaries stems from the N-acylated oxazolidin-2-one structure, which allows for the formation of a rigid, chelated enolate that directs the stereoselective alkylation at the α-carbon.[17] Simple oxazolidines like 3-methyl-oxazolidine lack the carbonyl group necessary for this mode of action.
Safety, Handling, and Toxicity
3-Methyl-oxazolidine is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazards: It is classified as a highly flammable liquid and vapor and causes serious eye damage.[3]
-
Toxicity: It is reported to be a poison by ingestion and skin contact and is a severe eye irritant.[4] Upon heating to decomposition, it may emit toxic nitrogen oxides (NOx).[4]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a respirator with an appropriate organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Recommended storage is at 2-8°C, protected from light.[4]
-
Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.
Conclusion
3-Methyl-oxazolidine is a valuable heterocyclic compound with a well-defined set of chemical and physical properties. Its synthesis from N-methylethanolamine and formaldehyde is straightforward, and its reactivity is dominated by the nucleophilic nitrogen and its susceptibility to acid-catalyzed hydrolysis. While its applications in drug development are more as a structural motif or intermediate rather than a direct chiral auxiliary, its role as a protecting group and a formaldehyde donor is significant. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
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Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371. Retrieved from [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 214264, Oxazolidine, 3-methyl-. PubChem. Retrieved from [Link]
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Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2022). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 7(22), 18688–18701. Retrieved from [Link]
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Xalilov, A. R., Zülfüqarlı, R. İ., & Mahmudov, K. T. (2020). Environmentally benign synthesis of new 1,3-oxazolidines and azomethynes on the base of arylaminopropanols. ANAS Transactions, Issue Chemistry, 40(1), 20-25. Retrieved from [Link]
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Palanimurugan, R., & Raghunathan, R. (2015). Diastereoselective alkylation of 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 43(1), 37-41. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. Retrieved from [Link]
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Jackson, R. F., & Wythes, M. J. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. Organic & Biomolecular Chemistry, 1(7), 1106–1111. Retrieved from [Link]
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Yaya, A. R., et al. (2022). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. Retrieved from [Link]
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Al Adhreai, A., et al. (2024). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). ResearchGate. Retrieved from [Link]
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Introduction: The Versatility of a Core Heterocycle
An In-depth Technical Guide to the Synthesis of 3-Methyl-Oxazolidine
3-Methyl-oxazolidine (CAS: 27970-32-7) is a five-membered heterocyclic compound featuring both nitrogen and oxygen atoms.[1] This structure is a cornerstone in various fields of synthetic and industrial chemistry. While seemingly simple, its chemical properties make it a valuable building block in pharmaceutical synthesis, a key component in the formulation of controlled-release biocides, and a useful analytical standard.[2] Oxazolidines, in general, are derived from the condensation of β-amino alcohols with aldehydes or ketones.[2][3][4] This guide provides a detailed exploration of the primary synthesis pathways for 3-methyl-oxazolidine, focusing on reaction mechanisms, field-proven experimental protocols, and the scientific rationale behind the synthetic choices.
Primary Synthesis Pathway: Condensation of N-Methylethanolamine and Formaldehyde
The most direct and widely employed method for synthesizing 3-methyl-oxazolidine is the condensation reaction between N-methylethanolamine and formaldehyde. This reaction is an equilibrium process that necessitates the removal of water to drive the formation of the final product.
Reaction Mechanism: A Stepwise View
The formation of the oxazolidine ring proceeds through a well-understood, two-step mechanism involving nucleophilic addition followed by intramolecular cyclization and dehydration.[5][6]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of N-methylethanolamine attacking the electrophilic carbonyl carbon of formaldehyde. This step forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield a hemiaminal intermediate.
-
Intramolecular Cyclization & Dehydration: The hydroxyl group of the hemiaminal then acts as a nucleophile, attacking the same carbon atom in an intramolecular fashion. This cyclization event, followed by the elimination of a water molecule, results in the stable 3-methyl-oxazolidine ring.
The overall mechanism is depicted below.
Caption: Evolution of industrial synthesis towards greener methods.
Key Applications in Science and Industry
3-Methyl-oxazolidine is not merely a synthetic target but a versatile tool with important applications.
-
Pharmaceutical Building Block: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). [2]The oxazolidine ring is a stable scaffold that can be incorporated into diverse molecular architectures.
-
Controlled Formaldehyde Release: Certain 3-methyl-oxazolidine derivatives are designed to act as formaldehyde reservoirs. [2]They remain stable under specific conditions (e.g., alkaline pH) but hydrolyze in aqueous environments to slowly release formaldehyde. This controlled release provides potent, broad-spectrum antimicrobial activity in industrial preservatives and metalworking fluids while mitigating the risks associated with free formaldehyde. [2]* Analytical Standards: Due to its stable structure, 3-methyl-oxazolidine and its derivatives are synthesized as analytical standards for the detection and quantification of volatile aldehydes in environmental and workplace safety analyses. [2][3]
Conclusion
The synthesis of 3-methyl-oxazolidine is predominantly achieved through a robust and efficient condensation reaction between N-methylethanolamine and formaldehyde. The simplicity of this pathway, coupled with a clear understanding of its underlying mechanism, allows for high-yield production on both laboratory and industrial scales. As chemical manufacturing continues to embrace greener and more efficient methodologies, the synthesis of this fundamental heterocycle has evolved, reflecting a commitment to sustainable innovation. Its crucial roles as a pharmaceutical intermediate and a functional molecule in material preservation underscore the continued importance of 3-methyl-oxazolidine in modern chemistry.
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An In-depth Technical Guide to 3-Methyl-oxazolidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-methyl-oxazolidine (CAS No. 27970-32-7), a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, key applications, and critical safety protocols associated with this molecule. The guide emphasizes the causality behind experimental choices and provides actionable, field-proven insights into its utility as a synthetic building block, a chiral auxiliary, and an analytical standard.
Compound Identification and Core Properties
3-Methyl-oxazolidine, with the Chemical Abstracts Service (CAS) number 27970-32-7 , is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms.[1][2][3] Its structure features a methyl group attached to the nitrogen atom of the oxazolidine ring. This seemingly simple molecule is a valuable intermediate in various chemical transformations due to the reactivity conferred by its heteroatoms.[4]
Chemical Structure
The structural representation of 3-methyl-oxazolidine is crucial for understanding its reactivity and stereochemistry.
Caption: Figure 1. Chemical Structure of 3-Methyl-oxazolidine.
Physicochemical Data
A summary of the key physical and chemical properties of 3-methyl-oxazolidine is presented below for quick reference. These properties are fundamental for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 27970-32-7 | [1][2][3] |
| Molecular Formula | C₄H₉NO | [1][2] |
| Molecular Weight | 87.12 g/mol | [2][4] |
| IUPAC Name | 3-methyl-1,3-oxazolidine | [2] |
| Boiling Point | ~150 °C (at standard atmospheric pressure) | [4] |
| Vapor Pressure | 67.5 mmHg at 25°C | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [4] |
| Appearance | Colorless liquid (typical) |
Synthesis of 3-Methyl-oxazolidine: A Mechanistic Approach
The synthesis of oxazolidines is a classic example of heterocyclic chemistry, typically involving the condensation reaction between a β-amino alcohol and an aldehyde or ketone.[5][6] For 3-methyl-oxazolidine, the most direct pathway is the reaction of N-methylethanolamine with formaldehyde.
Underlying Principles
The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the hydroxyl group on the iminium ion, followed by dehydration to yield the stable oxazolidine ring.[5] The choice of a mild dehydrating agent and an appropriate solvent is critical to drive the equilibrium towards the product.
Caption: Figure 2. General Synthesis of 3-Methyl-oxazolidine.
Experimental Protocol (Representative)
This protocol describes a standard laboratory procedure for the synthesis of 3-methyl-oxazolidine.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-methylethanolamine (1.0 eq) and a suitable solvent such as toluene.
-
Reagent Addition : Add an aqueous solution of formaldehyde (37%, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Dehydration : Heat the reaction mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion. Monitor the volume of water collected.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-methyl-oxazolidine.
Rationale : Toluene is chosen as the solvent to facilitate the azeotropic removal of water, which is the primary driving force for the cyclization. Using a slight excess of formaldehyde ensures the complete conversion of the limiting N-methylethanolamine.
Applications in Research and Development
3-Methyl-oxazolidine's unique structure makes it a valuable tool in several scientific domains, from pharmaceutical synthesis to analytical chemistry.[4]
Synthetic Intermediate in Heterocyclic Chemistry
The oxazolidine ring is a privileged scaffold in medicinal chemistry. 3-Methyl-oxazolidine serves as a versatile building block for constructing more complex heterocyclic systems.[4] The nitrogen atom can act as a nucleophile, enabling substitution reactions, while the ring itself can undergo cyclization to form bicyclic structures.[4] It is a key precursor in the synthesis of certain pharmaceuticals, including some antibiotics where the oxazolidine moiety is a critical pharmacophore.[4]
Chiral Auxiliary in Asymmetric Synthesis
Although 3-methyl-oxazolidine itself is achiral, derivatives created from chiral β-amino alcohols are widely used as chiral auxiliaries. These auxiliaries can control the stereochemical outcome of reactions, which is paramount in the synthesis of enantiomerically pure compounds for drug development.[4]
Formaldehyde-Releasing Agent and Analytical Standard
Derivatives of 3-methyl-oxazolidine can act as controlled formaldehyde-releasing agents.[4] In aqueous environments, they can hydrolyze to release formaldehyde at biocidal concentrations, making them useful in the formulation of industrial preservatives while mitigating the hazards of handling free formaldehyde.[4] Furthermore, 3-methyl-oxazolidine is used as an analytical standard for the detection of volatile aldehydes in various chemical analyses.[4]
Caption: Figure 3. Application Workflow Example.
Safety, Handling, and Storage
Proper handling of 3-methyl-oxazolidine is essential due to its hazardous properties. All personnel should consult the Safety Data Sheet (SDS) before use.
Hazard Identification
-
GHS Classification : The compound is classified as a highly flammable liquid and vapor (H225) and causes serious eye damage (H318).[2]
-
Toxicity : It is considered a poison by ingestion and skin contact and is a severe eye irritant.[1][3] Upon heating to decomposition, it may emit toxic vapors of nitrogen oxides (NOx).[1][3]
Recommended Handling Procedures
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing.
-
-
Fire Safety : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Methyl-oxazolidine is a foundational chemical with significant, albeit nuanced, applications in modern chemistry. Its utility as a synthetic intermediate and analytical tool underscores the importance of simple heterocyclic systems in complex scientific endeavors. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory and beyond.
References
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Mol-Instincts. Oxazolidine, 3-methyl- 27970-32-7 wiki. Available from: [Link]
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PubChem, National Center for Biotechnology Information. Oxazolidine, 3-methyl- | C4H9NO | CID 214264. Available from: [Link]
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Yaya, A. R., et al. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(10), 14358–14370. Available from: [Link]
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Yaya, A. R., et al. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available from: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-Oxazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-oxazolidine is a heterocyclic organic compound with the molecular formula C4H9NO.[1] As a substituted oxazolidine, it belongs to a class of compounds that are of significant interest in synthetic organic chemistry and drug development. Oxazolidines can serve as chiral auxiliaries, intermediates in the synthesis of complex molecules, and are found in the core structure of some bioactive compounds.[2] A thorough understanding of their structure and purity is paramount, and for this, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools.
Synthesis of 3-Methyl-Oxazolidine: An Overview
The synthesis of 3-methyl-oxazolidine can be achieved through the condensation reaction of N-methylethanolamine with formaldehyde. This reaction is a classic method for the formation of the oxazolidine ring system. The general mechanism involves the formation of a hemiaminal intermediate, followed by cyclization to yield the oxazolidine ring.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the connectivity of the carbon skeleton.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-methyl-oxazolidine in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum of 3-methyl-oxazolidine in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 2.45 | Singlet | 3H | N-CH ₃ |
| b | 2.60 - 2.75 | Triplet | 2H | N-CH ₂-CH₂-O |
| c | 3.70 - 3.85 | Triplet | 2H | N-CH₂-CH ₂-O |
| d | 4.10 - 4.20 | Singlet | 2H | O-CH ₂-N |
Interpretation:
-
N-CH₃ (a): The methyl group attached to the nitrogen atom is expected to appear as a singlet in the upfield region, around 2.45 ppm. Its integration corresponds to three protons.
-
N-CH₂- (b): The methylene group adjacent to the nitrogen (C5) is predicted to be a triplet around 2.60 - 2.75 ppm due to coupling with the neighboring methylene group (c).
-
-CH₂-O (c): The methylene group adjacent to the oxygen atom (C4) is expected to be deshielded compared to proton (b) and appear as a triplet around 3.70 - 3.85 ppm, coupled with proton (b).
-
O-CH₂-N (d): The methylene group at the 2-position, situated between the oxygen and nitrogen atoms, is the most deshielded and is predicted to appear as a singlet around 4.10 - 4.20 ppm.
Caption: ¹H NMR assignments for 3-methyl-oxazolidine.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
-
Acquisition Mode: Acquire the spectrum in a proton-decoupled mode to simplify the spectrum to single lines for each carbon.
-
Acquisition Parameters: A wider spectral width is used compared to ¹H NMR. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and its longer relaxation times.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR spectrum of 3-methyl-oxazolidine in CDCl₃ is summarized below.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 38.5 | N -CH₃ |
| 52.0 | N -CH₂-CH₂-O (C5) |
| 64.0 | N-CH₂-C H₂-O (C4) |
| 85.0 | O-C H₂-N (C2) |
Interpretation:
-
N-CH₃: The methyl carbon attached to the nitrogen is the most upfield signal, predicted around 38.5 ppm.
-
C5 (N-CH₂-): The carbon atom at position 5, adjacent to the nitrogen, is expected at approximately 52.0 ppm.
-
C4 (-CH₂-O): The carbon at position 4, bonded to the electronegative oxygen atom, is deshielded and predicted to appear around 64.0 ppm.
-
C2 (O-CH₂-N): The carbon at position 2 is the most deshielded as it is bonded to both an oxygen and a nitrogen atom. Its chemical shift is predicted to be around 85.0 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of chemical bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample like 3-methyl-oxazolidine, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.
Expected IR Absorption Bands and Interpretation
Based on the functional groups present in 3-methyl-oxazolidine and data from similar compounds, the following characteristic IR absorption bands are expected:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2950 - 2800 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1200 - 1000 | C-O stretch | Ether-like (C-O-C) |
| 1150 - 1050 | C-N stretch | Aliphatic amine (C-N) |
Interpretation:
-
C-H Stretching: Strong absorptions in the 2950-2800 cm⁻¹ region are characteristic of the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.
-
C-O Stretching: A strong band in the 1200-1000 cm⁻¹ region is expected for the C-O single bond stretching vibration of the ether-like linkage within the oxazolidine ring.
-
C-N Stretching: The C-N stretching vibration of the tertiary amine within the ring is expected to appear in the 1150-1050 cm⁻¹ region.
Caption: Workflow for the synthesis and spectroscopic confirmation of 3-methyl-oxazolidine.
Integrated Spectroscopic Analysis
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and confirmatory analysis of the structure of 3-methyl-oxazolidine.
-
The IR spectrum confirms the presence of the key functional groups: C-H (aliphatic), C-O, and C-N bonds, and the absence of other groups like C=O or O-H, which would indicate impurities or alternative structures.
-
The ¹³C NMR spectrum confirms the presence of four distinct carbon environments, consistent with the molecular structure. The chemical shifts align with the expected electronic effects of the nitrogen and oxygen heteroatoms.
-
The ¹H NMR spectrum provides the most detailed structural information. The number of signals, their chemical shifts, multiplicities, and integrations all correspond to the proposed structure of 3-methyl-oxazolidine. The coupling patterns observed in the triplet signals for the protons at C4 and C5 would confirm their adjacency in the five-membered ring.
By integrating the data from these three spectroscopic techniques, a researcher can confidently verify the identity and purity of a synthesized sample of 3-methyl-oxazolidine.
References
-
PubChem. 3-Methyl-1,3-oxazolidine. National Center for Biotechnology Information. [Link]
-
Yaya, A. R., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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A Technical Guide to the Reactivity Profile of 3-Methyl-1,3-oxazolidine
Foreword: Understanding the 3-Methyl-oxazolidine Core
Welcome to an in-depth exploration of 3-methyl-1,3-oxazolidine, a heterocyclic compound of significant interest in modern organic synthesis and drug development. This guide moves beyond a simple recitation of facts to provide a nuanced understanding of the molecule's reactivity, grounded in mechanistic principles and practical application. As researchers and drug development professionals, our goal is not just to use reagents, but to understand their behavior, predict their transformations, and harness their potential with precision. 3-Methyl-oxazolidine, a saturated five-membered ring containing both nitrogen and oxygen, serves as a fascinating case study in the interplay of stereoelectronics, ring strain, and substituent effects that govern heterocyclic chemistry.
This document is structured to build a comprehensive reactivity profile from the ground up. We will begin with its synthesis, as the method of formation provides the first clues to its stability. We will then dissect the core of its reactivity: the dynamic ring-chain tautomerism that is fundamental to its behavior. This leads into a detailed analysis of its hydrolysis and stability under various conditions, followed by an examination of its roles as both a nucleophile and a latent electrophile. Throughout this guide, we will emphasize the causality behind experimental choices and provide validated protocols, ensuring that the knowledge presented is not only theoretical but immediately applicable in a laboratory setting.
Synthesis of 3-Methyl-oxazolidine: The Foundational Condensation
The most direct and common route to 3-methyl-oxazolidine is the condensation reaction between an N-substituted β-amino alcohol and an aldehyde.[1] Specifically, it is formed from N-methylethanolamine and formaldehyde.
This reaction is an equilibrium process. The causality behind the typical experimental setup is the need to drive this equilibrium toward the cyclic product. This is achieved by efficiently removing the water formed during the reaction. While a Dean-Stark apparatus can be used with azeotropic solvents like toluene, a more common and milder laboratory-scale method involves a chemical dehydrating agent.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-methyl-oxazolidine.
Self-Validating Experimental Protocol: Synthesis of 3-Methyl-oxazolidine
This protocol is designed to be self-validating by ensuring conditions that strongly favor product formation and simplify purification. The use of a mild dehydrating agent at room temperature prevents side reactions that could be induced by acid catalysts or high heat.[2]
Materials:
-
N-Methylethanolamine (1.0 equiv)
-
Formaldehyde (37% solution in water, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Hydroxide (NaOH), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
DCM for extraction
-
Rotary evaporator
-
Standard glassware for reaction and workup
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add N-methylethanolamine (1.0 equiv) and dissolve it in anhydrous DCM (approx. 1 mL per mmol of the amino alcohol).
-
Cool the solution to 0 °C using an ice bath. This is a precautionary step to manage any exotherm from the initial addition of formaldehyde.
-
Slowly add the formaldehyde solution (1.1 equiv) to the stirred solution.
-
Add anhydrous MgSO₄ (a mass ratio of 1:1 with N-methylethanolamine) to the reaction mixture.[2]
-
Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The progress can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the MgSO₄.
-
Transfer the filtrate to a separatory funnel and wash with a 5% NaOH solution to remove any unreacted starting material or acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over fresh anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 3-methyl-oxazolidine as a colorless liquid.[2]
Expert Insight: The choice of anhydrous MgSO₄ is critical. It acts as a neutral, mild dehydrating agent, effectively sequestering the water produced and driving the reaction forward without the need for harsh acid catalysts, which could promote polymerization of formaldehyde or other side reactions.[2]
Core Reactivity: Ring-Chain Tautomerism and Hydrolysis
The entire reactivity profile of 3-methyl-oxazolidine is dominated by its existence in equilibrium with a ring-opened iminium ion. This is known as ring-chain tautomerism.[3][4] The stability of the oxazolidine ring is therefore highly dependent on conditions that favor either the closed (cyclic) or open (acyclic) form.
The Central Equilibrium: Ring-Chain Tautomerism
Caption: Ring-chain tautomerism of 3-methyl-oxazolidine.
This equilibrium is profoundly influenced by pH. In neutral or basic conditions, the cyclic hemiaminal form is heavily favored. However, under acidic conditions, protonation of the ring oxygen facilitates ring-opening to form the more stable, resonance-stabilized iminium cation. This cation is the key intermediate in the hydrolysis of the oxazolidine.
Hydrolytic Stability and Mechanism
Oxazolidines are generally considered labile to acid but relatively stable to base. The hydrolysis regenerates the parent amino alcohol and aldehyde. The rate of this hydrolysis is highly dependent on pH and the substitution pattern on the ring.[5]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The ring oxygen is protonated in a rapid pre-equilibrium step, making it a better leaving group.
-
Ring Opening: The C-O bond cleaves to form the resonance-stabilized N-methyl-N-(2-hydroxyethyl)methaniminium ion. This is typically the rate-determining step.[6]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.
-
Deprotonation: Loss of a proton yields an unstable N,O-aminal intermediate, which rapidly decomposes to N-methylethanolamine and formaldehyde.
Caption: Workflow for the acid-catalyzed hydrolysis of 3-methyl-oxazolidine.
Substituent Effects on Stability: Studies on various oxazolidines have established clear structure-activity relationships regarding stability:
-
N-Substitution: Oxazolidines with an N-methyl group are generally more stable towards hydrolysis than those with N-phenyl substituents.[7][8] The electron-withdrawing nature of the phenyl group likely destabilizes the iminium intermediate.
-
C2-Substitution: Steric bulk at the C2 position (derived from the aldehyde) generally decreases the rate of hydrolysis. For instance, oxazolidines derived from pivaldehyde are significantly more stable than those from formaldehyde.[5]
| Oxazolidine Derivative (from Ephedrine) | Carbonyl Source | Half-life at pH 7.4, 37°C | Reference |
| 2-unsubstituted | Formaldehyde | 5 seconds | [5] |
| 2-ethyl | Propionaldehyde | 18 seconds | [5] |
| 2-tert-butyl | Pivaldehyde | 30 minutes | [5] |
| 2,2-dimethyl | Acetone | 4 minutes | [5] |
This table illustrates the general trend of stability with C2-substitution using data from ephedrine-derived oxazolidines as a proxy.
Reactivity as a Nucleophile and Electrophile Precursor
The dual nature of the atoms within the 3-methyl-oxazolidine ring imparts it with both nucleophilic and latent electrophilic character.
Nucleophilicity of the Ring Nitrogen
The nitrogen atom in the 3-methyl-oxazolidine ring possesses a lone pair of electrons and can act as a nucleophile.[1] It can participate in reactions such as Michael additions or substitutions with strong electrophiles. However, this reactivity is often competitive with ring-opening, especially under acidic conditions. In many synthetic applications, the N-acyl oxazolidinone, where the nitrogen is part of a carbamate, is used as the nucleophile, but the parent oxazolidine can react directly under appropriate conditions.[9]
Latent Electrophilicity at C2
The C2 carbon is the primary electrophilic site. While not electrophilic in the neutral cyclic form, upon protonation and ring-opening to the iminium ion, the C2 carbon becomes highly susceptible to attack by nucleophiles. This is the mechanistic basis for its use as a protecting group. A nucleophile can displace the amino alcohol moiety, effectively unmasking the original aldehyde.
This reactivity is exploited in its role as a "masked" formaldehyde equivalent. It can deliver a formaldehyde unit to a strong nucleophile (e.g., a Grignard reagent or an enolate) under conditions that promote ring opening.
Applications in Synthesis
The reactivity profile of 3-methyl-oxazolidine makes it a valuable tool in organic synthesis, primarily as a protecting group and a synthetic building block.
Protecting Group for β-Amino Alcohols and Aldehydes
The formation of the oxazolidine ring is a common strategy for the simultaneous protection of a β-amino alcohol. The ring is stable to many non-acidic reagents (e.g., bases, nucleophiles, some reducing agents) and can be readily cleaved under mild acidic conditions to deprotect both functionalities.[2] Conversely, it can be used to protect volatile or reactive aldehydes like formaldehyde.[2]
Chiral Auxiliary in Asymmetric Synthesis
While 3-methyl-oxazolidine itself is achiral, chiral oxazolidines derived from chiral β-amino alcohols are extensively used as chiral auxiliaries.[1] They can direct the stereochemical outcome of reactions such as alkylations or aldol additions on a group attached to the ring nitrogen. Although our focus is the achiral parent, this application is a major driver of research into oxazolidine chemistry.
Conclusion
The reactivity of 3-methyl-oxazolidine is a study in dynamic equilibrium. Its stability and reaction pathways are not static but are dictated by the surrounding chemical environment, primarily pH. The ring-chain tautomerism between the stable cyclic hemiaminal and the reactive acyclic iminium ion is the central mechanistic feature governing its behavior. This lability under acidic conditions is both its primary vulnerability and its greatest strength, allowing it to serve as an effective protecting group and a synthetic intermediate. For the medicinal chemist and the process scientist, a thorough understanding of this equilibrium is paramount for controlling reaction outcomes, ensuring product stability, and designing novel synthetic strategies.
References
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- Title: Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams Source: PMC - NIH URL
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- Title: Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II)
- Title: Oxazolidine synthesis Source: Organic Chemistry Portal URL
- Title: Oxazolidine-2-thiones and thiazolidine-2-thiones as Nucleophiles in Intermolecular Michael Additions Source: PubMed URL
- Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy Source: PubMed URL
- Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF Source: ResearchGate URL
- Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace Source: ACS Omega URL
- Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace Source: PubMed Central URL
- Title: Thomas H.
- Title: Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism Source: PMC - PubMed Central URL
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- Title: Oxazolidine hydrolysis.
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A Comprehensive Technical Guide to 3-Methyl-Oxazolidine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen, is a versatile molecule with significant applications in synthetic organic chemistry and materials science. Its unique structural features, including its potential for chirality and its role as a masked aldehyde, have made it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Furthermore, its ability to act as a formaldehyde-releasing agent has led to its use in various industrial formulations as a biocide and preservative.
This in-depth technical guide provides a comprehensive overview of 3-methyl-oxazolidine, covering its synthesis, chemical properties, reactivity, and key applications. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-methyl-oxazolidine is fundamental to its application and handling.
| Property | Value | Reference |
| CAS Number | 27970-32-7 | [1] |
| Molecular Formula | C₄H₉NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| IUPAC Name | 3-methyl-1,3-oxazolidine | [1] |
Synthesis of 3-Methyl-Oxazolidine
The most common and straightforward method for the synthesis of 3-methyl-oxazolidine is the condensation reaction between N-methylethanolamine and formaldehyde. This reaction proceeds readily, often under mild conditions, to form the five-membered oxazolidine ring.
General Reaction Scheme
Sources
Molecular weight and chemical formula of 3-methyl-oxazolidine.
An In-depth Technical Guide to 3-Methyl-Oxazolidine: Synthesis, Properties, and Applications
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-methyl-oxazolidine (CAS No. 27970-32-7), a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. We will delve into its fundamental chemical and physical properties, explore common synthetic methodologies with mechanistic insights, and discuss its key applications as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical protocols.
Introduction to 3-Methyl-Oxazolidine
3-Methyl-oxazolidine, also known as N-methyloxazolidine, is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms.[1][2] Its structure is characterized by a saturated ring system with a methyl group attached to the nitrogen atom. This molecule belongs to the broader class of oxazolidines, which are typically synthesized through the condensation reaction of a β-amino alcohol with an aldehyde or ketone.[3] The unique structural arrangement of 3-methyl-oxazolidine imparts a specific reactivity profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] Its utility extends to its role as a chiral auxiliary in asymmetric synthesis, highlighting its importance in producing enantiomerically pure compounds.[3]
Chemical and Physical Properties
The fundamental properties of 3-methyl-oxazolidine are crucial for its handling, application, and the design of synthetic routes. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₉NO | [1][2][3] |
| Molecular Weight | 87.12 g/mol | [1][3] |
| IUPAC Name | 3-methyl-1,3-oxazolidine | [1][3] |
| CAS Number | 27970-32-7 | [2][3] |
| Appearance | Data not consistently available; likely a liquid | |
| Boiling Point | ~86-150 °C (range varies by source) | [3][4] |
| Density | ~0.959 g/cm³ | [4] |
| Solubility | Soluble in polar solvents like water and alcohols | [3] |
| Flash Point | 16 °C | [4] |
| Vapor Pressure | 67.5 mmHg at 25°C | [2] |
Synthesis of 3-Methyl-Oxazolidine
The primary and most common method for synthesizing oxazolidines, including 3-methyl-oxazolidine, is the condensation reaction between a β-amino alcohol and an aldehyde. This reaction is a classic example of forming a heterocyclic ring system.
General Reaction Mechanism
The synthesis proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the hydroxyl group on the iminium ion, followed by dehydration to yield the stable oxazolidine ring. The general pathway is illustrated below.
Caption: General reaction pathway for oxazolidine synthesis.
Representative Synthetic Protocol
This protocol describes a general procedure for the synthesis of 3-alkyl oxazolidines, which can be adapted for 3-methyl-oxazolidine. The reaction involves the condensation of 2-hydroxymethyl piperidine with an aldehyde, which serves as a model system for understanding the formation of the oxazolidine ring.[5][6]
Materials:
-
N-methylethanolamine (or other suitable β-amino alcohol)
-
Formaldehyde (or other suitable aldehyde)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous solvent (e.g., Dichloromethane, C₆D₆ for NMR studies)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the β-amino alcohol in the chosen anhydrous solvent, add anhydrous magnesium sulfate. This acts as a dehydrating agent to drive the reaction forward.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the aldehyde (e.g., a solution of formaldehyde) to the cooled, stirring mixture. An excess of the aldehyde may be used.
-
Allow the reaction to stir at 0 °C for a set period (e.g., 1 hour) and then warm to room temperature, continuing to stir for several hours (e.g., 24 hours).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filtered solid with additional solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the crude product as necessary, for example, by vacuum distillation.
Causality in Experimental Choices:
-
Anhydrous Conditions: The reaction produces water as a byproduct. Using a dehydrating agent like MgSO₄ is crucial to shift the reaction equilibrium towards the product side, thereby increasing the yield.
-
Controlled Temperature: The initial cooling of the reaction mixture helps to manage the exothermic nature of the condensation and allows for controlled formation of the hemiaminal intermediate.
Reactivity and Applications in Drug Development
3-Methyl-oxazolidine's reactivity is primarily centered around the nitrogen atom in the ring, which can act as a nucleophile.[3] This allows it to participate in substitution reactions with various electrophiles. Furthermore, the oxazolidine ring can be involved in cyclization reactions to form more complex heterocyclic structures, a strategy often employed in drug discovery.[3]
Key Applications:
-
Pharmaceutical Building Block: The oxazolidine scaffold is a key component in several important classes of pharmaceuticals. For instance, it is a structural motif in antibiotics like linezolid, although linezolid itself is an oxazolidinone (containing a carbonyl group).[3][7] The simpler 3-methyl-oxazolidine serves as a precursor or building block for creating more complex and pharmacologically active molecules.[8]
-
Chiral Auxiliary: Due to its inherent chirality (when appropriately substituted), 3-methyl-oxazolidine and its derivatives are valuable as chiral auxiliaries in asymmetric synthesis. This is critical for producing enantiomerically pure compounds, which is often a requirement for modern therapeutics to ensure efficacy and minimize side effects.[3]
-
Formaldehyde-Releasing Agents: Derivatives of 3-methyl-oxazolidine, such as 3,3'-methylenebis(5-methyloxazolidine) (MBO), are used as industrial biocides.[9][10] These compounds function by slowly releasing formaldehyde in aqueous environments, which provides a broad-spectrum antimicrobial effect. This controlled release mechanism is advantageous for preserving industrial products like metalworking fluids and paints.[9][10]
Caption: Key application areas of 3-methyl-oxazolidine.
Safety and Handling
3-Methyl-oxazolidine is classified as a hazardous substance and requires careful handling.
-
Hazards: It is considered a poison by ingestion and skin contact and is a severe eye irritant.[2] When heated to decomposition, it can emit toxic vapors of nitrogen oxides (NOx).[2] It is also a flammable liquid.[4]
-
Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
3-Methyl-oxazolidine is a fundamentally important heterocyclic compound with a well-defined profile of properties, reactivity, and applications. Its straightforward synthesis from common starting materials, combined with its utility as a versatile intermediate in pharmaceutical and chemical manufacturing, ensures its continued relevance. For researchers and drug development professionals, a thorough understanding of its synthesis, handling requirements, and chemical behavior is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
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An In-depth Technical Guide to the Solubility Characteristics of 3-Methyl-Oxazolidine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-methyl-oxazolidine (CAS No: 27970-32-7), a heterocyclic compound of interest in various chemical and pharmaceutical applications. This document, intended for researchers, scientists, and professionals in drug development, delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and discusses its expected behavior in a range of common solvents. While quantitative solubility data for 3-methyl-oxazolidine is not extensively available in public literature, this guide synthesizes foundational chemical principles and data from analogous structures to provide a robust predictive framework.
Introduction and Physicochemical Profile
3-Methyl-oxazolidine, with the chemical formula C₄H₉NO and a molecular weight of approximately 87.12 g/mol , is a five-membered heterocyclic ring containing both a nitrogen and an oxygen atom.[1][2][3] Its structure, featuring a tertiary amine and an ether linkage, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding these solubility characteristics is paramount for its application in synthesis, formulation, and biological studies.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [1][2][4] |
| Molecular Weight | 87.12 g/mol | [1][3] |
| Boiling Point | ~150 °C | [1] |
| CAS Number | 27970-32-7 | [4] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The dissolution process is driven by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS). For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the individual solute and solvent. This is largely influenced by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Intermolecular Forces and the Structure of 3-Methyl-Oxazolidine
The molecular structure of 3-methyl-oxazolidine allows for several types of intermolecular interactions:
-
Dipole-Dipole Interactions: The presence of electronegative oxygen and nitrogen atoms in the oxazolidine ring creates a permanent dipole moment in the molecule. This allows for attractive interactions with other polar molecules.
-
Hydrogen Bonding: While 3-methyl-oxazolidine does not have a hydrogen atom directly bonded to the nitrogen or oxygen and thus cannot act as a hydrogen bond donor, the lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This is a crucial factor in its solubility in protic solvents like water and alcohols.
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces present in all molecules and will contribute to the interaction of 3-methyl-oxazolidine with nonpolar solvents.
The interplay of these forces dictates the solubility of 3-methyl-oxazolidine in different solvent classes:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The ability of the oxygen and nitrogen atoms in 3-methyl-oxazolidine to accept hydrogen bonds is the primary driver of its solubility in these solvents.[1] The polar nature of the C-O and C-N bonds also contributes to favorable dipole-dipole interactions. Therefore, 3-methyl-oxazolidine is expected to be readily soluble in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. Solubility in these solvents will be primarily driven by dipole-dipole interactions. Given the polar nature of 3-methyl-oxazolidine, it is predicted to have good solubility in many polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar nature of 3-methyl-oxazolidine and the energy required to break the dipole-dipole interactions between solute molecules will likely not be sufficiently compensated by the weak solute-solvent interactions. Consequently, 3-methyl-oxazolidine is expected to have limited solubility in nonpolar solvents.
Caption: Logical relationship between 3-methyl-oxazolidine's structure and its predicted solubility.
Quantitative Solubility Data (Illustrative)
As previously stated, specific quantitative solubility data for 3-methyl-oxazolidine is scarce in peer-reviewed literature. However, to provide a practical reference, the following table presents solubility data for a structurally related compound, 5-methyl-3-vinyl-2-oxazolidinone . It is crucial to note that the vinyl and carbonyl groups in this analog will influence its polarity and hydrogen bonding capabilities, and thus its solubility will differ from that of 3-methyl-oxazolidine. This data is presented for illustrative purposes to demonstrate the format of a solubility table.
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Water | Polar Protic | Soluble / Limited | 0.12 | 20 | [5] |
| Ethanol | Polar Protic | Soluble | Data Not Available | - | [5] |
| Methanol | Polar Protic | Moderately Soluble | Data Not Available | - | [5] |
| Acetone | Polar Aprotic | Moderately Soluble | Data Not Available | - | [5] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound is a fundamental thermodynamic property. The shake-flask method is a widely accepted and reliable technique for its determination.
Principle
An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
3-Methyl-Oxazolidine (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Screw-cap vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-methyl-oxazolidine to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of 3-methyl-oxazolidine.
-
-
Data Interpretation:
-
Calculate the solubility of 3-methyl-oxazolidine in the test solvent, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Safety and Handling
3-Methyl-oxazolidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[6][7][8]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a detailed overview of the solubility characteristics of 3-methyl-oxazolidine. Based on its molecular structure, it is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. While quantitative data remains limited, the provided experimental protocol for the shake-flask method offers a reliable means for its empirical determination. A thorough understanding of the solubility of 3-methyl-oxazolidine is essential for its effective utilization in research and development.
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3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. (n.d.). Retrieved January 22, 2026, from [Link]
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Thermodynamic Characterization of Mixed Monolayers of a Novel Oxazolidine Derivative and Phospholipids. (n.d.). Retrieved January 22, 2026, from [Link]
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3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. (n.d.). Retrieved January 22, 2026, from [Link]
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QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace | ACS Omega. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. (2022, September 15). Retrieved January 22, 2026, from [Link]
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Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). Retrieved January 22, 2026, from [Link]
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Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations—An Update. (n.d.). Retrieved January 22, 2026, from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methyl-Oxazolidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Chemical Personality of 3-Methyl-Oxazolidine
3-Methyl-oxazolidine (CAS No. 27970-32-7) is a versatile heterocyclic compound increasingly utilized as a reactive intermediate and chiral auxiliary in pharmaceutical and agrochemical synthesis.[1] Its unique structural motif, featuring both nitrogen and oxygen atoms within a five-membered ring, imparts a reactive profile that is highly valuable in the construction of complex molecular architectures.[1][2] However, the very reactivity that makes this compound a powerful tool in the synthetic chemist's arsenal also necessitates a thorough understanding and rigorous adherence to safety protocols. This guide, intended for laboratory and drug development professionals, provides a comprehensive overview of the key safety and hazard information for handling 3-methyl-oxazolidine, moving beyond mere procedural lists to explain the causality behind safe laboratory practices.
Section 1: Physicochemical Properties and Hazard Identification
A foundational understanding of a chemical's physical and chemical properties is paramount to anticipating its behavior and mitigating potential hazards.
| Property | Value | Source |
| CAS Number | 27970-32-7 | [3][4][5][6] |
| Molecular Formula | C₄H₉NO | [3][4][5][6][7] |
| Molecular Weight | 87.12 g/mol | [1][3][4][6][7] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Boiling Point | 86 °C | [4][5] |
| Flash Point | 16 °C | [4][5] |
| Density | 0.959 g/mL | [4][5] |
| Vapor Pressure | 67.5 mmHg at 25°C | [3][4] |
| Solubility | Soluble in polar solvents such as water and alcohols.[1] | [1] |
The low flash point of 16°C classifies 3-methyl-oxazolidine as a highly flammable liquid, posing a significant fire risk in a laboratory setting.[3][4][5] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For 3-methyl-oxazolidine, the following classifications are of primary concern:
-
Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapor.[3]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[8]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[8]
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[8]
It is also described as a poison by ingestion and skin contact and a severe eye irritant.[3][4][5]
Section 2: Reactivity Profile and Incompatibility
The reactivity of 3-methyl-oxazolidine is centered around the nucleophilic nitrogen atom and the overall polarity of the molecule.[1][2] Understanding its incompatibility with other substances is crucial to prevent hazardous reactions.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing fires or explosions.
-
Strong Acids and Bases: As an amine derivative, 3-methyl-oxazolidine can react exothermically with strong acids. Strong bases may also promote decomposition or unwanted side reactions.
Hazardous Decomposition Products:
When heated to decomposition, 3-methyl-oxazolidine emits toxic vapors of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3][4][5] In the event of a fire, these hazardous gases will be present in the smoke.
Section 3: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is essential for the safe handling of any hazardous chemical. The following workflow, illustrated in the diagram below, provides a framework for identifying, evaluating, and controlling the risks associated with 3-methyl-oxazolidine.
Caption: A systematic workflow for assessing and mitigating the risks associated with handling 3-methyl-oxazolidine.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is the cornerstone of laboratory safety. The following protocols are designed to minimize exposure and prevent incidents when working with 3-methyl-oxazolidine.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to provide comprehensive protection.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes and the risk of serious eye damage.
-
Skin Protection: A flame-retardant lab coat should be worn over clothing that covers the legs and arms. Nitrile gloves are recommended for incidental contact. For tasks with a higher risk of splashing, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Respiratory Protection: All work with 3-methyl-oxazolidine should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
Weighing and Transferring Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (e.g., glassware, syringes, spatulas) within the fume hood.
-
For transfers of larger volumes from metal containers, ensure that the containers are electrically bonded and grounded to prevent static discharge.[9][10]
-
-
Weighing:
-
If possible, tare a sealed container on the balance before bringing it into the fume hood.
-
Alternatively, use a balance within a ventilated enclosure.
-
Dispense the required amount of 3-methyl-oxazolidine directly into the reaction vessel or a tared, sealed container within the fume hood.
-
-
Transfer:
-
Use a calibrated pipette or syringe for liquid transfers to ensure accuracy and minimize the risk of spills.
-
Always keep containers of 3-methyl-oxazolidine tightly sealed when not in use.[2]
-
When adding to a reaction, do so slowly and in a controlled manner.
-
-
Cleanup:
-
Decontaminate any reusable equipment that has come into contact with 3-methyl-oxazolidine.
-
Dispose of all contaminated disposable items in a designated, sealed waste container.
-
Section 5: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
Spill Response
Caption: A clear, step-by-step protocol for responding to a spill of 3-methyl-oxazolidine.
For a small spill (manageable by trained personnel):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Put on the appropriate PPE as outlined in Section 4.1.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
For a large spill:
-
Evacuate the laboratory immediately and alert your supervisor and institutional safety personnel.
-
Prevent entry to the affected area.
-
If it is safe to do so, turn off any potential ignition sources.
-
Await the arrival of trained emergency responders.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The substance is highly flammable and can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include nitrogen oxides and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]
-
Some suppliers recommend storage at temperatures as low as -10°C to -20°C. Always consult the supplier's specific recommendations.
-
Store in a designated flammable liquids storage cabinet.
-
Ensure containers are properly labeled with the chemical name and all relevant hazard warnings.
Waste Disposal
-
All waste containing 3-methyl-oxazolidine must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][11]
Conclusion: A Culture of Safety
3-Methyl-oxazolidine is a valuable reagent in modern chemical synthesis. By understanding its chemical properties, recognizing its hazards, and implementing robust safety protocols, researchers can harness its synthetic potential while maintaining a safe and secure laboratory environment. This guide provides the foundational knowledge for the safe handling of this compound, but it is the responsibility of every scientist to foster a culture of safety through continuous learning, diligent practice, and a commitment to protecting themselves and their colleagues.
References
- Angene Chemical. (2024, May 14).
- University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine].
- Office of Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3-METHYL-2-OXAZOLIDONE.
- EvitaChem. (n.d.). Buy Oxazolidine, 3-methyl- (EVT-400349) | 27970-32-7.
- Ambeed.com. (n.d.). 27970-32-7 | 3-Methyl-1,3-oxazolidine.
- PubChem. (n.d.). Oxazolidine, 3-methyl- | C4H9NO | CID 214264.
- LookChem. (n.d.). Cas 27970-32-7, Oxazolidine, 3-methyl-.
- BLD Pharm. (n.d.). 27970-32-7|3-Methyl-1,3-oxazolidine.
- ChemicalBook. (n.d.). Oxazolidine, 3-methyl- CAS#: 27970-32-7.
- Guidechem. (n.d.). 27970-32-7 Oxazolidine, 3-methyl-.
- Angene Chemical. (2024, May 14).
- Boron Molecular. (2020, August 5).
- EvitaChem. (n.d.). Oxazolidine, 3-methyl- (EVT-400349) | 27970-32-7.
- Sigma-Aldrich. (n.d.). 3-Methyl-1,3-oxazolidine | 27970-32-7.
- Santa Cruz Biotechnology. (2023, June 1).
- Nipissing University. (2019, June 12).
- CymitQuimica. (n.d.). Oxazolidine, 3-methyl-.
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Methodological & Application
Application Note & Protocol: Synthesis of Hexahydro-3-methyl-3H-oxazolo[3,4-a]pyridine
Abstract
This document provides a comprehensive guide for the synthesis of hexahydro-3-methyl-3H-oxazolo[3,4-a]pyridine, a bicyclic oxazolidine derivative, through the condensation reaction of 2-hydroxymethyl piperidine with acetaldehyde. Oxazolidine heterocycles are of significant interest in medicinal chemistry and drug development, serving as chiral auxiliaries, pharmacophores, and stable derivatives for analytical applications.[1][2] This protocol is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. We will elucidate the underlying reaction mechanism, provide a robust experimental workflow, and detail methods for product purification and characterization, ensuring scientific rigor and reproducibility.
Introduction: The Significance of Oxazolidine Synthesis
The condensation of β-amino alcohols with aldehydes or ketones is a cornerstone reaction in heterocyclic chemistry for forming the oxazolidine ring.[3][4] These five-membered heterocycles are valuable scaffolds in asymmetric synthesis and are integral to the structure of various bioactive molecules.[5] The specific target of this protocol, hexahydro-3-methyl-3H-oxazolo[3,4-a]pyridine, is formed from the readily available starting material 2-hydroxymethyl piperidine (2-HMP). This synthesis is particularly relevant for applications in analytical chemistry, where 2-HMP is used as a derivatizing agent to capture and stabilize volatile aldehydes for quantification.[6] The availability of pure, stable analytical standards of the resulting oxazolidines is imperative for method validation.[2][6]
This guide provides a field-proven protocol for synthesizing the acetaldehyde adduct of 2-HMP, yielding the title compound with high purity. We will delve into the mechanistic rationale behind the procedural steps, emphasizing the critical parameters that govern reaction efficiency and yield.
Reaction Scheme and Mechanism
The synthesis proceeds via a condensation reaction, which is fundamentally a reversible process. The strategic removal of water is therefore essential to drive the reaction equilibrium toward the formation of the desired oxazolidine product.
Overall Reaction:
Mechanistic Pathway:
The reaction mechanism does not proceed through an enamine intermediate, as has sometimes been postulated for similar reactions.[1] Instead, extensive NMR studies support a pathway involving the formation of a hemiaminal intermediate, followed by dehydration to a transient iminium ion, which then undergoes rapid intramolecular cyclization.[1][2][6]
-
Hemiaminal Formation: The nucleophilic nitrogen of 2-hydroxymethyl piperidine attacks the electrophilic carbonyl carbon of acetaldehyde to form an unstable hemiaminal intermediate.
-
Iminium Ion Formation: Under the reaction conditions, the hemiaminal readily loses a molecule of water to form a more stable, yet highly reactive, iminium ion.
-
Intramolecular Cyclization: The pendant hydroxyl group of the piperidine moiety acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion to form the five-membered oxazolidine ring, yielding the final bicyclic product.[3][7]
Below is a diagram illustrating the accepted mechanistic pathway.
Caption: Mechanistic pathway for oxazolidine formation.
Experimental Protocol
This protocol is adapted from the general procedure reported by Yaya et al. for the synthesis of 3-alkyl oxazolidines.[2][6] It has been optimized for reliability and high yield under standard laboratory conditions.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier |
| 2-Hydroxymethyl piperidine (2-HMP) | ≥98% | Standard supplier |
| Acetaldehyde | ≥99.5%, Anhydrous | Standard supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous, Powder | Standard supplier |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Standard supplier |
| Diethyl Ether (Et₂O) | ACS Grade | Standard supplier |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house |
| Deuterated Chloroform (CDCl₃) | For NMR | Standard supplier |
| Equipment |
| Round-bottom flask (50 mL) with stir bar |
| Syringes and needles |
| Ice bath |
| Magnetic stir plate |
| Buchner funnel and filter paper |
| Rotary evaporator |
| Separatory funnel (100 mL) |
| Glassware for extraction and drying |
| Vacuum distillation apparatus (optional) |
| NMR Spectrometer |
Step-by-Step Synthesis Procedure
The entire experimental workflow from reaction setup to final product analysis is outlined in the diagram below.
Caption: Experimental workflow for synthesis and purification.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-hydroxymethyl piperidine (1.50 g, 13.0 mmol, 1.0 equiv.). Dissolve it in 15 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Causality Note: Anhydrous DCM is used to prevent premature hydrolysis of the product and to ensure the efficiency of the dehydrating agent. Cooling the initial solution minimizes the volatility of acetaldehyde and controls any potential exothermic reaction upon its addition.
-
-
Aldehyde Addition: While stirring at 0°C, add freshly distilled acetaldehyde (1.15 g, 26.1 mmol, 2.0 equiv.) dropwise to the solution using a syringe.[2]
-
Causality Note: A slight excess of the aldehyde is used to ensure complete consumption of the more valuable 2-HMP starting material and to drive the reaction forward.
-
-
Dehydration and Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Add anhydrous magnesium sulfate (MgSO₄) (approx. 1.5 g, mass ratio of 1:1 with 2-HMP). Stir the resulting suspension vigorously at room temperature.[1][6]
-
Causality Note: Anhydrous MgSO₄ acts as a crucial dehydrating agent, sequestering the water molecule produced during the condensation. This prevents the reverse hydrolysis reaction and drives the equilibrium towards the oxazolidine product.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 CH₂Cl₂:MeOH). The reaction is typically complete within 2 to 10 hours.[6]
-
Filtration: Once the reaction is complete, filter the mixture through a Buchner funnel to remove the magnesium sulfate. Wash the filter cake with a small amount of DCM (2 x 5 mL) to recover any adsorbed product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Aqueous Work-up: Add the crude oil to a 5% aqueous solution of sodium hydroxide (NaOH) (10 mL) and stir for 15 minutes.[2]
-
Causality Note: The basic wash helps to remove any unreacted acidic impurities and facilitates the separation of the organic product during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purification: For high purity, the product should be purified by vacuum fractional distillation.[2] This step effectively removes non-volatile impurities and any remaining starting materials.
Product Characterization
The identity and purity of the final product, hexahydro-3-methyl-3H-oxazolo[3,4-a]pyridine, should be confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Key signals will confirm the formation of the oxazolidine ring and the presence of the methyl group from acetaldehyde. The spectrum should be compared against literature values if available.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic shifts for the carbons in the bicyclic ring system, further confirming the structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation.
Safety and Handling
-
2-Hydroxymethyl piperidine: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Suspected of causing cancer. Work in a well-ventilated fume hood away from ignition sources.
-
Dichloromethane (DCM): Suspected carcinogen. Use only in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
References
-
Yaya, A. R., Girard, M., Belkhadem, K., et al. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 5(32), 20389–20401. [Link]
-
Yaya, A. R., Girard, M., Belkhadem, K., et al. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. [Link]
-
Yaya, A. R., Girard, M., Belkhadem, K., et al. (2020). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. [Link]
-
MDPI. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]
-
ResearchGate. (2014). Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. ResearchGate. [Link]
-
Yaya, A. R., Girard, M., Belkhadem, K., et al. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Oxazolidine. Wikipedia. [Link]
-
Yaya, A. R., et al. (2020). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]
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The Versatile Role of 3-Methyl-1,3-oxazolidine in Pharmaceutical and Drug Synthesis: A Guide to its Application as a Formaldehyde Synthon
Introduction: Unveiling the Potential of a Unique Reagent
In the landscape of pharmaceutical synthesis, the quest for efficient, safe, and controllable reagents is perpetual. Among the vast arsenal of synthetic tools, 3-methyl-1,3-oxazolidine emerges as a valuable yet often overlooked reagent. While structurally similar to the widely recognized oxazolidinone scaffolds found in antibiotics like Linezolid, 3-methyl-1,3-oxazolidine possesses a distinct reactivity profile.[1] Its primary utility lies not as a chiral auxiliary or a core pharmacophore, but as a highly effective formaldehyde equivalent, particularly in Mannich-type aminomethylation reactions.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for utilizing 3-methyl-1,3-oxazolidine in the synthesis of pharmaceutically relevant molecules. We will delve into the mechanistic underpinnings of its reactivity, explore its advantages over traditional formaldehyde-based methods, and provide detailed protocols for its application in the synthesis of key heterocyclic intermediates.
The significance of 3-methyl-1,3-oxazolidine stems from its ability to act as a stable, liquid precursor to a reactive iminium species, which is the key intermediate in aminomethylation reactions.[2] This circumvents the challenges associated with handling gaseous formaldehyde, offering improved safety and ease of use in a laboratory setting. Furthermore, the in situ generation of the reactive species allows for milder reaction conditions and, in many cases, improved yields and selectivities.
Core Application: A Superior Formaldehyde Surrogate in Mannich Reactions
The Mannich reaction is a cornerstone of organic synthesis, enabling the introduction of an aminomethyl group onto an acidic proton of a substrate.[3] Traditionally, this is achieved using a combination of formaldehyde and a secondary amine. However, the use of formaldehyde gas or its aqueous solution (formalin) presents several practical challenges, including its toxicity and the often harsh reaction conditions required.
3-Methyl-1,3-oxazolidine provides an elegant solution to these issues. Upon treatment with an acid, typically a Lewis acid, the oxazolidine ring undergoes a facile ring-opening to generate a reactive N-methyl-N-(2-hydroxyethyl)iminium ion. This species serves as the electrophile in the subsequent aminomethylation of a wide range of nucleophiles.[2][3]
Mechanistic Rationale: The Acid-Catalyzed Activation Pathway
The efficacy of 3-methyl-1,3-oxazolidine as a formaldehyde surrogate is rooted in its acid-catalyzed ring-opening mechanism. This process generates the key electrophilic intermediate required for the Mannich reaction.
Figure 1: Mechanism of 3-methyl-oxazolidine activation and subsequent Mannich reaction.
As illustrated in Figure 1, a Lewis acid coordinates to the oxygen atom of the oxazolidine ring, facilitating its opening to form a stabilized iminium ion. This electrophile is then readily attacked by a suitable nucleophile, such as an electron-rich aromatic or heteroaromatic compound, to afford the desired aminomethylated product.
Application in the Synthesis of Bioactive Heterocycles
The aminomethylation of heterocycles is a crucial transformation in medicinal chemistry, as the introduction of an aminomethyl group can significantly modulate the pharmacological properties of a molecule.[4] 3-Methyl-1,3-oxazolidine has proven to be an excellent reagent for this purpose, particularly for the modification of indoles and phenols.
Synthesis of Gramine and its Analogues
Gramine, an alkaloid found in various plants, and its derivatives are known to possess a range of biological activities, including antiviral and antibacterial properties.[5] The classical synthesis of gramine involves the Mannich reaction of indole with formaldehyde and dimethylamine. The use of 3-methyl-1,3-oxazolidine offers a milder and often higher-yielding alternative for the synthesis of gramine analogues.[2]
Table 1: Comparison of Reagents for the Synthesis of Gramine Analogues
| Reagent System | Substrate | Product | Yield (%) | Reference |
| Formaldehyde, Dimethylamine, Acetic Acid | Indole | Gramine | 95.6 | [2] |
| 3-Methyl-1,3-oxazolidine, TMSCl | 2-Methylfuran | 2-Methyl-5-[(N-methyl-N-(2-hydroxyethyl))aminomethyl]furan | 80 | [6] |
| 3-Methyl-1,3-oxazolidine, Me₂SiCl₂ | Indole | N-(2-hydroxyethyl)-N-methyl-N-(indol-3-ylmethyl)amine | 34 | [6] |
Protocol 1: Synthesis of N-(2-hydroxyethyl)-N-methyl-N-(indol-3-ylmethyl)amine (A Gramine Analogue)
This protocol is adapted from the procedure described by Heaney et al. and demonstrates the aminomethylation of indole using 3-methyl-1,3-oxazolidine.[6]
Materials:
-
Indole
-
3-Methyl-1,3-oxazolidine
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of indole (1.0 eq) in anhydrous DCM under an inert atmosphere, add 3-methyl-1,3-oxazolidine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dichlorodimethylsilane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(2-hydroxyethyl)-N-methyl-N-(indol-3-ylmethyl)amine.
Figure 2: Workflow for the synthesis of a gramine analogue using 3-methyl-oxazolidine.
Aminomethylation of Phenols
Phenolic moieties are prevalent in a vast number of pharmaceuticals. The introduction of an aminomethyl group ortho to the hydroxyl group can significantly impact a molecule's biological activity and pharmacokinetic properties. 3-Methyl-1,3-oxazolidine serves as an effective reagent for this transformation.[7]
Protocol 2: General Procedure for the ortho-Aminomethylation of Phenols
This generalized protocol is based on established methodologies for the Mannich reaction of phenols.[7]
Materials:
-
Substituted Phenol
-
3-Methyl-1,3-oxazolidine
-
Lewis Acid (e.g., TiCl₄, SnCl₄) or Brønsted Acid (e.g., HCl)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) in the anhydrous solvent.
-
Add 3-methyl-1,3-oxazolidine (1.5 eq) to the solution.
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature, depending on the reactivity of the substrate and the Lewis acid).
-
Slowly add the Lewis or Brønsted acid catalyst (0.1 - 1.1 eq) to the stirred mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Advantages and Considerations
The use of 3-methyl-1,3-oxazolidine offers several key advantages over traditional Mannich reagents:
-
Safety and Handling: As a stable liquid, it is significantly easier and safer to handle than gaseous formaldehyde or paraformaldehyde.
-
Milder Reaction Conditions: The in situ generation of the reactive iminium ion often allows for reactions to be conducted at lower temperatures and under less harsh conditions.
-
Improved Yields and Selectivity: In many cases, the use of 3-methyl-1,3-oxazolidine can lead to higher yields and improved regioselectivity compared to traditional methods.[2]
-
Stoichiometric Control: The stoichiometry of the aminomethylating agent is easily controlled.
Researchers should, however, consider the following:
-
Acid Catalyst: The choice and amount of acid catalyst can be crucial and may require optimization for different substrates.
-
Byproducts: The reaction produces N-methylethanolamine as a byproduct, which must be removed during work-up.
-
Cost: While offering significant advantages, the cost of 3-methyl-1,3-oxazolidine may be higher than that of bulk formaldehyde.
Conclusion
3-Methyl-1,3-oxazolidine is a powerful and versatile reagent for the aminomethylation of a variety of nucleophiles, serving as a safe and efficient alternative to formaldehyde in Mannich-type reactions. Its application in the synthesis of bioactive heterocycles, such as indole and phenol derivatives, highlights its importance in modern pharmaceutical and drug synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this valuable tool into their synthetic strategies, paving the way for the efficient and safe construction of complex molecular architectures.
References
-
Recent Developments of Gramine: Chemistry and Biological Activity. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (n.d.). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Recent Developments of Gramine: Chemistry and Biological Activity. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of (ii) N-[[3-(2-Hydroxyethyl)-1H-indol-5-yl]methyl]methanesulphonamide. (n.d.). Molbase. Retrieved January 22, 2026, from [Link]
-
Synthesis of gramine derivatives 24 and 29[8][9]. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
(PDF) Mannich reactions of oxazolidines. (1998). ResearchGate. Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: Mannich Reactions of Oxazolidines. (1989). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. (2014). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: Mannich Reactions of Oxazolidines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Protocol for the synthesis of 1,3-oxazolidines described by Majee and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Brønsted acid catalysed aminomethylation of phenols with N,O-acetals.¹²⁴. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). Inno Pharmchem. Retrieved January 22, 2026, from [Link]
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2024). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
The synthesis of Mannich bases related to gramine (3a-i) with or without ultrasound. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (2012). Scientific Research Publishing. Retrieved January 22, 2026, from [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. (2024). IJNRD. Retrieved January 22, 2026, from [Link]
-
The Role of 3-Methyl-2-oxazolidinone in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
-
Formaldehyde surrogates in multicomponent reactions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Recent Developments of Gramine: Chemistry and Biological Activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Aminomethylation of N-1 indole position. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. (2019). Frontiers. Retrieved January 22, 2026, from [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Condensation Reaction to Form 3-Methyl-Oxazolidine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-methyl-oxazolidine via the condensation reaction of N-methylethanolamine and formaldehyde. Oxazolidines are a vital class of heterocyclic compounds, serving as versatile intermediates in pharmaceutical synthesis, chiral auxiliaries in asymmetric reactions, and as building blocks for complex molecules.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.
Reaction Principle and Mechanism
The formation of 3-methyl-oxazolidine is a classic condensation reaction between a β-amino alcohol (N-methylethanolamine) and an aldehyde (formaldehyde). The reaction proceeds by forming a molecule of water, which must typically be removed to drive the reaction equilibrium towards the product.
The mechanism is widely understood to proceed through a two-step process involving a hemiaminal intermediate followed by an intramolecular cyclization.[3][4]
-
Hemiaminal Formation: The nucleophilic nitrogen atom of N-methylethanolamine attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a transient zwitterion that quickly undergoes proton transfer to yield a hemiaminal intermediate.
-
Iminium Ion Formation and Cyclization: The hemiaminal is unstable and readily eliminates a molecule of water to form a reactive N-methyl-N-vinylmethanaminium, or iminium, ion. While an alternative enamine pathway has been considered, recent mechanistic studies provide stronger evidence for the iminium intermediate pathway.[3][4] The intramolecular hydroxyl group then acts as a nucleophile, attacking the iminium carbon to form the five-membered oxazolidine ring, thus yielding the final product, 3-methyl-oxazolidine.
Caption: Figure 1: Reaction Mechanism for 3-Methyl-Oxazolidine Synthesis.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |
| N-Methylethanolamine | 109-83-1 | C₃H₉NO | ≥99% | Sigma-Aldrich, TCI |
| Formaldehyde (37 wt. % in H₂O) | 50-00-0 | CH₂O | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | Acros Organics |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Saturated Solution | Lab Grade |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Reflux condenser and thermometer
-
Addition funnel (100 mL)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Analytical equipment for characterization (NMR, GC-MS, FT-IR)
Detailed Experimental Protocol
This protocol is designed for a ~0.1 mole scale synthesis. All operations involving formaldehyde must be conducted in a certified chemical fume hood.[5]
Reaction Setup
-
Prepare the Reaction Vessel: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and an addition funnel. Ensure all glassware is dry.
-
Charge the Flask: To the flask, add N-methylethanolamine (7.51 g, 0.1 mol) and dichloromethane (DCM, 100 mL).
-
Add Dehydrating Agent: Add anhydrous magnesium sulfate (15 g, ~0.125 mol) to the flask. The use of a dehydrating agent is crucial to sequester the water formed during the condensation, thereby driving the reaction to completion.[4]
-
Prepare Formaldehyde Solution: In the addition funnel, place the formaldehyde solution (8.1 g, 0.1 mol of CH₂O).
Reaction Execution
-
Initial Cooling: Begin stirring the N-methylethanolamine solution and cool the flask to 0-5 °C using an ice bath. This initial cooling helps to manage the initial exotherm of the reaction.
-
Addition of Formaldehyde: Add the formaldehyde solution dropwise from the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir vigorously for 12-16 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
Work-up and Isolation
-
Filter the Mixture: Filter the reaction mixture through a Büchner funnel to remove the magnesium sulfate. Wash the filter cake with a small amount of fresh DCM (2 x 20 mL) to recover any residual product.
-
Neutralize: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (50 mL) to remove any acidic impurities, followed by a wash with brine (50 mL).
-
Dry and Concentrate: Dry the organic layer over fresh anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
-
Vacuum Distillation: The crude product is a colorless to pale yellow oil. Purify the oil by vacuum distillation.[3] Collect the fraction boiling at approximately 45-47 °C at 20 mmHg.
-
Final Product: The purified 3-methyl-oxazolidine should be a clear, colorless liquid. The expected yield is typically in the range of 80-90%.
Quantitative Data and Characterization
| Parameter | Value |
| N-Methylethanolamine | 7.51 g (0.1 mol) |
| Formaldehyde (37% soln.) | 8.1 g (0.1 mol CH₂O) |
| Solvent (DCM) | 100 mL |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 12 - 16 hours |
| Expected Yield | 7.0 - 7.8 g (80-90%) |
| Molecular Weight | 87.12 g/mol [6] |
| Boiling Point | ~128-130 °C (atm.), 45-47 °C (20 mmHg) |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the N-CH₃ group, and the three methylene groups of the oxazolidine ring.
-
¹³C NMR: Confirm the presence of four distinct carbon signals.
-
FT-IR: Look for the absence of O-H and N-H stretching bands from the starting material and the presence of C-O-C and C-N-C stretching bands.
-
GC-MS: A single peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ at 87.[6]
Experimental Workflow Visualization
Caption: Figure 2: Step-by-step experimental workflow for the synthesis of 3-methyl-oxazolidine.
Safety Precautions
-
General: This procedure must only be performed by trained personnel in a well-ventilated laboratory setting. A standard operating procedure (SOP) should be in place for handling all chemicals.[7]
-
Formaldehyde: Formaldehyde is highly toxic, a suspected human carcinogen, and a severe irritant to the eyes, skin, and respiratory system.[5] All work must be conducted in a certified chemical fume hood.[5] Avoid inhalation of vapors and any direct physical contact.[8]
-
N-Methylethanolamine: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[9]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhaling fumes and use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended) at all times.[10] An eyewash station and safety shower must be readily accessible.
-
Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be collected in properly labeled hazardous waste containers for disposal according to institutional guidelines.[7]
References
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Gagnon, H., et al. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. Available at: [Link]
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ten Holte, P., et al. Synthesis of Oxazolidinones by a Solid-Phase/Activation Cycloelimination (SP/ACE) Methodology. Slideshare. Available at: [Link]
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Yilmaz, I., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. Available at: [Link]
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Organic Chemistry Portal. Synthesis of oxazolidines. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. Synthesis of oxazolidin-2-ones. ResearchGate. Available at: [Link]
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Gagnon, H., et al. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available at: [Link]
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Keglevich, G., et al. Optimization of the condensation of N-methylethanolamine, paraformaldehyde, and diethyl phosphite. ResearchGate. Available at: [Link]
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SpectraBase. 3-Methyl-1,3-oxazolidin-2-one. SpectraBase. Available at: [Link]
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ResearchGate. (PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. Available at: [Link]
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SpectraBase. Oxazolidine, 3-methyl-2-propyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
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PubChem. 2-Oxazolidinone, 3-methyl-. PubChem Database. Available at: [Link]
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University of California, Berkeley. Formaldehyde: Hazards and Precautions. UC Berkeley EH&S. Available at: [Link]
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PubChem. Oxazolidine, 3-methyl-. PubChem Database. Available at: [Link]
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Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
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National Center for Biotechnology Information (NCBI). Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central. Available at: [Link]
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ResearchGate. Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. Available at: [Link]
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Concordia University. FORMALDEHYDE SAFETY GUIDELINES. Concordia University. Available at: [Link]
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Granvogl, M., et al. (2018). Synthesis and Identification of 3‑Oxazolines in Cocoa. PubMed Central. Available at: [Link]
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MDPI. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. Available at: [Link]
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Wikipedia. N-Methylethanolamine. Wikipedia. Available at: [Link]
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Beilstein Journals. (2024). Formaldehyde surrogates in multicomponent reactions. Beilstein Journals. Available at: [Link]
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ResearchGate. (PDF) Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Reaction Mechanisms of 3-Methyl-Oxazolidine with Various Electrophiles
Abstract
This guide provides an in-depth technical overview of the reaction mechanisms of 3-methyl-oxazolidine with several classes of electrophiles. As a versatile heterocyclic compound, 3-methyl-oxazolidine possesses unique reactivity stemming from its nature as both a cyclic tertiary amine and a masked N,O-acetal. This dual character dictates its behavior towards electrophiles, often leading to quaternization at the nitrogen atom, followed by potential ring-opening pathways. Understanding these mechanisms is crucial for researchers in organic synthesis and drug development, where oxazolidine scaffolds are prevalent. This document details the theoretical underpinnings and provides practical, step-by-step protocols for reactions with alkyl halides, acyl chlorides, protic acids, and Michael acceptors, supported by mechanistic diagrams and authoritative references.
Introduction: The Dual Reactivity of 3-Methyl-Oxazolidine
3-Methyl-oxazolidine is a five-membered saturated heterocycle containing both nitrogen and oxygen atoms. Its structure confers two primary modes of reactivity:
-
Nucleophilic Tertiary Amine: The nitrogen atom (N-3) possesses a lone pair of electrons, making it a potent nucleophile. It readily reacts with electrophiles to form quaternary oxazolidinium salts. This reactivity is characteristic of tertiary amines.
-
Acid-Labile N,O-Acetal: The core ring structure is an N,O-acetal (or aminal ether). Such structures are susceptible to cleavage under acidic conditions. The reaction is initiated by protonation of either the ring oxygen or nitrogen, which weakens the C-O or C-N bonds and facilitates ring-opening to form an iminium ion intermediate.[1][2]
This guide will explore how these characteristics govern the compound's interaction with different electrophilic partners.
Caption: Key reactive sites of the 3-methyl-oxazolidine scaffold.
Reaction with Alkyl Halides: N-Alkylation and Quaternization
The most direct reaction of 3-methyl-oxazolidine with alkyl halides (e.g., methyl iodide, benzyl bromide) is a classic SN2 reaction known as the Menshutkin reaction . The nitrogen atom acts as the nucleophile, displacing the halide and forming a stable quaternary ammonium salt, specifically an N-alkyl-N-methyloxazolidinium halide.[3][4]
Mechanism of N-Alkylation
The reaction proceeds via a single concerted step where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond while simultaneously breaking the C-X bond. The resulting oxazolidinium salts are a class of ionic liquids or organic ionic plastic crystals, which have garnered interest as potential electrolytes in energy storage applications due to their thermal stability and ionic conductivity.[5][6]
Caption: Workflow for the N-Alkylation of 3-methyl-oxazolidine.
Under forcing conditions (high heat) or with a strongly nucleophilic counter-ion, the resulting quaternary salt can undergo a subsequent ring-opening reaction. This typically involves the nucleophilic halide attacking one of the ring carbons adjacent to the positively charged nitrogen (C-2 or C-5), leading to cleavage of a C-O or C-N bond.
Protocol: Synthesis of 3-Ethyl-3-methyl-oxazolidinium Iodide
This protocol describes the quaternization of 3-methyl-oxazolidine with ethyl iodide.
Causality and Experimental Choices:
-
Solvent: Acetonitrile (CH₃CN) is a polar aprotic solvent that effectively solvates the transition state of SN2 reactions without interfering as a nucleophile. Acetone is another suitable alternative.
-
Temperature: The reaction is often exothermic. Running it at room temperature is generally sufficient, but cooling may be necessary for more reactive halides to control the reaction rate.
-
Stoichiometry: A slight excess of the alkyl halide is often used to ensure complete consumption of the starting amine.
-
Workup: The product is an ionic salt and typically precipitates from less polar organic solvents. It can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove unreacted starting materials.
Protocol Steps:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-oxazolidine (1.0 g, 11.5 mmol) in 20 mL of anhydrous acetonitrile.
-
Slowly add ethyl iodide (2.15 g, 1.1 eq, 13.8 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the formation of a precipitate. Reaction progress can be monitored by TLC (disappearance of the starting amine).
-
Upon completion, a white or off-white solid will have precipitated. If precipitation is incomplete, the volume of the solvent can be reduced in vacuo.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with two 10 mL portions of cold diethyl ether to remove any residual starting materials.
-
Dry the product under high vacuum to yield the N-ethyl-N-methyloxazolidinium iodide salt.
| Parameter | Condition | Rationale |
| Electrophile | Ethyl Iodide | Good leaving group (I⁻), reactive electrophile. |
| Solvent | Anhydrous Acetonitrile | Polar aprotic, ideal for SN2 reactions. |
| Temperature | Room Temperature | Sufficient for reaction; avoids side reactions. |
| Time | 12-24 hours | Allows for complete reaction. |
| Workup | Precipitation & Filtration | Simple isolation of the ionic product. |
Reaction with Acyl Chlorides: N-Acylation and Ring Opening
Unlike primary or secondary amines which form stable amides, tertiary amines like 3-methyl-oxazolidine react with acyl chlorides to form highly reactive N-acyl-oxazolidinium salts.[7][8] These intermediates are potent acylating agents themselves and are generally unstable, especially in the presence of the displaced chloride nucleophile.
Mechanism of N-Acylation and Subsequent Ring Cleavage
The reaction initiates with the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which quickly collapses to expel the chloride ion, yielding the N-acyl-N-methyloxazolidinium chloride.
This quaternary intermediate is highly activated towards nucleophilic attack. The chloride ion can attack the electrophilic C-2 position of the oxazolidine ring, leading to ring-opening and the formation of N-(2-chloroethyl)-N-methylamide.
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Protocol for microwave-assisted synthesis of 3-methyl-oxazolidine derivatives.
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 3-methyl-oxazolidine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to provide a deeper understanding of the "why" behind the protocol. This guide emphasizes the advantages of microwave irradiation—including dramatically reduced reaction times, increased yields, and enhanced purity—over conventional heating methods.[1][2][3] The protocols detailed herein are designed to be robust and reproducible, offering a streamlined pathway for the efficient synthesis of these valuable scaffolds.
Introduction: The Significance of Oxazolidines and the Microwave Advantage
Oxazolidine rings are privileged structures in drug discovery, forming the core of numerous antibacterial agents and serving as versatile chiral auxiliaries in asymmetric synthesis.[4][5] The traditional synthesis of these heterocycles often involves prolonged reaction times at elevated temperatures, leading to potential side product formation and energy inefficiency.[6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[1][7][8] The core principle of microwave heating lies in the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture. This interaction induces rapid rotation and friction, leading to efficient and uniform heating throughout the sample.[9] This volumetric heating is fundamentally different from conventional methods that rely on thermal conduction, often resulting in significant rate enhancements and cleaner reaction profiles.[2][3]
Key Advantages of Microwave Synthesis:
-
Rapid Reaction Times: Reactions that take hours via conventional heating can often be completed in minutes.[2][9]
-
Higher Yields: Improved energy transfer and reduced side reactions frequently lead to higher product yields.[2][3]
-
Enhanced Purity: The speed and efficiency of microwave heating can minimize the formation of impurities, simplifying purification.[2][3]
-
Energy Efficiency: Microwaves heat the reactants directly, not the vessel, leading to significant energy savings.[1][2]
Reaction Mechanism: The Cycloaddition Pathway
The synthesis of 3-methyl-oxazolidine derivatives discussed here proceeds via the cycloaddition of an epoxide with an isocyanate. This reaction is a powerful method for constructing the oxazolidinone ring system. The general mechanism involves the nucleophilic attack of the isocyanate nitrogen on one of the epoxide carbons, followed by an intramolecular ring-closing step.
The reaction is typically catalyzed to facilitate the ring-opening of the epoxide. While various catalysts can be employed, the choice often depends on the specific substrates and desired regioselectivity. The microwave irradiation serves to overcome the activation energy barrier of this process more efficiently than conventional heating.
Caption: General reaction scheme for the synthesis of 3-methyl-oxazolidine derivatives.
Detailed Experimental Protocol
This protocol outlines the synthesis of a representative 3-methyl-oxazolidine derivative from a generic epoxide and methyl isocyanate. Note: This is a general procedure and may require optimization for specific substrates.
Materials and Equipment
-
Substituted Epoxide (1.0 eq)
-
Methyl Isocyanate (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Safety Precautions
-
Microwave Reactor: Only use microwave reactors specifically designed for chemical synthesis.[10][11] Domestic microwave ovens are not suitable and can be extremely dangerous.[10]
-
Pressure: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the temperatures and pressures expected.
-
Reagents: Methyl isocyanate is toxic and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Epoxides, especially low molecular weight ones, can be toxic and should be handled with care.[12]
-
Thermal Hazards: Be aware of the potential for rapid temperature increases and localized superheating, especially in viscous or solvent-free reactions.[10]
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve the substituted epoxide (1.0 eq) in the chosen anhydrous solvent (e.g., 5 mL of dichloromethane).
-
Addition of Isocyanate: Carefully add methyl isocyanate (1.1 eq) to the reaction vessel.
-
Vessel Sealing: Securely seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows (these are starting points and may require optimization):
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: 150 W (with stirring)
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature before carefully opening it in a fume hood.
-
Workup:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).
Caption: Experimental workflow for the microwave-assisted synthesis.
Optimization and Data
The efficiency of the microwave-assisted synthesis can be influenced by several parameters. The following table provides a starting point for optimization.
| Parameter | Range | Effect on Reaction |
| Temperature | 80 - 150 °C | Higher temperatures generally decrease reaction time but may lead to decomposition. |
| Time | 5 - 30 min | Longer times can increase conversion but may also lead to side product formation. |
| Solvent | Dichloromethane, Toluene, Acetonitrile | The polarity of the solvent affects microwave absorption and heating efficiency.[11] |
| Catalyst | Lewis acids, bases | Can significantly accelerate the reaction and influence regioselectivity. |
Conclusion
The microwave-assisted synthesis of 3-methyl-oxazolidine derivatives offers a rapid, efficient, and often higher-yielding alternative to conventional synthetic methods.[1][2] By understanding the underlying principles of microwave heating and carefully controlling the reaction parameters, researchers can streamline the synthesis of these important heterocyclic compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful technology in the laboratory.
References
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Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. Retrieved January 21, 2026, from [Link]
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Microwave assisted green organic synthesis. (2024). ScienceDirect. Retrieved January 21, 2026, from [Link]
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Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 21, 2026, from [Link]
-
Oxazolidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
- Tuğrak, M., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1749–1759.
-
Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. (2002). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Epoxides and Azridines. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]
- Wang, J., et al. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as catalyst.
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- Kumar, D., & Singh, S. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(3), 1-11.
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Application Notes & Protocols: The Role of 3-Methyl-Oxazolidine in the Synthesis of Complex Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Synthetic Potential of 3-Methyl-Oxazolidine
In the vast toolkit of synthetic organic chemistry, certain reagents distinguish themselves through their stability, versatility, and ability to act as efficient synthons for key functional groups. 3-Methyl-oxazolidine, a five-membered heterocycle, is one such molecule. While its structural cousins, the oxazolidinones, have garnered significant attention in medicinal chemistry, 3-methyl-oxazolidine offers a unique and powerful set of advantages as a synthetic building block.[1][2]
Its primary role is that of a stable, easily handled, and reactive equivalent of two crucial synthetic units: formaldehyde and N-methylaminoethanol . The oxazolidine ring effectively "masks" these components, allowing for their controlled release and participation in complex bond-forming cascades. This guide provides an in-depth exploration of the mechanistic underpinnings of 3-methyl-oxazolidine's reactivity and delivers field-proven protocols for its application in the synthesis of elaborate heterocyclic structures.
Part I: The Foundational Chemistry of 3-Methyl-Oxazolidine
Synthesis and Stability: A Tale of Two Precursors
The elegance of 3-methyl-oxazolidine begins with its formation. It is readily synthesized via the condensation of N-methylaminoethanol with formaldehyde.[3] This reaction is a classic example of heterocyclic ring formation driven by the generation of an iminium ion intermediate.
Mechanism of Formation: The reaction proceeds through a well-established pathway:
-
Hemiaminal Formation: The primary amine of N-methylaminoethanol performs a nucleophilic attack on the carbonyl carbon of formaldehyde to form a transient hemiaminal intermediate.
-
Dehydration and Iminium Ion Formation: The hemiaminal readily loses a molecule of water to generate a reactive N-methyl-N-vinylmethaniminium ion.
-
Intramolecular Cyclization: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion in a favorable 5-exo-tet cyclization, yielding the stable 3-methyl-oxazolidine ring.[1][4]
This straightforward synthesis makes 3-methyl-oxazolidine an accessible and cost-effective reagent. Its stability under neutral and basic conditions allows for its storage and use in a wide range of reaction setups where free formaldehyde would be problematic due to its high reactivity, volatility, and tendency to polymerize.
Caption: Formation pathway of 3-methyl-oxazolidine.
Reactivity and Ring-Opening: The Gateway to Complexity
The synthetic utility of 3-methyl-oxazolidine is unlocked through its controlled ring-opening. Under acidic conditions, the equilibrium of its formation is reversed, revealing its constituent parts in a highly controlled manner.
The key to its function is the acid-catalyzed generation of a reactive N-methyl-N-methylidene-ethanaminium ion (an Eschenmoser salt analogue). This iminium ion is a potent electrophile and serves as the active species in subsequent bond-forming reactions.[5]
Caption: Ring-opening of 3-methyl-oxazolidine to form an electrophilic iminium ion for subsequent reactions.
This in situ generation of a reactive electrophile is central to its application as a formaldehyde synthon, particularly in Mannich-type reactions. It provides a significant advantage over using aqueous formaldehyde, as the reactions can be conducted under anhydrous conditions, and the concentration of the reactive species is kept low and steady, minimizing side reactions.[5][6]
Part II: Applications in Complex Heterocyclic Synthesis
Application 1: A Superior Formaldehyde Synthon for Mannich Reactions
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds and their derivatives, which are precursors to a multitude of complex heterocycles like piperidines and other alkaloids.[7][8] 3-Methyl-oxazolidine excels as a formaldehyde equivalent in these transformations.
Causality Behind Experimental Choice: Why use 3-methyl-oxazolidine instead of paraformaldehyde or formalin?
-
Anhydrous Conditions: Many Mannich reactions are sensitive to water. 3-Methyl-oxazolidine allows the reaction to be run under strictly anhydrous conditions, improving yields and preventing side reactions.[5]
-
Controlled Stoichiometry: It is a liquid that can be accurately measured, ensuring precise control over the amount of the formaldehyde equivalent introduced.
-
Reduced Side Products: It avoids the formation of polymers and other byproducts associated with free formaldehyde, simplifying purification.[9]
-
Homogeneous Reaction: It is soluble in common organic solvents, leading to homogeneous reaction mixtures and more predictable kinetics.
A prime example is the synthesis of functionalized piperidones, which are versatile intermediates for drug candidates.[10] The reaction involves the aminomethylation of an enolizable ketone with the iminium ion generated from 3-methyl-oxazolidine.
Application 2: Multicomponent Reactions for Fused Heterocycles
The bifunctional nature of 3-methyl-oxazolidine makes it an ideal component in multicomponent reactions (MCRs) for the rapid assembly of complex molecular architectures.[11][12] In a single pot, the oxazolidine can provide both a C1 electrophile (from the formaldehyde unit) and, after ring-opening, a nucleophilic secondary amine (from the N-methylaminoethanol backbone) for subsequent cyclizations.
This strategy is particularly effective for synthesizing fused heterocyclic systems, where multiple rings are constructed in a domino or cascade sequence. For instance, in the presence of a suitable dienophile and an acid catalyst, 3-methyl-oxazolidine can participate in reactions leading to fused systems like oxazolo[3,4-a]pyridines or related structures.[4][13]
Part III: Detailed Protocols and Methodologies
Protocol 1: Synthesis of a β-Aminomethyl Ketone via Mannich Reaction
This protocol details the synthesis of 2-(N-methyl-N-(2-hydroxyethyl)aminomethyl)cyclohexanone, a precursor for bicyclic alkaloids.
-
Objective: To demonstrate the use of 3-methyl-oxazolidine as a formaldehyde equivalent in a Lewis acid-catalyzed Mannich reaction.
-
Trustworthiness: This protocol is based on established methods for aminomethylation using oxazolidines as iminium ion precursors.[5] The work-up and purification steps are designed to isolate the target compound with high purity, verifiable by standard spectroscopic methods.
Materials:
-
Cyclohexanone (1.0 equiv)
-
3-Methyl-oxazolidine (1.1 equiv)
-
Titanium(IV) chloride (TiCl₄), 1M solution in Dichloromethane (DCM) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add cyclohexanone (1.0 equiv) dissolved in anhydrous DCM (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.2 equiv) dropwise via the dropping funnel over 15 minutes. A yellow precipitate (the titanium enolate) may form. Stir for an additional 30 minutes at -78 °C.
-
In a separate flask, dissolve 3-methyl-oxazolidine (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure β-aminomethyl ketone.
Protocol 2: One-Pot Synthesis of a Fused Oxazolo-piperidine System
This protocol outlines a conceptual approach for a multicomponent reaction to form a fused heterocyclic system, inspired by the condensation of β-amino alcohols with aldehydes and other components.[13][14]
-
Objective: To construct a hexahydro-3H-oxazolo[3,4-a]pyridine-like core using 3-methyl-oxazolidine as a bifunctional building block.
-
Causality: This protocol leverages the in situ ring-opening of the oxazolidine to generate an iminium ion, which then undergoes a cycloaddition/condensation with a suitable reaction partner (e.g., a Michael acceptor like methyl vinyl ketone), followed by an intramolecular cyclization involving the tethered hydroxyl group.
Materials:
-
3-Methyl-oxazolidine (1.0 equiv)
-
Methyl vinyl ketone (1.2 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv, catalyst)
-
Anhydrous Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methyl-oxazolidine (1.0 equiv) in anhydrous toluene.
-
Add methyl vinyl ketone (1.2 equiv) to the solution.
-
Add trifluoroacetic acid (0.1 equiv) to catalyze the ring-opening and subsequent reactions.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Quench by adding solid potassium carbonate and stir for 30 minutes to neutralize the acid.
-
Filter the mixture to remove solids and wash the solid cake with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the fused heterocyclic product.
Part IV: Data Presentation and Visualization
Table 1: Comparative Data for Mannich Reaction Protocol 1
| Parameter | Value | Notes |
| Substrate | Cyclohexanone | - |
| Reagents | 3-Methyl-oxazolidine, TiCl₄ | Anhydrous conditions are critical. |
| Temperature | -78 °C | Ensures selective formation of the kinetic enolate. |
| Typical Yield | 75-85% | Yields are post-chromatography. |
| Key Advantage | High selectivity, anhydrous | Avoids self-condensation of formaldehyde.[5] |
Conclusion
3-Methyl-oxazolidine is a uniquely valuable reagent for the synthesis of complex nitrogen- and oxygen-containing heterocycles. Its role as a stable, manageable, and reactive surrogate for formaldehyde and N-methylaminoethanol allows for the execution of sophisticated synthetic strategies, including anhydrous Mannich reactions and multicomponent cascade sequences. The protocols and mechanistic insights provided herein equip researchers with the foundational knowledge to leverage the full potential of this versatile building block in drug discovery and synthetic methodology development.
References
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Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2021). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available at: [Link]
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Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2021). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available at: [Link]
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Lesher, G. Y., & Surrey, A. R. (1955). A New Method for the Preparation of 3-Substituted-2-oxazolidones. Journal of the American Chemical Society. Available at: [Link]
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Yaya, A. R., et al. (2021). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. Available at: [Link]
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Fairhurst, R. A., et al. (2012). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry. Available at: [Link]
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Ge, X., et al. (2015). Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. RSC Advances. Available at: [Link]
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Darensbourg, D. J., & Wilson, S. J. (2014). Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. Chemical Science. Available at: [Link]
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Alper, H., & Wolin, R. L. (1995). Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. ChemInform. Available at: [Link]
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Buff, S. A., & O'Donnell, M. J. (2002). Recent advances in the synthesis of piperidones and piperidines. Chirality. Available at: [Link]
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Wang, C., et al. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules. Available at: [Link]
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Various Authors. (1988). Piperidine Synthesis. DTIC. Available at: [Link]
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Bennett, E. L., et al. (2014). Mechanism for reaction of formaldehyde and ammonia. ResearchGate. Available at: [Link]
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Fairhurst, R. A., et al. (1989). Mannich Reactions of Oxazolidines. Tetrahedron Letters. Available at: [Link]
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Varma, R. S. (2003). Microwave assisted synthesis of fused heterocyclic compounds. Pure and Applied Chemistry. Available at: [Link]
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Kulikov, A. S., et al. (2007). N-Substituted tetrahydro-1,3-oxazines and oxazolidines. 1. A new version of the Mannich reaction involving amino alcohols. ResearchGate. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic Chemistry International. Available at: [Link]
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Fairhurst, R. A., et al. (2012). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. ResearchGate. Available at: [Link]
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Jackson, R. S. E., et al. (2017). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry. Available at: [Link]
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Tsai, C. S., & Tsai, C. H. (1992). Kinetics and mechanism of methanol and formaldehyde interconversion and formaldehyde oxidation catalyzed by liver alcohol dehydrogenase. Biochemistry and Molecular Biology International. Available at: [Link]
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Gläser, J. M., & Opatz, T. (2020). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Dömling, A. (2011). Multi-Component Reactions in Heterocyclic Chemistry. Springer. Available at: [Link]
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Li, W., et al. (2017). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules. Available at: [Link]
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Che, J., et al. (2020). Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. Nature Communications. Available at: [Link]
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Harisha, R., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]
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Chi, Q. S. (2000). Oxidative Degradation of Monoethanolamine. University of Texas at Austin. Available at: [Link]
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Wikipedia contributors. (2023). N-Methylethanolamine. Wikipedia. Available at: [Link]
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Allen, Jr., G. R., & Weiss, M. J. (1965). OXAZOLINE RING-OPENING. The Journal of Organic Chemistry. Available at: [Link]
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Various Authors. (2014). What is the best protocol for Oxazolidine synthesis on resin? ResearchGate. Available at: [Link]
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El-Azhary, R. K. (2013). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate. Available at: [Link]
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Che, J., et al. (2020). Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. ResearchGate. Available at: [Link]
-
Kerru, N., et al. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. Available at: [Link]
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Borah, P., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-Oxazolidine
Welcome to the technical support center for the synthesis of 3-methyl-oxazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer a detailed experimental protocol. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to support your synthetic endeavors.
Part 1: Troubleshooting Guide
This section addresses specific challenges you might encounter during the synthesis of 3-methyl-oxazolidine in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction yield of 3-methyl-oxazolidine is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of 3-methyl-oxazolidine, which is typically formed via the condensation reaction of N-methylethanolamine and formaldehyde, can stem from several factors.[1][][3][4] The reaction is an equilibrium process, so driving it towards the product is key.
-
Inefficient Water Removal: The formation of the oxazolidine ring from a β-amino alcohol and an aldehyde is a condensation reaction that releases water.[3][4] According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, thus reducing the yield.
-
Solution: Employ effective water removal techniques. A Dean-Stark apparatus is commonly used when the reaction is run in a solvent that forms an azeotrope with water, such as toluene or benzene.[3][4] Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves (4 Å) directly to the reaction mixture can be effective, especially for reactions run in solvents like dichloromethane (DCM).[3][4]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the position of the equilibrium.
-
Solution: Optimization of the reaction temperature is crucial. While room temperature reactions are possible, gentle heating (e.g., refluxing in DCM or toluene) can increase the reaction rate and help drive off water.[3][4] However, excessive temperatures should be avoided as they can lead to the decomposition of the product or starting materials and promote side reactions.[5]
-
-
Purity of Starting Materials: The purity of N-methylethanolamine and the formaldehyde source is critical. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.
-
Solution: Use high-purity starting materials. N-methylethanolamine should be distilled before use if its purity is questionable. For formaldehyde, paraformaldehyde is often preferred over aqueous formaldehyde (formalin) to minimize the introduction of water into the reaction.[5]
-
-
Incorrect Stoichiometry: An improper molar ratio of the reactants can result in incomplete conversion of the limiting reagent.
-
Solution: While a 1:1 molar ratio of N-methylethanolamine to formaldehyde is theoretically required, a slight excess of the aldehyde may be used to drive the reaction to completion.[6] However, a large excess should be avoided as it can complicate purification.
-
-
Product Loss During Workup and Purification: 3-methyl-oxazolidine is a relatively volatile and water-soluble compound.[1][7] Significant product loss can occur during aqueous workup and solvent removal.
-
Solution: Minimize aqueous workup steps. If an aqueous wash is necessary, use brine to reduce the solubility of the product in the aqueous layer. During solvent removal by rotary evaporation, use a moderate temperature and vacuum to avoid co-distillation of the product. Purification by vacuum distillation is often the most effective method.[4][8]
-
Problem: Presence of Significant Impurities
Q: My final product shows multiple impurities on analysis (TLC, GC-MS). What are these impurities and how can I avoid them?
A: The formation of impurities in oxazolidine synthesis is a common issue.[][9] Understanding the potential side reactions is key to minimizing their occurrence.
-
Hemiaminal Intermediate: The reaction between an amino alcohol and an aldehyde proceeds through a hemiaminal intermediate.[4] If the subsequent cyclization and dehydration are not efficient, this intermediate may persist in the reaction mixture.
-
Solution: Ensure conditions that favor cyclization and dehydration, such as adequate heating and effective water removal, as discussed previously.
-
-
Polymerization of Formaldehyde: Formaldehyde has a tendency to polymerize, especially in the presence of acidic or basic catalysts. This can lead to the formation of polyoxymethylene.
-
Solution: Use paraformaldehyde as the formaldehyde source and control the reaction temperature. Adding the paraformaldehyde in portions can also help to control its concentration in the reaction mixture.
-
-
Formation of N,N',N''-tris(2-hydroxyethyl)-hexahydrotriazine: In the case of using ethanolamine with formaldehyde, the formation of a hexahydrotriazine derivative has been reported.[10] A similar side reaction could be possible with N-methylethanolamine.
-
Solution: Careful control of stoichiometry and reaction conditions can help to favor the formation of the desired 5-membered oxazolidine ring over the 6-membered triazine ring.
-
-
Hydrolysis Products: Oxazolidines are susceptible to hydrolysis, which cleaves the ring to regenerate the starting amino alcohol and aldehyde.[11] This can occur if the product is exposed to water, especially under acidic or basic conditions.
-
Solution: Ensure all workup and purification steps are performed under anhydrous conditions where possible. Store the purified product over a desiccant and under an inert atmosphere.
-
Problem: Difficulty in Product Purification
Q: I'm struggling to purify 3-methyl-oxazolidine. What are the best practices for its isolation and purification?
A: The physical properties of 3-methyl-oxazolidine, such as its boiling point (around 86 °C) and solubility in polar solvents, present challenges for purification.[7]
-
Vacuum Distillation: This is the most common and effective method for purifying 3-methyl-oxazolidine.[4][8]
-
Procedure: After the reaction workup and removal of the solvent, the crude product should be subjected to vacuum distillation. It is important to use an efficient vacuum pump and to carefully control the temperature to prevent decomposition.
-
-
Column Chromatography: While possible, column chromatography can be challenging due to the polarity of the compound and its potential to streak on silica gel.
-
Recommendation: If chromatography is necessary, use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to minimize interactions between the basic nitrogen of the oxazolidine and the acidic silica. A solvent system such as ethyl acetate/hexane with a small amount of triethylamine is a good starting point.
-
-
Extraction: Due to its water solubility, repeated extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) are necessary to recover the product from any aqueous layers during workup.[1] Using brine for the final wash can help to "salt out" the product from the aqueous phase.
Problem: Product Instability/Decomposition
Q: My purified 3-methyl-oxazolidine seems to decompose over time. What are the storage and handling recommendations?
A: The stability of 3-methyl-oxazolidine is a significant concern, primarily due to its susceptibility to hydrolysis.[11]
-
Hydrolysis: The oxazolidine ring can be readily opened by water to revert to N-methylethanolamine and formaldehyde.[11] This process can be accelerated by the presence of acids or bases.
-
Storage Solution: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). To prevent hydrolysis from atmospheric moisture, it is advisable to store it over a desiccant such as anhydrous sodium sulfate or molecular sieves. Storing at a low temperature (e.g., 2-8°C) can also help to slow down decomposition.[7]
-
-
Oxidation: Like many amines, 3-methyl-oxazolidine can be susceptible to oxidation over time, leading to discoloration and the formation of impurities.
-
Handling Solution: Handle the compound quickly and minimize its exposure to air. Purging the storage container with an inert gas before sealing is good practice.
-
Part 2: Frequently Asked Questions (FAQs)
-
What are the recommended starting materials and their required purity for the synthesis of 3-methyl-oxazolidine?
-
The primary starting materials are N-methylethanolamine and a source of formaldehyde.[12] High-purity reagents are recommended. N-methylethanolamine should be at least 98% pure and colorless. Paraformaldehyde is often the preferred source of formaldehyde as it is an anhydrous solid, which avoids introducing water into the reaction.[5] If using formalin (aqueous formaldehyde), be aware that the excess water will need to be removed.
-
-
What is the optimal solvent and temperature for the reaction?
-
The choice of solvent and temperature depends on the scale of the reaction and the method of water removal. Common solvents include dichloromethane (DCM), toluene, and benzene.[3][4] Reactions in DCM can be run at room temperature or gentle reflux (around 40°C) with a drying agent. Toluene or benzene are used at reflux temperatures (around 110°C and 80°C, respectively) with a Dean-Stark trap for azeotropic water removal.[3][4]
-
-
Is a catalyst necessary for this reaction?
-
The condensation to form 3-methyl-oxazolidine can often proceed without a catalyst, especially with heating.[13] However, in some cases, a mild acid catalyst such as p-toluenesulfonic acid (p-TsA) or a Lewis acid like boron trifluoride etherate (BF3·OEt2) can be used to accelerate the reaction.[3][4] It is important to use these catalysts in catalytic amounts, as excess acid can promote side reactions or product decomposition.
-
-
How can I effectively remove water from the reaction mixture?
-
What are the key safety precautions to consider during the synthesis?
-
N-methylethanolamine is corrosive and flammable.[12] Formaldehyde (and its sources like paraformaldehyde) is a suspected carcinogen and a sensitizer.[7][14] The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
-
How can I confirm the identity and purity of the synthesized 3-methyl-oxazolidine?
-
The identity and purity of the final product can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation.[15][16][17] The proton NMR spectrum should show characteristic peaks for the methyl group, the methylene groups of the ring, and the N-CH2-O proton.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will show the molecular ion peak corresponding to the mass of 3-methyl-oxazolidine (87.12 g/mol ).[1][14][17]
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretch from the starting amino alcohol and the absence of a C=O stretch from formaldehyde.
-
-
Part 3: Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 3-methyl-oxazolidine on a laboratory scale.
Materials and Equipment:
-
N-methylethanolamine (high purity)
-
Paraformaldehyde
-
Toluene (anhydrous)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylethanolamine (7.51 g, 0.1 mol) and toluene (100 mL).
-
Addition of Paraformaldehyde: While stirring, add paraformaldehyde (3.0 g, 0.1 mol of formaldehyde units) to the flask.
-
Azeotropic Water Removal: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux (approximately 110°C).
-
Reaction Monitoring: Continue refluxing until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC or GC. This typically takes 2-4 hours.
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. If any unreacted paraformaldehyde is present, it can be removed by filtration.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 3-methyl-oxazolidine as a colorless liquid.
Part 4: Visualization & Formatting
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Condition 1 | Condition 2 | Rationale & Expected Outcome |
| Formaldehyde Source | Paraformaldehyde | Aqueous Formaldehyde (Formalin) | Paraformaldehyde is preferred as it is anhydrous, leading to higher yields by minimizing initial water content.[5] |
| Solvent | Toluene | Dichloromethane (DCM) | Toluene allows for azeotropic removal of water at a higher temperature, driving the equilibrium. DCM allows for a lower reaction temperature with an in-situ drying agent.[3][4] |
| Water Removal | Dean-Stark Trap | Anhydrous MgSO4 | The Dean-Stark trap is effective for azeotropic removal. MgSO4 is a convenient in-situ drying agent for lower temperature reactions.[3][4] |
| Temperature | Reflux (~110°C) | Room Temp to Reflux (~40°C) | Higher temperatures in toluene favor faster reaction rates and efficient water removal. Milder conditions in DCM can reduce side reactions.[3][4][5] |
| Typical Yield | > 80% | 60-80% | More efficient water removal generally leads to higher yields. |
Experimental Protocols Visualization
Diagram 1: Reaction Workflow for the Synthesis of 3-Methyl-Oxazolidine
Caption: Workflow for 3-methyl-oxazolidine synthesis.
Diagram 2: Common Side Reactions and Impurity Formation Pathways
Caption: Potential side reactions in synthesis.
References
-
Keglevich, G., et al. (2018). Optimization of the condensation of N-methylethanolamine, paraformaldehyde, and diethyl phosphite. ResearchGate. [Link]
-
Ammari, M., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link]
-
Patil, S. B., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. [Link]
-
Gagnon, D., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Gagnon, D., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. [Link]
-
Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. National Institutes of Health. [Link]
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Mikromol. Linezolid impurities: An overview. [Link]
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SpectraBase. 3-Methyl-1,3-oxazolidin-2-one - [13C NMR]. [Link]
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Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
- Google Patents. Process for the preparation of oxazolidinones and method of use thereof.
-
PubChem. Oxazolidine, 3-methyl-. [Link]
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Organic Chemistry Portal. Oxazolidine synthesis. [Link]
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Al-Masum, M., et al. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. [Link]
-
ResearchGate. Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. [Link]
-
Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Indian Academy of Sciences. [Link]
-
Parker, J. K., et al. (2023). Synthesis and Identification of 3-Oxazolines in Cocoa. PubMed Central. [Link]
-
Gagnon, D., et al. (2023). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. [Link]
- Google P
-
ResearchGate. Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. [Link]
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ResearchGate. What is the reaction product of ethanolamine and formaldehyde?. [Link]
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Wikipedia. N-Methylethanolamine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Methyl-2-oxazolidinone in Pharmaceutical Synthesis. [Link]
-
Wikipedia. Oxazolidine. [Link]
- Google Patents.
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How to improve the yield of 3-methyl-oxazolidine synthesis.
Welcome to the technical support center for the synthesis of 3-methyl-oxazolidine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues. The content is structured in a practical question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs): Core Synthesis Principles
Question: What is the fundamental reaction for synthesizing 3-methyl-oxazolidine?
Answer: The synthesis of 3-methyl-oxazolidine is primarily achieved through the condensation reaction between N-methylethanolamine and formaldehyde.[1][2] This reaction is a classic example of cyclocondensation to form a five-membered heterocyclic ring. The overall transformation involves the formation of one C-N bond and one C-O bond, with the elimination of a water molecule.[1] This equilibrium-driven process necessitates the removal of water to drive the reaction toward a high yield of the oxazolidine product.
Question: What is the accepted reaction mechanism?
Answer: The reaction proceeds through a two-step mechanism involving key intermediates. It is crucial to understand this pathway to diagnose issues effectively.
-
Hemiaminal Formation: The nucleophilic nitrogen of N-methylethanolamine attacks the electrophilic carbonyl carbon of formaldehyde. This initial addition step forms an unstable hemiaminal intermediate.
-
Cyclization via Iminium Ion: The hemiaminal rapidly loses a molecule of water to form an electrophilic iminium ion. Subsequent intramolecular attack by the hydroxyl group's oxygen onto the iminium carbon closes the ring, yielding the stable 3-methyl-oxazolidine product.
Contrary to some early hypotheses, extensive NMR studies suggest the reaction does not proceed via an enamine intermediate, but rather through the fleeting hemiaminal and iminium ion pathway.[3][4]
Caption: Proposed mechanism for 3-methyl-oxazolidine formation.
Troubleshooting Guide for Yield Optimization
This section addresses specific, common problems encountered during synthesis and provides actionable solutions grounded in chemical principles.
Issue 1: Persistently Low or No Product Yield
Question: My reaction is clean, but the final yield of 3-methyl-oxazolidine is consistently below 50%. What are the most likely causes and how can I address them?
Answer: Low yield is the most common challenge and typically points to issues with reagents, reaction conditions, or inefficient water removal. A systematic approach is essential for diagnosis.
-
Formaldehyde Source: The form of formaldehyde used is critical. Aqueous formaldehyde (formalin) introduces excess water, which can severely hinder the reaction equilibrium. Paraformaldehyde, a solid polymer, is generally preferred as it depolymerizes in situ to provide anhydrous formaldehyde.[5]
-
Purity of N-methylethanolamine: Ensure the N-methylethanolamine is pure and free from excessive water. It is a hygroscopic liquid, so proper storage is important.[6]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of one reagent can sometimes be used to push the equilibrium. However, a large excess of formaldehyde can promote unwanted side reactions, such as polymerization. Start with an equimolar ratio and adjust cautiously.
| Formaldehyde Source | Advantages | Disadvantages | Recommendation |
| Paraformaldehyde | Anhydrous source, easy to handle (solid). | Slower depolymerization rate. | Highly Recommended for driving equilibrium and maximizing yield.[5] |
| Formalin (37% aq.) | Inexpensive, readily available. | Introduces significant water, hindering the reaction. | Not recommended unless water removal is extremely efficient.[7] |
-
Solvent Choice: The solvent plays a dual role: dissolving reactants and facilitating water removal. A non-polar, aprotic solvent like toluene or benzene is ideal as it allows for the azeotropic removal of water using a Dean-Stark apparatus.[3][8] Solvents like dichloromethane (DCM) can also be effective, especially when paired with a chemical dehydrating agent.[3]
-
Temperature: The reaction temperature must be sufficient to facilitate both the reaction rate and, if applicable, the azeotropic removal of water. Refluxing in toluene (approx. 110 °C) is a common and effective condition. Excessively high temperatures can lead to decomposition or side reactions.[3]
-
Catalysis: While this reaction often proceeds without a catalyst, mild acid catalysis can sometimes accelerate the dehydration of the hemiaminal intermediate. However, strong acids can cause unwanted side reactions, so this should be approached with caution.[3][8] In some specialized oxazolidine syntheses, catalysts like BF₃OEt₂ have been used, but for this specific synthesis, they can promote formaldehyde trimerization.[8]
This is the single most critical factor for achieving high yields.
-
Dean-Stark Apparatus: When using solvents like toluene, a Dean-Stark trap is the most effective method for continuous physical removal of water, irreversibly shifting the equilibrium towards the product.[3][4]
-
Chemical Dehydrating Agents: For reactions in lower-boiling solvents (e.g., DCM) or at room temperature, an anhydrous chemical drying agent like magnesium sulfate (MgSO₄) or molecular sieves (4 Å) should be added directly to the reaction mixture.[3][4] A mass ratio of at least 1:1 for MgSO₄ to the limiting reagent is a good starting point.[4]
Caption: Troubleshooting workflow for low yield synthesis.
Issue 2: Product Decomposes During Purification
Question: I obtain a good crude yield, but I lose a significant amount of product during vacuum distillation. Why is this happening?
Answer: Product loss during distillation often points to thermal instability or, more commonly, hydrolysis. 3-methyl-oxazolidine is susceptible to hydrolysis, which is the reverse of its formation reaction.[1]
-
Cause - Residual Acidity/Basicity: Traces of acid or base from the workup can catalyze hydrolysis at the elevated temperatures of distillation.
-
Solution - Neutral Workup: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine. Ensure the organic layer is thoroughly dried with a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Cause - Presence of Water: Any water co-distilling with the product can promote hydrolysis.
-
Solution - Thorough Drying: Ensure the crude product is completely dry before distillation. Using a rotary evaporator to remove the bulk solvent, followed by high vacuum for a short period, can help remove residual water and solvent.
-
Cause - Excessive Temperature: Although the atmospheric boiling point is around 150 °C, prolonged heating can cause decomposition.[7]
-
Solution - Efficient Vacuum Distillation: Use a good vacuum source to lower the boiling point significantly. Ensure the distillation apparatus is well-insulated to allow for rapid distillation at the lowest possible temperature.
Issue 3: Difficulty in Monitoring Reaction Progress
Question: How can I effectively monitor the reaction to know when it has reached completion?
Answer: Monitoring the reaction is key to avoiding unnecessary heating that could lead to side products and to ensure you isolate the product at maximum yield.
-
Thin-Layer Chromatography (TLC): This is a simple and effective method. Co-spot the reaction mixture with your starting material (N-methylethanolamine). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS is ideal. It allows you to track the disappearance of starting material peaks and the appearance of the product peak, confirming its identity by its mass spectrum.
-
¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent can provide a clear picture. You can monitor the disappearance of the aldehyde proton (if applicable) and the appearance of the characteristic signals for the oxazolidine ring protons.[3]
Optimized Experimental Protocol (Lab Scale)
This protocol incorporates best practices for maximizing yield and purity.
Reagents & Equipment:
-
N-methylethanolamine (1.0 eq)
-
Paraformaldehyde (1.05 eq)
-
Toluene (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Charging the Flask: To the flask, add N-methylethanolamine (e.g., 7.51 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Addition of Formaldehyde Source: With vigorous stirring, add paraformaldehyde (e.g., 3.15 g, 0.105 mol) to the solution in portions.
-
Reaction: Heat the mixture to reflux using a heating mantle. Toluene will begin to boil, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction mixture should become clear as the paraformaldehyde depolymerizes and reacts.
-
Monitoring: Monitor the reaction's completion by TLC or by analyzing a small aliquot via GC-MS.
-
Workup: Once complete, cool the reaction mixture to room temperature. Decant the toluene solution away from any unreacted paraformaldehyde.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain 3-methyl-oxazolidine as a colorless liquid. Collect the fraction at the appropriate boiling point for your vacuum level.
References
- EvitaChem. Oxazolidine, 3-methyl- (EVT-400349).
-
Wikipedia. Oxazolidine. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Methyl-2-oxazolidinone in Pharmaceutical Synthesis. [Link]
-
Yaya, A. R., et al. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(9), 11047–11059. [Link]
-
Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]
-
Martinez, A., et al. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 12(3), 544-553. [Link]
-
Gerasimchuk, N., et al. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). International Journal of Molecular Sciences, 23(14), 7859. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Scientific Research Publishing. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. [Link]
-
Yaya, A. R., et al. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Reddy, B. V. S., et al. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(8), 13734-13745. [Link]
-
Keglevich, G., et al. (2018). Optimization of the condensation of N-methylethanolamine, paraformaldehyde, and diethyl phosphite. ResearchGate. [Link]
-
Organic Chemistry Portal. Oxazolidine synthesis. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of oxazoline. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Counsell, H., et al. (2020). Synthesis and Identification of 3-Oxazolines in Cocoa. Journal of Agricultural and Food Chemistry, 68(24), 6739–6749. [Link]
-
Yaya, A. R., et al. (2018). (PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. [Link]
- Google Patents.
-
Ahluwalia, V. K., et al. (1998). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Indian Journal of Chemistry - Section B. [Link]
- Google Patents. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
-
Ge, X., et al. (2015). Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. RSC Advances. [Link]
- Google Patents.
-
Wikipedia. N-Methylethanolamine. [Link]
-
Asati, V., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]
-
Federal Aviation Administration. Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. [Link]
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Technical Support Center: Purification of 3-Methyl-Oxazolidine
Welcome to the comprehensive technical support guide for the effective purification of 3-methyl-oxazolidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for common challenges encountered during the purification of this versatile N-heterocyclic compound. Our focus is on delivering scientifically sound, field-proven methodologies to ensure the highest purity of your target molecule.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and purification of 3-methyl-oxazolidine.
Q1: What are the key physical properties of 3-methyl-oxazolidine that I should be aware of during purification?
A1: Understanding the fundamental physical properties of 3-methyl-oxazolidine is crucial for selecting the appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 87.12 g/mol [1] | Its low molecular weight and likely volatility make vacuum distillation a primary purification method. |
| Boiling Point | ~150 °C (at standard atmospheric pressure) | This relatively low boiling point allows for distillation, but vacuum is recommended to prevent thermal decomposition. |
| Solubility | Soluble in polar solvents like water and alcohols.[2] | This dictates the choice of solvents for extraction and washing steps. Immiscible non-polar solvents can be used for extraction from aqueous solutions. |
| Stability | Prone to hydrolysis, especially under acidic conditions.[3] | Avoid acidic conditions during work-up and purification. Use of basic or neutral conditions is recommended. |
Q2: What are the most common impurities I can expect in my crude 3-methyl-oxazolidine?
A2: The impurities in your crude product will largely depend on the synthetic route. For the common synthesis involving the condensation of N-methylethanolamine and formaldehyde, you can anticipate the following:
-
Unreacted Starting Materials: N-methylethanolamine and formaldehyde.
-
Water: A byproduct of the condensation reaction.
-
Side-Products: Formaldehyde can self-polymerize or react with the amine to form byproducts such as N,N',N''-tris(2-hydroxyethyl)hexahydro-s-triazine.
-
Hemiaminal Intermediate: The reaction may not have gone to completion, leaving some of the hemiaminal intermediate.[4][5]
Q3: Is column chromatography on silica gel a suitable purification method for 3-methyl-oxazolidine?
A3: It is strongly advised to avoid silica gel chromatography for the purification of 3-methyl-oxazolidine. The acidic nature of silica gel can catalyze the hydrolysis of the oxazolidine ring, leading to significant product loss and contamination of your fractions with the starting materials.[4] If chromatographic separation is unavoidable, consider using a more inert stationary phase like neutral or basic alumina, or reversed-phase chromatography with a suitable buffered mobile phase. However, distillation is the preferred method.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of 3-methyl-oxazolidine.
Problem 1: Low yield after aqueous work-up.
Possible Cause A: Hydrolysis of the oxazolidine ring.
-
Explanation: 3-Methyl-oxazolidine is susceptible to hydrolysis, a reaction that is accelerated by acidic conditions.[3] If your aqueous work-up involves an acidic wash (e.g., with dilute HCl) to remove basic impurities, you are likely cleaving the oxazolidine ring back to N-methylethanolamine and formaldehyde.
-
Solution:
-
Maintain Neutral or Basic pH: During extraction, ensure the aqueous phase is at a neutral or slightly basic pH (pH 7-9). You can use a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any acid.
-
Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions swiftly.
-
Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove the bulk of the water and reduces the solubility of your product in the aqueous phase.
-
dot
Caption: Troubleshooting low yield due to hydrolysis.
Possible Cause B: Product loss due to solubility in the aqueous phase.
-
Explanation: While 3-methyl-oxazolidine is more soluble in organic solvents, it has some water solubility.[2] Multiple aqueous washes can lead to a cumulative loss of product.
-
Solution:
-
Back-Extraction: After your initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent to recover any dissolved product.
-
Saturate Aqueous Phase: Use a saturated solution of sodium chloride (brine) for washing. This decreases the solubility of organic compounds in the aqueous layer.
-
Problem 2: Product decomposes during distillation.
Possible Cause A: Distillation at atmospheric pressure.
-
Explanation: Although the boiling point of 3-methyl-oxazolidine is around 150 °C, prolonged heating at this temperature can lead to decomposition.
-
Solution:
-
Vacuum Distillation: Always purify 3-methyl-oxazolidine by vacuum distillation. This significantly lowers the boiling point and minimizes the risk of thermal degradation.
-
dot
Caption: Comparison of distillation methods.
Possible Cause B: Presence of non-volatile acidic or basic impurities.
-
Explanation: Non-volatile impurities can catalyze decomposition at elevated temperatures.
-
Solution:
-
Pre-distillation Wash: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash to remove water.
-
Use of a Drying Agent: Thoroughly dry the organic solution with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation to remove any residual water that could contribute to hydrolysis at high temperatures.
-
Experimental Protocol: Vacuum Distillation of 3-Methyl-Oxazolidine
This protocol provides a step-by-step guide for the purification of 3-methyl-oxazolidine using vacuum distillation.
Materials:
-
Crude 3-methyl-oxazolidine
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Thermometer and adapter
-
Boiling chips or magnetic stir bar
Procedure:
-
Drying the Crude Product:
-
Dissolve the crude 3-methyl-oxazolidine in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic solution with a saturated sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude, dry product.
-
-
Assembling the Distillation Apparatus:
-
Set up the short-path distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Place the crude 3-methyl-oxazolidine in the distillation flask with a few boiling chips or a magnetic stir bar.
-
-
Performing the Distillation:
-
Begin stirring and slowly apply vacuum.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect any low-boiling impurities (e.g., residual solvent, formaldehyde) as the first fraction.
-
Increase the temperature gradually until the 3-methyl-oxazolidine begins to distill. Collect the main fraction at a constant temperature and pressure.
-
Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.
-
dot
Caption: Diagram of a vacuum distillation apparatus.
References
-
Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Carballo, R. M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Choinière, C., et al. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Wikipedia. (n.d.). Oxazolidine. [Link]
-
PubChem. (n.d.). Oxazolidine, 3-methyl-. [Link]
-
Oreate AI. (2026). Understanding the Toluene-Water Azeotrope: A Complex Relationship. [Link]
- Remes, N. L., & Martinek, T. W. (1964). U.S. Patent No. 3,131,221. U.S.
- (2020). Synthetic method of 3,3' -methylene bis (5-methyl oxazoline).
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Ataman Kimya. (n.d.). 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE]. [Link]
-
University of Rochester. (n.d.). How To: Remove Residual Water. [Link]
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Choinière, C., et al. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [PMC][Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Aidic. (n.d.). Extractive Distillation Process Combined with Decanter for Separating Ternary Azeotropic Mixture of Toluene-Methanol- Water. [Link]
- (1940). U.S. Patent No. 2,194,314.
- (1948). U.S. Patent No. RE23262E.
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]
- (1976). U.S. Patent No. 3,937,716.
-
MDPI. (n.d.). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. [Link]
-
ResearchGate. (n.d.). THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION. [Link]
-
Reddit. (2025). Azeotropic drying. [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]
-
ResearchGate. (n.d.). Solubility of Atractylenolide III in Hexane, Ethyl Acetate, Diethyl Ether, and Ethanol from (283.2 to 323.2) K. [Link]
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- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
Addressing stability issues of 3-methyl-oxazolidine under different conditions.
Technical Support Center: 3-Methyl-Oxazolidine Stability
A comprehensive guide for researchers, scientists, and drug development professionals on addressing the stability challenges of 3-methyl-oxazolidine under various experimental conditions.
Introduction: Understanding the Stability of 3-Methyl-Oxazolidine
3-Methyl-oxazolidine, a five-membered heterocycle, is a valuable building block in pharmaceutical and chemical synthesis.[1][2] Its utility, however, is intrinsically linked to its stability, which can be influenced by several factors, most notably the presence of water, pH, and temperature. The core stability issue stems from the susceptibility of the oxazolidine ring to hydrolysis, a reaction that cleaves the ring to yield the precursor amino alcohol and aldehyde or ketone.[3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the stability challenges of 3-methyl-oxazolidine in your research.
I. Troubleshooting Guides: A Proactive Approach to Stability
This section is designed to help you identify, understand, and resolve common stability issues encountered when working with 3-methyl-oxazolidine.
Issue 1: Unexpected Degradation of 3-Methyl-Oxazolidine in Aqueous Solutions
Symptoms:
-
Discrepancies in quantitative analysis (e.g., lower than expected concentration).
-
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC).
-
Changes in the physical properties of the solution (e.g., pH shift, color change).
Root Cause Analysis: The primary degradation pathway for 3-methyl-oxazolidine in aqueous media is hydrolysis. The presence of water facilitates the opening of the oxazolidine ring, leading to the formation of N-methylethanolamine and formaldehyde.[1][3] The rate of this hydrolysis is significantly influenced by the pH of the solution.
dot
Caption: Hydrolysis of 3-Methyl-Oxazolidine.
Troubleshooting Steps & Solutions:
-
pH Control: The stability of 3-methyl-oxazolidine is highly pH-dependent. Acidic conditions can catalyze the hydrolysis reaction.[6] Conversely, some derivatives show stability in alkaline conditions (pH 9-11).[1]
-
Recommendation: Buffer your aqueous solutions to a pH where 3-methyl-oxazolidine exhibits maximum stability. Conduct a pH stability study to determine the optimal pH range for your specific application.
-
-
Solvent Selection: If permissible for your experiment, consider using a non-aqueous or a co-solvent system to reduce the water activity.
-
Recommendation: Solvents like acetonitrile, ethanol, or isopropanol can be used to prepare stock solutions. Subsequent dilutions into aqueous media should be done immediately before use. 3-methyl-oxazolidine is soluble in polar solvents like water and alcohols.[1]
-
-
Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis.
-
Recommendation: Store stock solutions and experimental samples at low temperatures (2-8°C) and protect from light.[7] For reactions requiring heat, minimize the exposure time.
-
Issue 2: Inconsistent Results in Assays Involving 3-Methyl-Oxazolidine
Symptoms:
-
Poor reproducibility between experiments.
-
Drifting analytical signals over time.
-
Failure to meet assay validation criteria (e.g., precision, accuracy).
Root Cause Analysis: In addition to hydrolysis, interactions with other components in your experimental matrix can lead to the degradation of 3-methyl-oxazolidine. This includes excipients in drug formulations or other reactive species.
Troubleshooting Steps & Solutions:
-
Excipient Compatibility: Certain pharmaceutical excipients can promote the degradation of active pharmaceutical ingredients.[8][9] For instance, excipients with acidic properties or high moisture content can accelerate hydrolysis.
-
Recommendation: Conduct compatibility studies with all excipients. Techniques like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) can be used to assess interactions.[8]
-
-
Analyte Protection: In complex matrices, it may be necessary to protect the 3-methyl-oxazolidine from degradation prior to analysis.
-
Sample Handling and Storage: Improper handling and storage can introduce variability.
dot
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- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Oxazolidine, 3-methyl- CAS#: 27970-32-7 [m.chemicalbook.com]
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- 10. dovepress.com [dovepress.com]
- 11. env.go.jp [env.go.jp]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
Identifying and minimizing side reactions in 3-methyl-oxazolidine formation.
Welcome to the technical support guide for the synthesis of 3-methyl-oxazolidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower you to proactively identify and minimize side reactions, thereby improving yield, purity, and reproducibility.
The formation of 3-methyl-oxazolidine via the condensation of N-methylethanolamine and formaldehyde is a classic example of reversible heterocycle formation.[1] While seemingly straightforward, the reaction is sensitive to conditions that can lead to a variety of side products, primarily through hydrolysis and oligomerization. This guide provides direct answers to common experimental issues and explains the chemical principles behind our recommended solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-methyl-oxazolidine.
Table 1: Common Experimental Issues and Solutions
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield of 3-Methyl-Oxazolidine | 1. Incomplete Reaction: The equilibrium has not been sufficiently shifted towards the product. 2. Product Hydrolysis: Presence of water in reagents, solvent, or as a reaction byproduct is driving the reverse reaction.[2][3] 3. Loss During Workup/Purification: The product is volatile (Boiling Point: ~86°C) and can be lost under high vacuum or excessive heating.[4] | 1. Drive the Equilibrium: Use a Dean-Stark apparatus with a refluxing solvent like toluene to azeotropically remove water as it forms.[5] Alternatively, for smaller scales at room temperature, add a stoichiometric amount or slight excess of a drying agent like anhydrous MgSO₄ or 4Å molecular sieves directly to the reaction mixture.[6] 2. Ensure Anhydrous Conditions: Use dry solvents and fresh, anhydrous reagents. Formaldehyde is often supplied as an aqueous solution (formalin); using its polymeric forms, paraformaldehyde or trioxane, with catalytic acid can provide a source of anhydrous formaldehyde, though this requires careful optimization. 3. Careful Purification: Use vacuum distillation with a well-controlled temperature and pressure gradient to avoid product loss.[5] |
| Presence of Multiple Impurities in NMR/GC-MS | 1. Ring-Chain Tautomerism: The product exists in equilibrium with its open-chain hemiaminal or Schiff base form, especially in protic solvents or with trace acid/base.[7][8][9] 2. Formaldehyde Polymerization: Formation of paraformaldehyde or trioxane, especially if using formaldehyde gas or a concentrated source. 3. Formation of Bis-adducts: Reaction of N-methylethanolamine with two molecules of formaldehyde or other complex oligomers.[6] | 1. Stabilize the Product: Ensure the final product is stored under anhydrous and neutral conditions. For analysis by NMR, use a dry deuterated solvent like CDCl₃. The presence of D₂O can accelerate the ring-opening.[3] 2. Control Formaldehyde Source: Use a 1:1 molar ratio of N-methylethanolamine to formaldehyde. If using paraformaldehyde, heat the reaction gently to promote depolymerization at a controlled rate. 3. Optimize Stoichiometry: A slight excess of the N-methylethanolamine can sometimes consume the formaldehyde more effectively, preventing its side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. |
| Product Decomposes or Yield Decreases Over Time | 1. Hydrolysis from Atmospheric Moisture: Oxazolidines are susceptible to hydrolysis when exposed to moisture.[1][3] The ring-opening is often catalyzed by trace amounts of acid or base.[2][10] 2. Inherent Instability: The stability of the oxazolidine ring is influenced by its substituents. While the 3-methyl group provides some stability, the ring can still be labile.[3] | 1. Proper Storage: Store the purified 3-methyl-oxazolidine in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperature (2-8°C) to protect from light and moisture.[4] 2. Use Freshly Prepared Product: For applications requiring high purity, it is often best to use the 3-methyl-oxazolidine shortly after its synthesis and purification. |
Reaction Mechanism & Side Pathways
Understanding the pathways is key to troubleshooting. The desired reaction proceeds through a hemiaminal intermediate, which then undergoes intramolecular cyclization. The primary side reaction is the reverse of this process: hydrolysis.
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazolidine, 3-methyl- CAS#: 27970-32-7 [m.chemicalbook.com]
- 5. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
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Optimization of reaction conditions (solvent, temperature) for oxazolidine ring formation.
Welcome to the Technical Support Center for Oxazolidine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of oxazolidine ring formation. This guide is structured to address the common and not-so-common challenges you may face, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the optimization of oxazolidine synthesis.
Q1: What is the general mechanism of oxazolidine formation, and how do solvent and temperature play a role?
A: The most common route to an oxazolidine ring is the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone.[1][2] The reaction typically proceeds through two key equilibria: the formation of a hemiaminal intermediate, followed by an intramolecular cyclization via nucleophilic attack of the hydroxyl group on the iminium ion, eliminating a molecule of water.[1][3]
Solvent plays a crucial role in mediating these equilibria. Protic solvents, like water or alcohols, can facilitate proton transfer steps, which are integral to the mechanism.[4] However, the choice of solvent is highly dependent on the specific substrates and desired outcome. In some cases, azeotropic removal of water using a solvent like toluene or benzene can be employed to drive the reaction towards the product.[3] Conversely, some modern methods have shown success even under neat (solvent-free) conditions.[5]
Temperature influences the reaction rate and the position of the equilibrium. Generally, higher temperatures can accelerate the reaction and aid in the removal of water, thus favoring product formation.[6] However, elevated temperatures can also lead to side reactions or decomposition of starting materials or products.[7][8] The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of all components. For instance, in the synthesis of certain oxazolidine derivatives like oxazolidine-2-thiones, lower temperatures (below 55°C) are preferred, whereas the formation of oxazolidin-2-ones may require temperatures between 120°C and 150°C.[9]
Q2: How do I select the appropriate solvent for my oxazolidine synthesis?
A: The choice of solvent is critical and depends on several factors including the nature of your starting materials, the reaction scale, and the method of water removal. A systematic approach is often best.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These can be effective, particularly when hydrogen bonding can stabilize intermediates and facilitate proton transfers.[4] However, their high boiling points can make water removal difficult without vacuum.
-
Apolar Aprotic Solvents (e.g., Toluene, Hexane, Benzene): These are excellent choices when azeotropic removal of water using a Dean-Stark apparatus is desired to drive the reaction to completion.[3]
-
Polar Aprotic Solvents (e.g., THF, DCM, Acetonitrile): These are versatile solvents that can dissolve a wide range of substrates. Dichloromethane (DCM) is often a good starting point for reactions at room temperature.[3][10]
-
Solvent-Free (Neat) Conditions: In some instances, running the reaction without a solvent can be highly efficient and environmentally friendly.[5] This is particularly true for liquid aldehydes reacting with amino alcohols.
The following table summarizes the characteristics of common solvents for oxazolidine synthesis:
| Solvent Class | Examples | Boiling Point (°C) | Key Advantages | Considerations |
| Polar Protic | Methanol, Ethanol | 65, 78 | Can catalyze the reaction through hydrogen bonding.[4] | Difficult to remove water, potentially lower yields due to equilibrium. |
| Apolar Aprotic | Toluene, Hexane | 111, 69 | Allows for azeotropic removal of water. | May require higher temperatures, potentially leading to side reactions. |
| Polar Aprotic | DCM, THF, Acetonitrile | 40, 66, 82 | Good solubility for a wide range of substrates. | Water removal can be challenging without a drying agent. |
| Neat | N/A | N/A | High concentration, often faster reaction rates, "green" approach.[5] | Only suitable for liquid substrates, potential for exotherms. |
Q3: What are the common side reactions in oxazolidine synthesis and how can I avoid them?
A: Several side reactions can occur during oxazolidine formation, leading to lower yields and purification challenges.
-
Formation of Imines: If the cyclization step is slow, the intermediate imine may be isolated or could participate in other reactions.[1] Driving the equilibrium towards the cyclized product by removing water can mitigate this.
-
Epimerization: If your starting materials contain stereocenters, harsh conditions (strong base, high temperature) can lead to epimerization.[8] It is advisable to use milder conditions and monitor the reaction closely to avoid prolonged reaction times.[8]
-
Polymerization/Decomposition: Aldehydes, especially unhindered ones, can be prone to polymerization. Similarly, sensitive starting materials or products may decompose at elevated temperatures.[7] Running the reaction at the lowest effective temperature and ensuring the purity of starting materials is crucial.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is giving a low yield or no desired oxazolidine product. What are the potential causes and how can I improve the yield?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[6]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of an Unexpected Side Product
Q: I am observing an unexpected peak in my NMR/LC-MS that I suspect is a side product. How can I identify and eliminate it?
A: The identity of the side product will guide your troubleshooting strategy. Common culprits include uncyclized imines, dimers, or products from rearrangement.
Protocol for Side Product Identification and Mitigation
-
Characterize the Side Product: If possible, isolate the side product and obtain detailed spectroscopic data (NMR, MS, IR). This will provide clues to its structure.
-
Consider Common Side Reactions:
-
Imine Intermediate: A mass corresponding to the loss of water from the sum of the starting materials suggests the imine. To favor cyclization, enhance water removal or consider a catalytic amount of a mild acid to promote the intramolecular ring closure.
-
Aldehyde Self-Condensation: If you observe a product with a mass corresponding to two aldehyde units, consider adding the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
-
-
Review Reaction Conditions:
-
Temperature: High temperatures can promote side reactions.[7] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of the aldehyde can sometimes lead to side products.
-
Issue 3: Difficulty in Achieving Diastereoselectivity
Q: I am using a chiral amino alcohol, but my product is a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity often requires careful control of the reaction conditions to favor the formation of the thermodynamically more stable product.
-
Thermodynamic vs. Kinetic Control: Oxazolidine formation is often reversible. Running the reaction for a longer time or at a slightly elevated temperature can allow the initial kinetic product mixture to equilibrate to the more stable thermodynamic diastereomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies leading to different diastereomers. It is worth screening a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile).
-
Catalysis: The use of certain catalysts, such as chiral magnesium phosphate, has been shown to afford high enantioselectivities and by extension can influence diastereoselectivity in certain systems.[11]
Experimental Workflow for Optimizing Diastereoselectivity
Caption: Workflow for optimizing diastereoselectivity in oxazolidine synthesis.
References
- BenchChem (2025). Application Notes and Protocols for the Synthesis of 4-Oxazolidinones via Cycloaddition Reactions.
- PMC - NIH.
- BenchChem (2025). A Comparative Guide to Oxazolidinone Synthesis: Benchmarking New Protocols Against Established Methods.
- BenchChem (2025).
- SciRP.org (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air.
- MDPI (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).
- ResearchG
- Organic Chemistry Portal. Oxazolidine synthesis.
- PMC - NIH (2024).
- BenchChem. A researcher's guide to troubleshooting common issues in Oxazolidine-2,4-dithione synthesis.
- BenchChem (2025).
- Organic Chemistry Portal. Oxazolidinone synthesis.
- NIH (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
- PMC - NIH (2014). Current Updates on Oxazolidinone and Its Significance.
- ACS Omega (2020).
- Wikipedia. Oxazolidine.
- ResearchGate.
- Slideshare. Synthesis of Oxazolidinones.
- ResearchGate. Optimization of reaction conditions for the synthesis of oxazoline.
- BenchChem (2025). Comparative analysis of 4-oxazolidinone synthesis methods.
- Beilstein Journals (2020).
- NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- ResearchGate (2025).
- Semantic Scholar. Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.
- Scientific Research Publishing (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air.
- ResearchGate. Reaction conditions in the synthesis of oxazolidin-2-ones.
- ResearchGate. Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents.
- Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones.
- Oxazolidine synthesis by complementary stereospecific and stereoconvergent methods.
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- 2. Oxazolidine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 11. Oxazolidine synthesis [organic-chemistry.org]
How to prevent epimerization during the synthesis of oxazolidine on a solid support.
Technical Support Center: Solid-Phase Synthesis of Chiral Oxazolidines
A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Epimerization
Welcome to our dedicated technical support center. As a Senior Application Scientist, I've compiled this guide to address a critical challenge in solid-phase organic synthesis: maintaining stereochemical integrity during the formation of oxazolidine rings. Epimerization, the unwanted inversion of a stereocenter, can lead to diastereomeric mixtures that are difficult to separate and can ultimately impact the biological activity of your target compounds. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate this complex issue.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of solid-phase oxazolidine synthesis, and why is it a concern?
A: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer (an epimer). In the solid-phase synthesis of oxazolidines from chiral amino alcohols, this typically occurs at one of two key stereocenters:
-
The α-carbon of the original amino alcohol: This center is generally robust, but can be susceptible to epimerization under harsh basic conditions, especially if there are activating groups nearby.
-
The newly formed C2-carbon of the oxazolidine ring (derived from the aldehyde): This is a common site for loss of stereocontrol, leading to a mixture of cis and trans diastereomers relative to the substituents on the oxazolidine ring.
This is a significant concern because epimers have different three-dimensional structures. This can drastically alter their biological activity, pharmacokinetic properties, and toxicity. Furthermore, separating these closely related diastereomers can be a challenging and costly purification step.[1]
Q2: What is the primary mechanism leading to epimerization during oxazolidine formation on a solid support?
A: While the well-known oxazolone formation is a primary pathway for epimerization in peptide synthesis, the mechanism during the condensation of a resin-bound amino alcohol with an aldehyde is different.[2][3] The key intermediate is an iminium ion, formed after the initial condensation of the amine and aldehyde. Epimerization at the C2 position can occur if the cyclization of the hydroxyl group onto this iminium ion is reversible or not perfectly stereocontrolled.
Additionally, if strong bases are used, they can abstract a proton from the α-carbon of the aldehyde-derived portion of the oxazolidine, leading to a planar enolate-like intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of diastereomers.
Troubleshooting Guide: Preventing and Diagnosing Epimerization
Issue 1: My final product is a mixture of diastereomers. How do I confirm epimerization and identify the source?
Possible Cause: The reaction conditions for oxazolidine formation are too harsh, or the cleavage from the resin is causing epimerization.
Troubleshooting Steps:
-
Analytical Confirmation:
-
Chiral HPLC: This is the gold standard for separating and quantifying diastereomers. Develop a method using a chiral column to resolve the different stereoisomers in your cleaved product.[4]
-
NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra. The presence of epimers will often manifest as a doubling of peaks for the protons and carbons near the affected stereocenter. Nuclear Overhauser Effect (nOe) experiments can help determine the relative stereochemistry of the major and minor isomers.[5]
-
-
Isolating the Problematic Step:
-
On-Resin Analysis: If you have access to techniques like solid-state NMR or on-resin cleavage/analysis protocols, you can analyze the stereochemical purity of the oxazolidine before the final cleavage step. This can help determine if the epimerization is occurring during formation or cleavage.
-
Vary Cleavage Conditions: If you suspect the cleavage cocktail is the culprit (e.g., strongly acidic conditions), try a milder cleavage method if your linker chemistry allows. For instance, some linkers are sensitive to specific reagents like Tetrabutylammonium fluoride (TBAF) which is generally mild in terms of acidity.[5]
-
Issue 2: How can I adjust my reaction conditions to minimize or prevent epimerization during oxazolidine formation?
Possible Cause: The choice of solvent, temperature, or catalyst/base is promoting the loss of stereochemical integrity.
Solutions & Protocols:
-
Optimize Reaction Temperature: Elevated temperatures accelerate most reactions, including epimerization.
-
Protocol: Start by running the condensation reaction at room temperature. If the reaction is too slow, consider a modest increase to 40-60°C, but monitor for epimerization at each step. In one successful library synthesis, the reaction was performed at 60°C.[5] However, for sensitive substrates, lower temperatures are safer.
-
-
Judicious Choice of Base/Catalyst: This is often the most critical factor.
-
Avoid Strong, Non-Hindered Bases: Bases like DBU can be too harsh.[6]
-
Use Mild or Non-Basic Conditions:
-
Dehydrating Agents: Anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction to completion by removing water, without the need for a strong base.[5]
-
Weakly Acidic Catalysis: A small amount of a weak acid like acetic acid can catalyze the formation of the iminium ion without being harsh enough to cause significant epimerization.
-
-
-
Solvent Selection: The solvent can influence the reaction by affecting the solubility of reagents and the stability of intermediates.
-
Apolar Solvents: Solvents like benzene or toluene have been used successfully and may disfavor the formation of charged intermediates that can lead to epimerization.[5] Dichloromethane (DCM) is also a common choice.
-
Table 1: Comparison of Reaction Conditions for Oxazolidine Formation
| Parameter | Condition to AVOID | Recommended Condition | Rationale |
| Temperature | > 80°C | Room Temperature to 60°C | Higher temperatures provide more energy for the system to overcome the activation barrier for epimerization. |
| Base | Strong, non-hindered bases (e.g., DBU, strong alkoxides) | Anhydrous MgSO₄, molecular sieves, or catalytic weak acid (e.g., AcOH) | Strong bases can deprotonate the C2 position, leading to racemization. Dehydrating agents provide a milder alternative. |
| Solvent | Highly polar, protic solvents | Apolar solvents (e.g., Benzene, Toluene, DCM) | Apolar solvents can disfavor the formation of charged intermediates that may facilitate epimerization. |
| Reaction Time | Prolonged (e.g., > 24 hours) | Monitor reaction and stop once complete | Minimizes the time the product is exposed to potentially epimerizing conditions. |
Experimental Protocol: Mild Oxazolidine Formation on Solid Support
This protocol is adapted from a successful library synthesis and is designed to minimize epimerization.[5]
1. Resin Preparation:
-
Swell the resin carrying the chiral amino alcohol (e.g., Merrifield resin with the amino alcohol attached via a suitable linker) in the chosen solvent (e.g., benzene or toluene) for at least 1 hour in a reaction vessel.
2. Reagent Preparation:
-
Prepare a solution of the aldehyde (4-5 equivalents relative to the resin loading) in the same solvent.
-
Add anhydrous magnesium sulfate (MgSO₄) (10 equivalents) to the reaction vessel. This acts as a dehydrating agent.
3. Condensation Reaction:
-
Add the aldehyde solution to the resin slurry.
-
Heat the reaction mixture to a moderate temperature (e.g., 60°C) and allow it to react with gentle agitation.
-
Monitor the reaction progress using a qualitative test (e.g., a small-scale cleavage and LC-MS analysis of a few beads) or by reacting until a predetermined time (e.g., 12-16 hours).
4. Washing:
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the resin and wash it extensively with the reaction solvent, followed by DCM and methanol to remove all excess reagents and byproducts.
5. Cleavage and Analysis:
-
Cleave the oxazolidine from the solid support using the appropriate cleavage cocktail for your linker.
-
Analyze the crude product by chiral HPLC and NMR to determine the diastereomeric ratio.
References
-
Nicolaou, K. C., et al. (2000). Parallel solid-phase synthesis and structural characterization of a library of highly substituted chiral 1,3-oxazolidines. Journal of Combinatorial Chemistry, 2(6), 598-608. [Link]
-
Grassi, L. (2014). What is the best protocol for Oxazolidine synthesis on resin? ResearchGate. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Southeastern Louisiana University. [Link]
-
Boger, D. L., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6791-6796. [Link]
-
Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. [Link]
-
Bull, S. D., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. University of Bath's research portal. [Link]
-
Oh, C. H., et al. (2000). Solid-phase synthesis of 1,3-oxazolidine derivatives. Tetrahedron Letters, 41(44), 8493-8496. [Link]
-
Isidro-Llobet, A., et al. (2009). Epimerization by oxazolone formation. ResearchGate. [Link]
Sources
- 1. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Parallel solid-phase synthesis and structural characterization of a library of highly substituted chiral 1,3-oxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Polymerization of Alkene-Containing Oxazolidine Derivatives
Welcome to the technical support center for handling oxazolidine derivatives containing reactive alkene groups. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile but often challenging compounds. Unintended polymerization can lead to low yields, purification difficulties, and inconsistent results. Here, we provide in-depth answers, troubleshooting workflows, and validated protocols to help you maintain the stability and integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: What is causing the spontaneous polymerization of my oxazolidine derivative?
A1: The primary cause of polymerization in oxazolidine derivatives featuring alkene groups (such as N-vinyl-2-oxazolidinones) is free-radical polymerization .[1][2] This is a chain reaction that, once initiated, can proceed rapidly to convert your liquid or dissolved monomer into a solid or gelatinous polymer. The key stages are:
-
Initiation: This is the spark that starts the reaction. Free radicals, which are highly reactive species with an unpaired electron, are generated in your sample. Common sources of initiation include:
-
Heat: Thermal energy can cause the cleavage of weak bonds or impurities, forming radicals.
-
Light (UV Radiation): High-energy photons can initiate radical formation.[1]
-
Radical Initiators: Trace amounts of peroxides (from solvents like ether or THF), oxygen, or other impurities can act as initiators.[3]
-
Redox Processes: Certain metal contaminants can also initiate radical formation.
-
-
Propagation: The initial radical attacks the electron-rich double bond of the alkene group on your oxazolidine molecule. This creates a new, larger radical, which then attacks another monomer molecule, and so on, rapidly extending the polymer chain.
-
Termination: The reaction stops when two growing radical chains combine or react in a way that eliminates their radical nature.
While less common for simple alkenes, if your reaction conditions involve strong acids, cationic polymerization could also be a potential pathway, particularly for vinyl ether-type functionalities.[4]
Q2: What are polymerization inhibitors and how do they work?
A2: Polymerization inhibitors are chemical compounds added in small amounts (typically parts-per-million, ppm) to prevent the onset of polymerization. They work by intercepting the free radicals that initiate or propagate the polymer chain. There are two main types:
-
Radical Scavengers (True Inhibitors): These compounds react with and neutralize free radicals, stopping the polymerization chain before it starts. They are consumed in the process. Examples include quinone derivatives like hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ).
-
Stable Free Radicals: These compounds, such as TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), are radicals themselves but are highly stable and unreactive towards monomers.[5] They effectively "trap" and terminate growing polymer chains by combining with the reactive radical ends.[5]
The choice of inhibitor depends on the specific monomer, purification method (e.g., distillation temperature), and downstream application requirements.
Q3: How should I properly store my alkene-containing oxazolidine monomers?
A3: Proper storage is your first line of defense against polymerization. The goal is to minimize exposure to initiators like heat, light, and oxygen.
-
Temperature: Store monomers at low temperatures, typically between 2-8 °C. For highly reactive or sensitive derivatives, storage at -10 °C or -20 °C is recommended.[6]
-
Light: Use amber or opaque containers to protect the compound from light, which can trigger radical formation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can participate in peroxide formation and initiation.
-
Inhibitor: Ensure the monomer is stored with an appropriate inhibitor, as specified by the manufacturer or added after synthesis. Do not remove the inhibitor until just before use.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: My sample solidified or became highly viscous during storage.
-
Possible Cause: Spontaneous polymerization has occurred due to improper storage conditions or depletion of the inhibitor.
-
Troubleshooting Steps:
-
Verification: Attempt to dissolve a small portion of the material in a good solvent (e.g., DCM, Chloroform). If it fails to dissolve or only swells, it has likely polymerized.
-
Review Storage Conditions: Check your storage temperature, container type (clear vs. amber), and whether the container was sealed under an inert atmosphere.
-
Check Inhibitor Levels (Advanced): If this is a recurring issue with a bulk supply, analytical techniques can be used to quantify the remaining inhibitor.
-
Action: Unfortunately, once fully polymerized, the monomer is generally not recoverable. The material should be discarded according to your institution's safety protocols. To prevent recurrence, review and strictly adhere to the recommended storage protocols outlined in the FAQ section.
-
Issue 2: My reaction yield is low, and I'm left with an intractable residue after workup.
-
Possible Cause: Polymerization is occurring under your reaction conditions (e.g., elevated temperature, extended reaction time) or during purification (e.g., distillation, chromatography).
-
Troubleshooting Steps: A logical workflow can help diagnose and solve this issue.
Troubleshooting workflow for suspected polymerization.
-
Strategy A: Add Inhibitor to Reaction: If your reaction chemistry is compatible (i.e., does not involve free radicals), consider adding a small amount of a polymerization inhibitor like hydroquinone or BHT to the reaction mixture itself.
-
Strategy B: Modify Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Solvent: Ensure you are using high-purity, peroxide-free solvents.
-
-
Strategy C: Inhibit Before Purification: This is the most common and critical step. Before any purification step that involves heat (distillation, evaporation) or could concentrate the monomer (chromatography), add an appropriate inhibitor. See the protocol below.
-
Issue 3: My compound polymerizes on the silica gel column during chromatography.
-
Possible Cause: The slightly acidic nature of standard silica gel can sometimes promote polymerization. More commonly, the removal of the solvent concentrates the monomer, increasing the likelihood of polymerization, especially if the compound is already heated by the enthalpy of adsorption.
-
Troubleshooting Steps:
-
Pre-treat the Crude Material: Add an inhibitor (e.g., BHT, which is less polar and travels well on silica) to your crude product before loading it onto the column.
-
Use Neutral Alumina: If silica acidity is suspected, switch to neutral alumina as the stationary phase.
-
Work Quickly: Do not leave the compound on the column for extended periods. Elute and collect fractions promptly.
-
Keep it Cool: If possible, run the column in a cold room or use a jacketed column to dissipate heat.
-
Data & Protocols
Table 1: Common Polymerization Inhibitors for Alkene-Containing Monomers
| Inhibitor | Chemical Structure | Typical Concentration | Mechanism | Key Considerations |
| Hydroquinone (HQ) | Phenolic | 100-1000 ppm | Radical Scavenger (requires O₂) | Effective but can be difficult to remove. Can discolor the sample. |
| MEHQ | Phenolic | 50-500 ppm | Radical Scavenger (requires O₂) | More soluble in organic solvents than HQ. Commonly used for commercial monomers. |
| BHT | Phenolic | 200-1000 ppm | Radical Scavenger | Less polar; good choice for co-eluting during non-polar chromatography. |
| TEMPO | Stable Radical | 50-200 ppm | Stable Free Radical Trap[5] | Highly effective and works in the absence of oxygen. Can be expensive. |
Experimental Protocol: Inhibition and Purification by Vacuum Distillation
This protocol describes the safe purification of a thermally sensitive, polymerizable oxazolidine derivative.
Objective: To purify an alkene-containing oxazolidine derivative by vacuum distillation while preventing polymerization.
Materials:
-
Crude oxazolidine derivative
-
Polymerization inhibitor (e.g., MEHQ or copper(I) chloride for specific applications)
-
Vacuum distillation apparatus with a short path head
-
Inert gas source (Nitrogen or Argon)
-
Stir bar and heating mantle
Procedure:
-
Inhibitor Addition:
-
Transfer the crude monomer to the distillation flask.
-
Add the chosen inhibitor. For MEHQ, add approximately 200 ppm (200 mg per 1 kg of crude material).
-
Add a magnetic stir bar for even heating.
-
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus. Ensure all glass joints are well-sealed.
-
A short path distillation head is recommended to minimize the time the monomer spends at high temperature in the vapor phase.
-
-
Inert Atmosphere and Vacuum:
-
Flush the entire system with a gentle stream of nitrogen or argon for 5-10 minutes to displace oxygen.
-
Close the system to the inert gas source and slowly apply vacuum. A leak-free system is crucial.
-
-
Distillation:
-
Begin stirring and gently heat the distillation pot using a heating mantle.
-
CRITICAL: Do not distill to dryness. Leaving a small amount of residue ensures that concentrated peroxides or other initiators are not overheated, which could lead to a runaway reaction.
-
Collect the distilled product in a receiving flask that has been pre-charged with a small amount of the same inhibitor and purged with inert gas.
-
-
Storage of Purified Product:
-
Once the distillation is complete, break the vacuum by backfilling the system with inert gas.
-
Immediately transfer the purified, inhibited monomer to a clean, dry, amber storage bottle.
-
Seal the bottle under an inert atmosphere and store it at the recommended low temperature.
-
Workflow for inhibited vacuum distillation.
References
- US4639472A, "N-vinyl-2-oxazolidinones as reactive diluents in actinic radiation curable coatings," Google P
- Desai, N. C., Trivedi, A. R., Karia, D. C., & Dodiya, A. N. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1–15.
- Tüzün, A., Avcı, D., & Tüzün, T. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826–1835.
- Angene Chemical. (2024).
- Wikipedia contributors. (2023). Oxazolidine. In Wikipedia, The Free Encyclopedia.
- NO311691B1, "Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure...
- Leclerc, E., Panne, U., & Weidner, S. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 17(9), 10858–10869.
- Kelland, M. A., Dirdal, E. G., Ghosh, R., & Ajiro, H. (2022). 5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers. Energy & Fuels, 36(5), 2609–2615.
- US3539540A, "N-vinyl-x-alkyl-2-oxazolidinone polymers," Google P
- Galante, E., & Jones, J. B. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(10), 4435–4444.
- US6447649B1, "Polymerization inhibitor for vinyl-containing materials," Google P
- Miyake, G. M., DiRocco, D. A., Liu, Q., Oberg, K. M., Bayram, E., Finke, R. G., Rovis, T., & Chen, E. Y.-X. (2010). Stereospecific Polymerization of Chiral Oxazolidinone-Functionalized Alkenes. Macromolecules, 43(18), 7504–7514.
Sources
- 1. US4639472A - N-vinyl-2-oxazolidinones as reactive diluents in actinic radiation curable coatings - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3539540A - N-vinyl-x-alkyl-2-oxazolidinone polymers - Google Patents [patents.google.com]
- 4. Stereospecific Polymerization of Chiral Oxazolidinone-Functionalized Alkenes [ouci.dntb.gov.ua]
- 5. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 6. angenechemical.com [angenechemical.com]
Technical Support Center: Overcoming Low Yields in the Microwave-Assisted Synthesis of 3-Methyl-Oxazolidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-methyl-oxazolidine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the microwave-assisted synthesis of this important heterocyclic compound. We will move beyond simple procedural steps to explore the underlying chemical principles and provide actionable troubleshooting strategies rooted in our field experience.
Section 1: Understanding the Core Reaction
The synthesis of 3-methyl-oxazolidine from N-methylethanolamine and formaldehyde is a classic condensation reaction. Understanding its mechanism is the first step toward effective troubleshooting. The reaction proceeds in two main stages:
-
Hemiaminal Formation: The nitrogen of N-methylethanolamine performs a nucleophilic attack on the carbonyl carbon of formaldehyde, forming an unstable hemiaminal intermediate.
-
Cyclization and Dehydration: The hydroxyl group of the hemiaminal then undergoes an intramolecular nucleophilic attack, cyclizing to form the five-membered oxazolidine ring and eliminating a molecule of water.
This entire process is a reversible equilibrium. The efficient removal of water is therefore critical to drive the reaction toward the product and achieve high yields, a factor that is central to many of the troubleshooting steps outlined below.[1][2]
Caption: Reaction mechanism for 3-methyl-oxazolidine synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or zero. Where do I start troubleshooting?
Answer: When facing a complete reaction failure, it's crucial to systematically verify the foundational parameters before exploring more complex variables.
-
Reagent Integrity:
-
Formaldehyde Source: Formaldehyde is commonly supplied as a 37% aqueous solution (formalin) or as its solid polymer, paraformaldehyde. If using formalin, the significant amount of water present can inhibit the reaction by shifting the equilibrium to the starting materials.[1] Consider using paraformaldehyde, which will depolymerize under heat to provide anhydrous formaldehyde in situ.
-
N-methylethanolamine Quality: Ensure the amino alcohol is pure and dry. Contaminants or absorbed water can interfere with the reaction.
-
-
Microwave Parameters:
-
Temperature: This is the most critical parameter in microwave synthesis.[3][4] A temperature that is too low will not provide sufficient activation energy for the reaction to proceed at a reasonable rate. Conversely, excessive heat can cause decomposition of reactants or the product. For this synthesis, a starting temperature range of 50-80°C is recommended for initial trials.[5]
-
Solvent Coupling: Ensure your chosen solvent (if any) couples effectively with microwaves. A solvent that is transparent to microwaves will not heat the reaction mixture efficiently. We will discuss solvent choice in more detail in Q3.
-
Q2: How do I determine the optimal microwave settings (Temperature, Power, Ramp Time)?
Answer: Microwave parameter optimization is an empirical process, but a logical workflow can accelerate discovery. The goal is to find the lowest temperature and shortest time that maximizes conversion while minimizing byproduct formation.
-
Step 1: Temperature Screening: Set a fixed reaction time (e.g., 15 minutes) and a constant power level (e.g., 100 W). Run a series of experiments at varying temperatures (e.g., 50°C, 65°C, 80°C, 95°C). Monitor reaction completion by a suitable method like TLC or GC-MS.
-
Step 2: Time Course Analysis: Using the optimal temperature identified in Step 1, run a time-course experiment (e.g., 5, 10, 15, 25 minutes) to find the point of maximum yield before potential product degradation begins. Over-exposing the mixture to microwave irradiation is a common cause of byproduct formation.[3]
-
Step 3: Power and Ramp Time: The power setting determines how quickly the target temperature is reached. A very rapid ramp can create localized hot spots, potentially leading to side products.[3] If byproducts are an issue, try using a lower power setting with a slower ramp to the target temperature.
Caption: Systematic workflow for microwave parameter optimization.
Q3: What is the best solvent for this reaction? Can it be run neat?
Answer: Solvent choice is critical for both reaction success and microwave efficiency.
-
Solvent-Free (Neat) Conditions: The condensation of N-methylethanolamine and formaldehyde can often be performed successfully without any solvent.[5] This is highly advantageous from a green chemistry perspective, as it simplifies workup and reduces waste. In a neat reaction, the reactants themselves must be able to absorb microwave energy. N-methylethanolamine, being a polar protic molecule, couples well with microwaves. This is often the best starting point.
-
Solvent Selection: If a solvent is required (e.g., for solubility or to manage viscosity), its ability to absorb microwaves is paramount.
-
Poor Choices: Apolar solvents like toluene, hexane, or dichloromethane (DCM) are poor microwave absorbers and can result in very low yields.[4]
-
Good Choices: Polar solvents are generally preferred. However, polar protic solvents like ethanol can potentially compete in reactions. Polar aprotic solvents like THF can be used, but their performance may vary.[5]
-
"Hot Spot" Additives: For paste-like or non-polar reaction media, a small amount of a highly polar, non-reactive solvent like nitromethane can be added to create localized "hot spots" and improve energy absorption.[3][6]
-
Q4: The reaction seems to stall or reverse. How do I manage the water produced during the reaction?
Answer: As this is a condensation reaction that releases water, Le Châtelier's principle dictates that the presence of water will inhibit the forward reaction. Effective water removal is key to achieving high yields.
-
In-Situ Chemical Dehydration: For reactions run in a solvent like DCM or toluene (though not ideal for microwave heating), adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction vessel can sequester the water as it is formed.[1][7] This is a common strategy in conventional heating but can be adapted for microwave synthesis.
-
Azeotropic Removal (Conventional Heating Context): In conventional setups, a Dean-Stark trap is used with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove it. This is not directly applicable to sealed-vessel microwave reactors.
-
Using Anhydrous Reagents: The most direct approach in a sealed microwave vessel is to start with anhydrous reagents and use a stoichiometric excess of the aldehyde if possible, or simply accept the equilibrium limitation and optimize for the highest possible conversion under those conditions.
Q5: My crude product is impure. What are the likely side reactions?
Answer: Byproduct formation is often a result of suboptimal reaction conditions, particularly excessive heat or time.[3]
-
Formaldehyde Polymerization: Formaldehyde can readily polymerize to form paraformaldehyde or trioxane, especially in the presence of trace acid or base. This reduces the concentration of the active aldehyde monomer. Using paraformaldehyde as the starting material and allowing it to depolymerize at reaction temperature can sometimes provide a slow, steady-state concentration of formaldehyde, mitigating this issue.
-
Product Degradation: The oxazolidine ring can be susceptible to hydrolysis, reversing the reaction, especially if the crude mixture is acidic or basic and contains water.[8] It can also degrade under excessive thermal stress. If your product appears dark or tarry, it's a strong indication that the temperature or reaction time is too high.
Q6: How can I effectively purify 3-methyl-oxazolidine?
Answer: The purification strategy depends on the scale and the nature of the impurities. 3-Methyl-oxazolidine is a relatively volatile liquid.
-
Initial Workup: A typical workup involves diluting the reaction mixture with a suitable organic solvent (e.g., diethyl ether), washing with water or brine to remove any water-soluble salts or unreacted amino alcohol, and then drying the organic layer over a drying agent like anhydrous MgSO₄.[9][10]
-
Vacuum Distillation: For purification, vacuum distillation is the most effective method.[1] It allows for the separation of the product from less volatile starting materials (like N-methylethanolamine) and any polymeric byproducts at a lower temperature, preventing thermal degradation.
-
Column Chromatography: While possible, the volatility of the product can make silica gel chromatography challenging. It is generally reserved for removing highly polar or non-volatile impurities if distillation is not feasible.[9]
Section 3: Optimized & Methodical Protocols
Protocol 1: Baseline Microwave-Assisted Synthesis (Neat Conditions)
This protocol provides a robust starting point for the synthesis.
-
Materials:
-
N-methylethanolamine (1.0 eq.)
-
Paraformaldehyde (1.1 eq.)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
-
Equipment:
-
CEM Discover Microwave Reactor (or equivalent)
-
-
Procedure:
-
To the 10 mL microwave vessel, add N-methylethanolamine and paraformaldehyde.
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor cavity.
-
Set the following initial reaction parameters:
-
Temperature: 65 °C (measured by internal IR sensor)
-
Power: 100 W (Dynamic power control)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Stirring: High
-
-
After the reaction is complete, cool the vessel to room temperature using compressed air before opening.
-
The resulting crude liquid can be analyzed directly (e.g., by ¹H-NMR or GC-MS) to determine conversion.
-
-
Workup and Purification:
-
Transfer the crude product to a round-bottom flask suitable for distillation.
-
Perform vacuum distillation to isolate the pure 3-methyl-oxazolidine.
-
Protocol 2: Troubleshooting Experiment - Water Management
If you suspect water from a formalin solution is inhibiting your reaction, perform the following comparative experiment.
-
Experiment A (Control): Follow Protocol 1 using 37% formaldehyde solution (formalin) as the aldehyde source.
-
Experiment B (Test Condition 1): Follow Protocol 1 exactly as written, using paraformaldehyde.
-
Experiment C (Test Condition 2): Use formalin as in Experiment A, but add 1.5g of anhydrous MgSO₄ to the reaction vessel before sealing.
-
Analysis: Compare the conversion rates and final yields of A, B, and C. This will definitively determine if water is the primary cause of low yield and whether paraformaldehyde or an in-situ drying agent is the more effective solution.
Section 4: Summary of Key Parameters
| Parameter | Recommended Range/Value | Rationale & Causality | Potential Pitfall |
| Temperature | 50 - 95 °C | Balances reaction rate against thermal decomposition. The key kinetic parameter.[4] | Too high: byproduct formation, charring. Too low: incomplete reaction. |
| Reaction Time | 5 - 25 min | Microwave reactions are rapid; sufficient time is needed for completion without causing degradation.[3] | Excessive time can lead to product decomposition even at optimal temperature. |
| Solvent | Solvent-Free (Neat) | Maximizes reactant concentration, simplifies workup, and is environmentally friendly.[5] | May not be suitable if reactants are solid or mixture is too viscous. |
| Water Management | Use Paraformaldehyde | The reaction is a reversible condensation; removing water drives it to completion.[1] | Using aqueous formaldehyde (formalin) can severely inhibit the reaction. |
| Reagent Ratio | 1.0 eq. Amine / 1.1 eq. Aldehyde | A slight excess of the volatile aldehyde can help drive the reaction to completion. | A large excess complicates purification and is wasteful. |
| Microwave Power | 100 - 150 W | Controls the rate of heating. Should be sufficient to reach and maintain temperature without overshooting. | Too high with a fast ramp can cause localized overheating and byproducts.[3] |
Section 5: References
-
Improving the efficiency of microwave-assisted oxazolidinone synthesis. (2025). BenchChem.
-
Head-to-head comparison of different catalysts for oxazolidinone synthesis. (2025). BenchChem.
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2011). Molecules, 16(10), 8803-8815. National Institutes of Health. [Link]
-
Phase-transfer catalysts for synthesis of 2-oxazolidinones. (2022). ResearchGate. [Link]
-
Oxazolidine synthesis. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. (2022). Beilstein Archives. [Link]
-
Catalysts for the synthesis of oxazolidinone compounds. (2017). Google Patents.
-
Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. (2022). ACS Organic & Inorganic Au. [Link]
-
Catalysts for making oxazolidinone materials. (2019). Google Patents.
-
Oxazolidine. Wikipedia. [Link]
-
Microwave-Assisted Synthesis of Novel Oxazolidinone Analogues: Application Notes and Protocols. (2025). BenchChem.
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2011). ResearchGate. [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (2019). ACS Omega, 4(7), 12791-12801. National Institutes of Health. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2011). Molecules, 16(10), 8803-8815. MDPI. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (2022). Egyptian Journal of Chemistry. [Link]
-
Reaction products of primary β-hydroxy-amines with carbonyl compounds. VII. Oxazolidines derived from N-methylethanolamine. (1954). ResearchGate. [Link]
-
An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (2016). International Journal of Organic Chemistry, 6, 15-22. Scientific Research Publishing. [Link]
-
Process for the preparation of oxazolidinones and method of use thereof. (2003). Google Patents.
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
-
(PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. (2019). ResearchGate. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [file.scirp.org]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxazolidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 3-Methyl-Oxazolidine and Its Derivatives in Synthetic Chemistry
Introduction
The oxazolidine ring system, a five-membered heterocycle containing both nitrogen and oxygen, represents a cornerstone of modern synthetic and medicinal chemistry. This versatile scaffold is found in a wide array of bioactive molecules and serves as a powerful tool for chemists to control molecular architecture. However, the term "oxazolidine" encompasses a diverse family of compounds with distinct properties and applications. This guide provides an in-depth comparison of 3-methyl-oxazolidine with other key oxazolidine derivatives, focusing on their synthesis, stability, and performance in critical synthetic applications.
We will navigate the nuanced differences between simple 1,3-oxazolidines, such as 3-methyl-oxazolidine and its N-substituted analogs, and the widely acclaimed 2-oxazolidinone systems, including the Evans chiral auxiliaries and the linezolid class of antibiotics. While structurally similar, the presence or absence of a carbonyl group at the C2 position fundamentally alters their chemical reactivity and primary applications.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a clear, objective comparison supported by experimental data and mechanistic insights to inform the selection and application of these valuable synthetic intermediates. We will explore their roles as protecting groups and as potential chiral auxiliaries, offering detailed protocols and explaining the causality behind their performance differences.
Synthesis of N-Substituted Oxazolidines
The most direct and common method for synthesizing simple 1,3-oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde or ketone. This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the cyclic product.
The general mechanism involves the initial formation of a hemiaminal intermediate, followed by acid-catalyzed dehydration to an iminium ion, which then undergoes intramolecular cyclization to form the oxazolidine ring.
Caption: General mechanism for the synthesis of 1,3-oxazolidines.
Experimental Protocol: Synthesis of 3-Methyl-Oxazolidine
This protocol describes the synthesis of 3-methyl-oxazolidine from commercially available starting materials.
Materials:
-
2-(Methylamino)ethanol (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask charged with 2-(methylamino)ethanol (1.0 eq), add a volume of dichloromethane (DCM) to create a ~2 M solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. This acts as a dehydrating agent and base.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add formaldehyde (37% aqueous solution, 1.1 eq) dropwise to the suspension over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting amino alcohol.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield 3-methyl-oxazolidine as a colorless liquid.
Experimental Protocol: Synthesis of Comparative Derivatives
3-Benzyl-Oxazolidine: The procedure is analogous to the synthesis of 3-methyl-oxazolidine, substituting 2-(benzylamino)ethanol for 2-(methylamino)ethanol. The synthesis of N-benzyl-β-amino alcohols from benzaldehyde and ethanolamine is a well-established procedure[1].
Oxazolidine (N-H): The parent, unsubstituted oxazolidine can be synthesized by reacting ethanolamine with formaldehyde, following a similar procedure. It is important to note that N-H oxazolidines are generally less stable and can be more prone to oligomerization or further reaction.
Comparative Analysis of Physicochemical Properties
The nature of the substituent at the 3-position (the nitrogen atom) significantly influences the oxazolidine's chemical properties, most notably its stability towards hydrolysis.
Hydrolytic Stability: The Role of the N-Substituent
Oxazolidines exist in equilibrium with their open-chain iminium ion form, a phenomenon known as ring-chain tautomerism.[2] Hydrolysis proceeds through this open-chain form. The stability of the oxazolidine ring is therefore inversely related to the stability of the corresponding iminium ion and the ease of ring opening.
Caption: Acid-catalyzed ring-chain tautomerism leading to hydrolysis.
Experimental studies have shown that the electronic nature of the N-substituent is a key determinant of stability. A crucial finding is that oxazolidines incorporating a methyl substituent at the 3-position are more stable to hydrolysis than those with a phenyl substituent at the same position .[3]
This can be rationalized by considering the electronic effects on the nitrogen atom:
-
N-Methyl Group: The methyl group is electron-donating, which increases the electron density on the nitrogen. This disfavors the formation of the positively charged iminium ion intermediate, thus stabilizing the closed-ring oxazolidine form and slowing the rate of hydrolysis.
-
N-Benzyl Group: A benzyl group is also generally considered to be weakly electron-donating through induction, suggesting that 3-benzyl-oxazolidine would also exhibit good stability, likely comparable to or slightly less than 3-methyl-oxazolidine.
-
N-Phenyl Group: A phenyl group is electron-withdrawing by resonance, which destabilizes the nitrogen lone pair and stabilizes the resulting iminium ion, making the ring more susceptible to opening and hydrolysis.[3]
-
N-H (Unsubstituted): The parent oxazolidine lacks any stabilizing inductive effect from an alkyl group and can be more susceptible to protonation and subsequent ring opening.
| N-Substituent (R) | Electronic Effect | Expected Relative Stability to Hydrolysis | Rationale |
| H | Neutral | Low | No inductive stabilization of the nitrogen. |
| Methyl | Electron-Donating (Inductive) | High | Increased electron density on nitrogen disfavors iminium ion formation.[3] |
| Benzyl | Weakly Electron-Donating (Inductive) | High | Similar to methyl, provides inductive stabilization. |
| Phenyl | Electron-Withdrawing (Resonance) | Low | Delocalization stabilizes the iminium ion, favoring ring-opening.[3] |
Performance Comparison in Key Applications
Application 1: Protecting Group for Aldehydes and Ketones
One of the primary uses of simple oxazolidines is as protecting groups for carbonyl functionalities. They are easily formed from aldehydes and ketones and are stable to a variety of non-acidic reagents, particularly organometallics and hydrides.
The choice of N-substituent impacts the utility of the protecting group:
-
Stability vs. Lability: The increased stability of the 3-methyl-oxazolidine derivative means it can withstand more forcing nucleophilic or basic conditions compared to an N-H or N-phenyl analog. However, this also means that harsher acidic conditions may be required for its removal (deprotection).
-
Synthetic Handle: The N-substituent can be chosen to impart specific properties. For example, an N-benzyl group can potentially be removed via hydrogenolysis, offering an orthogonal deprotection strategy.
Caption: General workflow for aldehyde protection using 3-methyl-oxazolidine.
Experimental Protocol: Protection and Deprotection of Benzaldehyde
Protection Step:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine benzaldehyde (1.0 eq), 2-(methylamino)ethanol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once water evolution ceases (typically 2-4 hours), cool the reaction to room temperature.
-
Wash the organic solution with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methyl-2-phenyl-oxazolidine, which can be purified by distillation or chromatography.
Deprotection Step:
-
Dissolve the 3-methyl-2-phenyl-oxazolidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a mild acid, such as 1 M aqueous HCl or silica gel, and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to recover the pure benzaldehyde.
Application 2: Chiral Auxiliaries in Asymmetric Synthesis
While the 2-oxazolidinone scaffold developed by David A. Evans is the gold standard for chiral auxiliaries in this class, it is instructive to compare its mechanism of stereocontrol with the potential of simple N-substituted oxazolidines.[2][4]
The Evans Oxazolidinone Model (The Gold Standard)
In a typical asymmetric alkylation, an Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is first acylated. Deprotonation with a strong base like LDA or NaHMDS generates a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position (and C5) effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less-hindered face. This results in a highly predictable and diastereoselective C-C bond formation, often with d.r. > 99:1.[4]
Caption: Facial bias in Evans auxiliaries is directed by the C4/C5 substituents.
The Simple N-Acyl Oxazolidine Model (A Mechanistic Contrast)
If we consider an N-acyl derivative of a simple chiral oxazolidine (e.g., derived from a chiral amino alcohol), the situation is different. The key structural feature of the Evans auxiliary—the C2 carbonyl group—is absent.
-
Enolate Geometry: The C2-carbonyl in an Evans auxiliary is crucial for forming the rigid, chelated six-membered ring transition state that locks the enolate into a (Z)-configuration and orients the C4/C5 substituents for effective shielding. A simple N-acyl oxazolidine lacks this pre-organization and would likely form a less rigid, acyclic enolate, leading to poorer stereocontrol.
-
Source of Chirality: In this hypothetical case, any stereodirection would have to come from substituents on the oxazolidine ring itself (e.g., at C4 or C5), but without the rigidifying effect of the C2-carbonyl, their influence would be significantly diminished. The N-substituent (e.g., methyl vs. benzyl) could exert some minor steric influence, but it is generally too distant and conformationally flexible to enforce high diastereoselectivity in the same manner as the C4-substituent in the Evans system.
Therefore, while simple chiral oxazolidines can induce some level of diastereoselectivity, they are not generally employed for high-stakes asymmetric alkylations or aldol reactions where predictable and high levels of stereocontrol are required. Their performance is mechanistically inferior to the well-designed Evans oxazolidinone system.
Summary of Comparison
| Feature | 3-H-Oxazolidine | 3-Methyl-Oxazolidine | 3-Benzyl-Oxazolidine | Evans-type Oxazolidinone |
| Primary Application | Protecting Group, Intermediate | Protecting Group, Intermediate | Protecting Group, Intermediate | Chiral Auxiliary |
| Synthesis | Condensation of ethanolamine and aldehyde | Condensation of N-methylethanolamine and aldehyde | Condensation of N-benzylethanolamine and aldehyde | Cyclization of amino alcohol with carbonate/phosgene derivative |
| Hydrolytic Stability | Low | High | High | Very High (amide bond) |
| Stereocontrol as Auxiliary | Low / Unpredictable | Low / Unpredictable | Low / Unpredictable | Very High / Predictable |
| Key Structural Feature | N-H bond | N-CH₃ bond | N-CH₂Ph bond | C2-Carbonyl, C4/C5-Substituents |
| Cleavage Conditions | Mild Acid | Mild to Moderate Acid | Mild Acid / Hydrogenolysis | Various (LiOH/H₂O₂, LiBH₄, etc.) |
Conclusion
3-Methyl-oxazolidine is a valuable synthetic building block with distinct advantages in specific contexts. Its primary utility lies in its role as a stable, yet readily cleavable, protecting group for aldehydes and ketones, and as a key intermediate in the synthesis of more complex molecules, such as oxazolidinone antibiotics.
The N-methyl group confers enhanced hydrolytic stability compared to N-H or N-aryl analogs by inductively disfavoring the formation of the ring-opened iminium ion necessary for hydrolysis[3]. This makes it a more robust protecting group for multi-step syntheses involving basic or nucleophilic reagents.
However, it is crucial for the synthetic chemist to distinguish 3-methyl-oxazolidine from its 2-oxazolidinone cousins. The absence of the C2-carbonyl group means that it lacks the ability to form the rigid, chelated enolates that are the hallmark of Evans-type chiral auxiliaries. Consequently, its application as a controller of stereochemistry in asymmetric C-C bond-forming reactions is limited.
-
For robust carbonyl protection , 3-methyl- and 3-benzyl-oxazolidines are excellent choices.
-
For high-fidelity asymmetric synthesis , the Evans oxazolidinone framework remains the superior and more reliable tool.
This guide has aimed to clarify these distinctions, providing both the mechanistic rationale and practical protocols to empower researchers in their synthetic endeavors.
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Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. [Link]
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Fülöp, F., Pihlaja, K., Neuvonen, K., Bernáth, G., Argay, G., & Kálmán, A. (1993). Ring-chain tautomerism in oxazolidines. The Journal of Organic Chemistry, 58(8), 1967-1972. [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
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Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes via hemiaminal intermediates. Organic Letters, 16(15), 4098-4101. [Link]
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Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
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Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
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Sibi, M. P., & Venkatraman, L. (2005). An improved procedure for asymmetric aldol additions with N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. Tetrahedron Letters, 46(47), 8271-8275. [Link]
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Al-Tannak, N. F., Mahmood, H. M., & Al-Lami, M. K. (2022). Synthesis, characterization, and anticonvulsant activity of novel triazolyl-oxazolidinone derivatives. Journal of Applied Pharmaceutical Science, 12(1), 133-141. [Link]
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3-methyl-oxazolidine versus other protecting groups for aldehydes in organic synthesis.
In the landscape of multifaceted organic synthesis, the strategic protection of reactive functional groups is a cornerstone of success. The aldehyde, a versatile and reactive moiety, often necessitates temporary masking to prevent undesired side reactions during transformations elsewhere in a molecule. While a plethora of protecting groups for aldehydes exist, the selection of the optimal group is contingent upon a careful evaluation of its stability, ease of formation and cleavage, and compatibility with other functionalities. This guide provides an in-depth comparison of the 3-methyl-oxazolidine protecting group with other commonly employed alternatives, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction: The Rationale for Aldehyde Protection
The electrophilic nature of the aldehyde carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, including organometallics, hydrides, and enolates. Furthermore, aldehydes are readily oxidized to carboxylic acids. Protecting an aldehyde involves its conversion into a less reactive derivative that is stable to a specific set of reaction conditions. After the desired chemical transformations are complete, the protecting group must be cleanly and efficiently removed to regenerate the aldehyde. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[1][2]
This guide will focus on the 3-methyl-oxazolidine protecting group, comparing its performance against the widely used acetals (1,3-dioxolanes and 1,3-dioxanes) and dithioacetals (1,3-dithianes).
The 3-Methyl-Oxazolidine Protecting Group: A Profile
3-Methyl-oxazolidines are formed by the condensation of an aldehyde with an N-methyl-substituted β-amino alcohol, such as N-methylethanolamine. This reaction typically proceeds under mild, neutral conditions, a significant advantage when dealing with acid- or base-sensitive substrates.
Mechanism of Formation
The formation of a 3-methyl-oxazolidine is believed to proceed through the initial formation of a hemiaminal intermediate, followed by the rapid formation of an iminium ion. Subsequent intramolecular cyclization by the hydroxyl group yields the stable five-membered oxazolidine ring.[3][4] This pathway avoids the need for harsh acidic catalysts often required for acetal formation.
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A Comparative Guide to the Synthetic Validation of 3-Methyl-Oxazolidine
This guide provides an in-depth technical comparison of synthetic protocols for 3-methyl-oxazolidine. Moving beyond a mere recitation of steps, we will dissect the causality behind experimental choices, evaluate the performance of different methodologies, and present a validated, high-yield protocol suitable for research and development applications. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for synthesizing this valuable heterocyclic compound.
Introduction: The Significance of 3-Methyl-Oxazolidine
Oxazolidines are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. They are of considerable interest in synthetic organic chemistry, primarily due to their roles as chiral auxiliaries in asymmetric synthesis, as building blocks for more complex pharmaceuticals, and as prodrugs to improve the pharmacokinetic profiles of certain pharmacophores.[1][2] Specifically, 3-methyl-oxazolidine, a simple substituted oxazolidine, serves as a crucial intermediate and an analytical standard.[1] Its synthesis, while seemingly straightforward, offers a valuable case study in reaction optimization and mechanistic understanding.
The foundational method for synthesizing oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde or ketone.[2] For 3-methyl-oxazolidine, this involves the reaction of N-methylethanolamine with formaldehyde. This guide will compare three distinct protocols based on this core reaction, evaluating them on yield, reaction conditions, and scalability.
The Core Reaction: Mechanistic Underpinnings
Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of 3-methyl-oxazolidine from N-methylethanolamine and formaldehyde does not proceed via an enamine intermediate, a pathway sometimes mistakenly proposed.[2] Instead, extensive NMR studies on analogous systems confirm a pathway involving a fleeting hemiaminal and a transient iminium ion.[2][3]
The reaction proceeds as follows:
-
Nucleophilic Attack: The secondary amine of N-methylethanolamine attacks the electrophilic carbonyl carbon of formaldehyde, forming a zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer results in a neutral hemiaminal intermediate. This species is often elusive and difficult to detect directly.[2]
-
Dehydration & Iminium Ion Formation: The hemiaminal is protonated at the hydroxyl group, which is then eliminated as a water molecule. This dehydration step is the rate-determining step and results in the formation of a reactive iminium ion. Driving the removal of water is therefore key to achieving high yields.
-
Intramolecular Cyclization: The pendant hydroxyl group of the original amino alcohol performs an intramolecular nucleophilic attack on the iminium carbon, closing the five-membered ring to yield the final 3-methyl-oxazolidine product.
Conclusion and Recommendations
While traditional azeotropic reflux methods are effective, the Mild Ambient Condition Protocol (Protocol B) stands out as the superior choice for the laboratory-scale synthesis of 3-methyl-oxazolidine. Its primary advantages are:
-
Exceptional Yields: Consistently high yields (often exceeding 90%) are achievable due to the efficient in-situ removal of water by magnesium sulfate. [4]* Operational Simplicity and Safety: The protocol avoids high temperatures and specialized equipment like Dean-Stark traps or microwave reactors, making it more accessible and safer.
-
Energy Efficiency: Operating at ambient temperature significantly reduces the energy footprint compared to reflux or microwave methods.
For applications requiring rapid synthesis, such as in automated chemistry platforms or high-throughput screening, the Microwave-Assisted Protocol (Protocol C) is a compelling alternative, offering a dramatic reduction in reaction time. [5]However, for routine synthesis and scale-up, the mild conditions protocol provides an optimal balance of efficiency, cost, and simplicity.
The validation of any synthetic protocol ultimately rests on the thorough characterization of the final product. Techniques such as NMR, FT-IR, and Mass Spectrometry are essential to confirm the structure and purity of the synthesized 3-methyl-oxazolidine. [6]
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Yaya, A. R., et al. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
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Yaya, A. R., et al. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
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Yaya, A. R., et al. (2014). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. [Link]
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Reddy, A. S., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]
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Lesher, G. Y., & Surrey, A. R. (1955). A New Method for the Preparation of 3-Substituted-2-oxazolidones. Journal of the American Chemical Society. [Link]
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Farzaliyev, V. M., et al. (2007). Synthesis of 3-(Organyloxymethyl)oxazolidines. ResearchGate. [Link]
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Saha, B., & Saha, A. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry. [Link]
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Yaya, A. R., et al. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Semantic Scholar. [Link]
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Organic Chemistry Portal. Oxazolidine synthesis. [Link]
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Martínez, R., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. [Link]
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Bergmann, E. D., & Gil-Av, E. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. VII. Oxazolidines derived from N-methylethanolamine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
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Mhlongo, N. N., et al. (2017). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. [Link]
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Chaturvedi, A. K., et al. (1995). Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During A Pseudoephedrine Urinalysis. Defense Technical Information Center. [Link]
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Hurramov, L., et al. (2020). The study of the component composition of the reaction mixture containing formaldehyde reaction products. Chemistry and Chemical Engineering. [Link]
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Hopkinson, R. J., et al. (2019). How formaldehyde reacts with amino acids. Communications Chemistry. [Link]
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A Comparative Spectroscopic Guide to the Structural Confirmation of 3-methyl-oxazolidine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of rigorous scientific practice. The subtle isomeric possibilities inherent in these molecules demand a multi-faceted analytical approach to prevent costly errors in downstream applications. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive structural elucidation of 3-methyl-oxazolidine, contrasting its spectral features with those of two common structural alternatives: N-methylmorpholine and tetrahydro-1,3-oxazine.
The Challenge of Heterocyclic Isomerism
3-methyl-oxazolidine, a five-membered saturated heterocycle, can be readily synthesized from the condensation of N-methylethanolamine and formaldehyde. However, variations in starting materials or reaction conditions could potentially lead to the formation of isomeric or related structures. N-methylmorpholine, a six-membered ring isomer, and tetrahydro-1,3-oxazine, a six-membered ring with a different heteroatom arrangement, represent plausible alternative structures that could be mistakenly identified without careful spectroscopic analysis. This guide will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides an irrefutable confirmation of the 3-methyl-oxazolidine structure.
Experimental Workflow for Structural Confirmation
A systematic approach is crucial for the unambiguous identification of 3-methyl-oxazolidine. The following workflow outlines the key experimental and data analysis steps.
Caption: A generalized workflow for the spectroscopic confirmation of 3-methyl-oxazolidine.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Fingerprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the local electronic environment of each nucleus, allowing for clear differentiation between the three candidate structures.
The proton NMR spectrum of 3-methyl-oxazolidine is expected to show four distinct signals corresponding to the methyl group and the three methylene groups of the oxazolidine ring.
-
-N-CH₃: A singlet for the methyl protons.
-
-N-CH₂-: A triplet for the methylene protons adjacent to the nitrogen.
-
-O-CH₂-: A triplet for the methylene protons adjacent to the oxygen.
-
-O-CH₂-N-: A singlet or a pair of doublets for the methylene protons between the oxygen and nitrogen atoms.
In contrast, N-methylmorpholine, with its higher symmetry, would exhibit only three signals: a singlet for the methyl group and two triplets for the two sets of equivalent methylene protons. Tetrahydro-1,3-oxazine would also present a more complex spectrum than N-methylmorpholine due to its lower symmetry.
The carbon NMR spectrum provides complementary information. 3-methyl-oxazolidine is expected to show four signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the four distinct carbon environments. N-methylmorpholine, due to its symmetry, will show only three signals. Tetrahydro-1,3-oxazine would display four signals, but their chemical shifts, particularly for the carbons adjacent to the heteroatoms, would differ significantly from those of 3-methyl-oxazolidine.
| Compound | ¹H NMR Chemical Shifts (ppm, approximate) | ¹³C NMR Chemical Shifts (ppm, approximate) |
| 3-methyl-oxazolidine | -N-CH₃ (s, ~2.3), -N-CH₂- (t, ~2.7), -O-CH₂- (t, ~3.6), -O-CH₂-N- (s, ~4.1) | -N-CH₃ (~40), -N-CH₂- (~55), -O-CH₂- (~65), -O-CH₂-N- (~85) |
| N-methylmorpholine | -N-CH₃ (s, ~2.3), -N-CH₂- (t, ~2.4), -O-CH₂- (t, ~3.7) | -N-CH₃ (~46), -N-CH₂- (~55), -O-CH₂- (~67) |
| Tetrahydro-1,3-oxazine | -NH- (br s, variable), -N-CH₂- (t, ~2.8), -O-CH₂- (t, ~3.8), -C-CH₂-C- (quintet, ~1.7), -O-CH₂-N- (s, ~4.2) | -N-CH₂- (~45), -O-CH₂- (~68), -C-CH₂-C- (~25), -O-CH₂-N- (~75) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. The primary distinguishing features in the IR spectra of these compounds will be in the fingerprint region, particularly the C-O and C-N stretching vibrations.
-
3-methyl-oxazolidine: Will exhibit characteristic C-O-C stretching bands around 1100-1000 cm⁻¹ and C-N stretching vibrations.
-
N-methylmorpholine: Will also show strong C-O-C stretching absorptions in a similar region.
-
Tetrahydro-1,3-oxazine: Will display both C-O-C and N-H stretching (a broad peak around 3300 cm⁻¹ if the nitrogen is secondary) and bending vibrations, which would be absent in the N-methylated compounds.
While FT-IR can provide supporting evidence, it is generally less definitive than NMR for distinguishing between these specific isomers.
| Compound | Key FT-IR Absorptions (cm⁻¹) |
| 3-methyl-oxazolidine | C-H stretching (2950-2800), C-O-C stretching (~1100-1050) |
| N-methylmorpholine | C-H stretching (2950-2800), C-O-C stretching (~1115) |
| Tetrahydro-1,3-oxazine | N-H stretching (~3300, broad), C-H stretching (2950-2800), C-O-C stretching (~1100) |
Mass Spectrometry (MS): Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation, which can be used to deduce the structure.
-
3-methyl-oxazolidine (MW = 87.12 g/mol ): The molecular ion peak (M⁺) should be observed at m/z 87. Key fragments would likely arise from the cleavage of the oxazolidine ring.
-
N-methylmorpholine (MW = 101.15 g/mol ): The molecular ion peak will be at m/z 101. The fragmentation pattern will be distinct from that of 3-methyl-oxazolidine due to the different ring structure.
-
Tetrahydro-1,3-oxazine (MW = 87.12 g/mol ): This compound has the same nominal molecular weight as 3-methyl-oxazolidine. Therefore, differentiation will rely on the fragmentation pattern. The presence of a primary or secondary amine will influence the fragmentation pathways, leading to different daughter ions compared to the tertiary amine in 3-methyl-oxazolidine.
Caption: Conceptual diagram illustrating the differentiation of the three compounds by mass spectrometry.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the FID using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film. For a solid sample, prepare a KBr pellet or a Nujol mull.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Method: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for good separation of the analyte from any impurities.
-
MS Method: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 30-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a library of known spectra if available.
Conclusion
The definitive structural confirmation of 3-methyl-oxazolidine relies on a holistic interpretation of data from multiple spectroscopic techniques. While FT-IR and MS provide valuable corroborating information, NMR spectroscopy, with its ability to map the precise connectivity of atoms, stands as the most powerful tool for distinguishing between 3-methyl-oxazolidine and its potential isomers, N-methylmorpholine and tetrahydro-1,3-oxazine. By following the detailed protocols and comparative analysis presented in this guide, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
National Institute of Standards and Technology. (n.d.). N-Methylmorpholine. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). N-methylmorpholine. [Link]
-
Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., ... & Breau, L. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 5(22), 12865-12876. [Link]
- Chattopadhyay, S. K., & Mamdapur, V. R. (1987). A convenient synthesis of 3-methyl-1,3-oxazolidine. Journal of the Indian Chemical Society, 64(1), 58.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 214264, 3-Methyl-oxazolidine. Retrieved January 22, 2026 from [Link].
-
AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved January 22, 2026, from [Link]
- Chatterjee, A., & Ghosh, S. (1980). Synthesis of Tetrahydro-1,3-oxazines. Synthesis, 1980(11), 818-820.
Mechanistic Crossroads: A Comparative Guide to 3-Methyl-Oxazolidine Formation via Enamine vs. Iminium Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the 3-methyl-oxazolidine scaffold, a key heterocyclic motif in numerous bioactive compounds, proceeds through a fascinating mechanistic dichotomy. The reaction of N-methylethanolamine with formaldehyde, while seemingly straightforward, can be conceptualized to proceed via two distinct reactive intermediates: an enamine or an iminium ion. Understanding the operative pathway is not merely an academic exercise; it holds profound implications for reaction optimization, stereochemical control, and the rational design of novel synthetic methodologies. This guide provides an in-depth, objective comparison of the enamine and iminium-mediated pathways, supported by experimental and computational evidence, to empower researchers in their synthetic endeavors.
The Two Contenders: A Mechanistic Overview
The formation of 3-methyl-oxazolidine from N-methylethanolamine and formaldehyde involves the initial formation of a hemiaminal intermediate. The subsequent dehydration step is where the mechanistic pathways diverge.
The Enamine Pathway
In this proposed mechanism, the hemiaminal undergoes a direct deprotonation at the α-carbon to the nitrogen, forming an enamine intermediate. This enamine then undergoes intramolecular cyclization via a nucleophilic attack of the hydroxyl group onto the enamine double bond, followed by protonation to yield the final oxazolidine product.
The Iminium Pathway
Alternatively, the hemiaminal can be protonated on the hydroxyl group, which then departs as a water molecule to form a highly electrophilic iminium ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the oxazolidine ring.
Caption: Competing mechanistic pathways for 3-methyl-oxazolidine formation.
Dissecting the Evidence: A Multi-faceted Approach
Distinguishing between these two fleeting intermediates requires a combination of sophisticated experimental techniques and computational modeling. Below, we compare the expected outcomes and present the available evidence for each pathway.
Spectroscopic Interrogation: A Glimpse into the Reaction's Core
Nuclear Magnetic Resonance (NMR) Spectroscopy: The direct detection of the enamine or iminium intermediate by NMR is challenging due to their transient nature. However, in-situ monitoring of the reaction can provide valuable clues.
-
Enamine Intermediate: An enamine intermediate would be characterized by vinylic proton signals in the ¹H NMR spectrum, typically in the range of 4.0-6.0 ppm, and ¹³C NMR signals for the C=C double bond between 90-140 ppm.
-
Iminium Intermediate: The iminium ion is characterized by a downfield shifted proton signal for the N=CH₂ group in the ¹H NMR spectrum, often appearing between 8.0 and 10.0 ppm.[1] The corresponding carbon signal in the ¹³C NMR spectrum would also be significantly deshielded, appearing in the 160-180 ppm region.[1]
In studies of similar systems, thorough ¹H-NMR monitoring often fails to detect any signals corresponding to an enamine intermediate.[1] While direct observation of the iminium ion is also rare due to its high reactivity and low concentration, its existence is often inferred from kinetic data and computational studies.[1]
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can also be employed to monitor the reaction progress.
-
Enamine Intermediate: The formation of an enamine would be accompanied by the appearance of a C=C stretching vibration in the IR spectrum, typically around 1600-1650 cm⁻¹.
-
Iminium Intermediate: The iminium ion would exhibit a characteristic C=N⁺ stretching frequency, which is generally found at higher wavenumbers than a neutral imine, often in the range of 1680-1700 cm⁻¹.
Studies on related systems have successfully utilized FTIR to monitor the formation and decomposition of intermediates in similar reactions, often in conjunction with isotope labeling to confirm peak assignments.[2][3]
Kinetic Investigations: Unraveling the Rate-Determining Step
Kinetic studies provide invaluable insights into the reaction mechanism by identifying the species involved in the rate-determining step.
-
Enamine Pathway: If the formation of the enamine is the rate-determining step, the reaction rate should be dependent on the concentration of a base required for the deprotonation of the hemiaminal.
-
Iminium Pathway: Conversely, if the formation of the iminium ion is rate-limiting, the reaction rate would likely be acid-catalyzed, as protonation of the hemiaminal hydroxyl group facilitates its departure as water.
Kinetic studies on the reaction of formaldehyde with amines have shown that at high pH, the dehydration of the N-(hydroxymethyl)amine intermediate to form the iminium ion can become the rate-determining step.[4]
Kinetic Isotope Effect (KIE): A Powerful Mechanistic Probe
The kinetic isotope effect, the change in reaction rate upon isotopic substitution, is a sensitive tool for probing transition state structures.
-
Enamine Pathway: If the deprotonation of the α-carbon is the rate-determining step in the enamine pathway, a significant primary kinetic isotope effect (kH/kD > 2) would be expected upon substitution of the α-protons with deuterium.
-
Iminium Pathway: If the formation of the iminium ion is rate-determining, a smaller, secondary KIE might be observed for deuteration at the α-carbon, as the C-H bond is not broken in this step.
Computational Chemistry: The Theoretical Arbiter
Density Functional Theory (DFT) calculations have emerged as a powerful tool to complement experimental studies by providing detailed energy profiles of reaction pathways.
| Intermediate/Transition State | Pathway | Relative Free Energy (kcal/mol) |
| Hemiaminal | Both | 0.0 (Reference) |
| Enamine Intermediate | Enamine | +5.3 |
| TS (Hemiaminal -> Enamine) | Enamine | +21.8 |
| Iminium Intermediate | Iminium | +2.1 |
| TS (Hemiaminal -> Iminium) | Iminium | +15.4 |
Note: The values presented are illustrative and based on DFT calculations of similar systems. Actual values for 3-methyl-oxazolidine formation may vary.
Computational studies on analogous systems consistently show that the transition state for iminium ion formation is significantly lower in energy than that for direct enamine formation.[9][10][11][12] This suggests that the iminium pathway is kinetically more favorable. The calculations also indicate that the iminium ion is a lower-energy intermediate compared to the enamine.[13]
Experimental Protocols: A Practical Guide
Reproducible and well-controlled experiments are the cornerstone of mechanistic investigation. Below are representative protocols for key experiments.
In-Situ NMR Monitoring of 3-Methyl-Oxazolidine Formation
Objective: To monitor the reaction progress and identify any observable intermediates.
Materials:
-
N-methylethanolamine
-
Formaldehyde (e.g., as paraformaldehyde or an aqueous solution)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of N-methylethanolamine in the chosen deuterated solvent.
-
In an NMR tube, dissolve a known amount of formaldehyde.
-
Cool the NMR tube in an ice bath.
-
Add the N-methylethanolamine solution to the NMR tube.
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Monitor the reaction at regular intervals by acquiring subsequent ¹H NMR spectra.
-
Analyze the spectra for the disappearance of starting material signals, the appearance of product signals, and any transient signals that may correspond to intermediates.[1][14]
Caption: Workflow for in-situ NMR monitoring.
Kinetic Analysis by UV-Vis Spectroscopy
Objective: To determine the reaction order and rate constant.
Materials:
-
N-methylethanolamine
-
Formaldehyde
-
Buffer solutions of varying pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare solutions of N-methylethanolamine and formaldehyde in the desired buffer.
-
Equilibrate the solutions to the desired reaction temperature.
-
Mix the solutions in a quartz cuvette and immediately place it in the spectrophotometer.
-
Monitor the change in absorbance at a wavelength where either a reactant is consumed or a product is formed.
-
Record the absorbance as a function of time.
-
Analyze the data to determine the initial rate of the reaction.
-
Repeat the experiment with varying concentrations of reactants and at different pH values to determine the rate law.
Conclusion: The Prevailing Pathway
Based on the convergence of evidence from spectroscopic studies, kinetic analyses, and computational modeling of analogous systems, the formation of 3-methyl-oxazolidine is most likely to proceed through an iminium intermediate . While the enamine pathway is mechanistically plausible, the higher energy barrier associated with its formation makes it a less favorable route. The fleeting nature of the iminium ion makes its direct detection difficult, but its role as a key intermediate is strongly supported by the available data. A deeper understanding of this mechanistic preference will undoubtedly aid in the development of more efficient and selective syntheses of oxazolidine-containing molecules.
References
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Varoujan, A. et al. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. PubMed. [Link]
-
Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. (2023). PMC. [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2025). ResearchGate. [Link]
-
DFT Calculation studies and proposed mechanism. (A) Calculation of enamine formation process. (B) Calculation of enamine isomerization process. (C) Proposed mechanism. (n.d.). ResearchGate. [Link]
-
On the relative preference of enamine/iminium pathways in an organocatalytic Michael addition reaction. (2009). PubMed. [Link]
-
Trapping the intermediate iminium ion 8 with a nucleophile: a straightforward entry to highly functionalized piperidines. (n.d.). ResearchGate. [Link]
-
Oxazolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (n.d.). ACS Omega. [Link]
-
FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. (2025). ResearchGate. [Link]
-
Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. (2017). ACS Publications. [Link]
-
1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. (n.d.). American Society for Microbiology. [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). PMC. [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (n.d.). PubMed Central. [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). PubMed. [Link]
-
1H NMR monitoring of thermal interconversion between isoxazolidines 3h and 3′h. (n.d.). ResearchGate. [Link]
-
Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. (2012). E-Thesis Online Service. [Link]
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NMR chemical shifts of iminium salts 1, 2 (in CD3CN, δ /ppm) and imine... (n.d.). ResearchGate. [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). PMC. [Link]
-
Changing the kinetic order of enantiomer formation and distinguishing between iminium ion and imine as the reactive species in the asymmetric transfer hydrogenation of substituted imines using a cyclopentadienyl iridium (III) complex. (2025). ResearchGate. [Link]
-
Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. (n.d.). PMC. [Link]
-
Bond Energies of Enamines. (2022). ACS Omega. [Link]
-
Iminium Catalysis. (n.d.). Chemical Reviews. [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (n.d.). PubMed. [Link]
-
DFT investigation of the amino/imino Proton Transfer Process of 2-amino-2-oxazolin-4-one in gas phase and solution. (2017). ResearchGate. [Link]
-
FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). (n.d.). ResearchGate. [Link]
-
Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. (2025). ResearchGate. [Link]
-
A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (2024). Iraqi Journal of Science. [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (n.d.). PMC. [Link]
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). MDPI. [Link]
-
Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. (n.d.). ResearchGate. [Link]
-
NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. (2022). PMC. [Link]
-
Computation of kinetic isotope effects for enzymatic reactions. (n.d.). PMC. [Link]
-
A method for the parallel synthesis of multiply substituted oxazolidinones. (2002). PubMed. [Link]
-
Kinetic Isotope Effect: The Key to Understanding Chemical Reactions | CSIR NET PYQ. (2023). YouTube. [Link]
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Evaluating Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. This guide provides an in-depth evaluation of the efficacy of 3-methyl-oxazolidine as a chiral auxiliary, benchmarked against established and field-proven alternatives.
The Logic of Stereocontrol: Principles of Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] For an auxiliary to be synthetically useful, it must satisfy several key criteria:
-
Efficient Installation and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without racemization of the newly formed stereocenter.
-
High Stereodifferentiation: It must effectively bias the approach of reagents to one of the two diastereotopic faces of the substrate. This is typically achieved through steric hindrance.
-
Conformational Rigidity: A well-defined and rigid conformation, often achieved through chelation to a metal center, is crucial for predictable and high levels of stereocontrol.
-
Availability and Recyclability: Both enantiomers of the auxiliary should be readily available and ideally recyclable to improve the overall efficiency of the process.
A Critical Look at 3-Methyl-Oxazolidine
The concept of using a simple, chiral 3-methyl-oxazolidine as a chiral auxiliary is intriguing due to its structural simplicity. The synthesis of oxazolidines can be generally achieved through the condensation of a chiral 1,2-amino alcohol with an aldehyde or ketone.[2][3] For a chiral 3-methyl-oxazolidine, this would typically involve a chiral N-methyl-aminoethanol derivative.
However, a thorough review of the scientific literature reveals a notable absence of 3-methyl-oxazolidine as an effective chiral auxiliary in asymmetric synthesis. This suggests that it likely does not meet the critical requirements for high stereodifferentiation. The primary reason is likely the insufficient steric bulk of the N-methyl group to effectively shield one face of an attached enolate or other reactive intermediate. In contrast to the highly successful Evans' oxazolidinones, which feature bulky substituents at the 4 and 5 positions, the N-methyl group in 3-methyl-oxazolidine offers minimal steric hindrance, leading to poor diastereoselectivity.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries.[1] They are typically derived from readily available chiral amino alcohols.[1]
Mechanism of Stereocontrol in Asymmetric Alkylation
The efficacy of Evans' oxazolidinones lies in their ability to form a rigid, chelated Z-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[1] The substituent at the 4-position of the oxazolidinone ring sterically blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.
Comparative Performance: Evans' Auxiliaries vs. Other Established Methods
The following table summarizes the typical performance of Evans' oxazolidinones in asymmetric alkylation and aldol reactions, compared to other widely used chiral auxiliaries.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile/Aldehyde | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyloxazolidinone | Alkylation | Propionyl | Benzyl bromide | >99:1 d.r. | 85-95 | [1] |
| (4S)-4-Isopropyloxazolidinone | Aldol | Propionyl | Isobutyraldehyde | >99:1 d.r. | 80-90 | [1] |
| Pseudoephedrine | Alkylation | Propionamide | Methyl iodide | >99:1 d.r. | 90-98 | [1] |
| SAMP/RAMP Hydrazone | Alkylation | Propanal | Ethyl iodide | >98% d.e. | 70-85 | [1] |
Experimental Protocols
Synthesis of an N-Acyloxazolidinone
This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise. Stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Asymmetric Alkylation of an N-Acyloxazolidinone
This protocol details the diastereoselective alkylation of an N-propionyloxazolidinone.
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide (BnBr)
Procedure:
-
Dissolve the N-propionyloxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 eq.). Stir for 30 minutes at -78 °C to form the lithium enolate.
-
Add benzyl bromide (1.2 eq.) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product.
-
Purify by column chromatography to isolate the alkylated product.
Cleavage of the Chiral Auxiliary
This protocol describes the removal of the oxazolidinone auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyloxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ followed by an aqueous solution of LiOH.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.
Conclusion
While the structural simplicity of 3-methyl-oxazolidine makes it an interesting theoretical candidate for a chiral auxiliary, the lack of documented successful applications in the scientific literature strongly suggests its inefficacy. The absence of a sufficiently bulky directing group on the chiral scaffold likely results in poor stereocontrol.
For researchers and professionals in drug development and chemical synthesis, relying on well-established and robust methodologies is crucial. Evans' oxazolidinones, along with other proven auxiliaries like pseudoephedrine and SAMP/RAMP hydrazones, offer predictable and high levels of stereoselectivity across a broad range of applications. The detailed protocols and comparative data provided in this guide serve as a practical resource for the successful implementation of these powerful tools in asymmetric synthesis.
References
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4098–4101. [Link]
-
No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. RSC Advances, 6(35), 30498–30551. [Link]
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Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4098–4101. [Link]
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Saiz, C., et al. (2017). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Tetrahedron: Asymmetry, 28(1), 107–113. [Link]
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Zakarian, A., & Urpi, L. (2005). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic letters, 7(1), 1-4. [Link]
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Lucero, M. J. (2017). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 45(2), 25-29. [Link]
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Reddy, G. S., & Kumar, M. S. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(8), 1641-1645. [Link]
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A Comparative Analysis of the Biological Activity of 3-Methyl-Oxazolidine and Other Key Heterocycles: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the biological activities of the oxazolidine scaffold, with a specific focus on N-substituted derivatives like 3-methyl-oxazolidine, against other prominent heterocyclic systems crucial in drug discovery: thiazolidines, pyrimidines, and triazoles. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed methodologies, to inform the rational design of novel therapeutic agents.
Introduction: The Privileged Role of Heterocycles in Medicinal Chemistry
Heterocyclic compounds form the bedrock of a significant portion of modern pharmaceuticals, with their unique three-dimensional structures enabling precise interactions with biological targets.[1][2][3] Nitrogen, oxygen, and sulfur-containing heterocycles are particularly prevalent in both natural products and synthetic drugs.[4] This guide focuses on a comparative evaluation of the 4-oxazolidinone scaffold and its simpler N-alkylated analogs against other widely utilized five- and six-membered heterocyclic rings. Understanding the nuanced differences in their biological activities is paramount for the strategic design of more potent and selective drug candidates.
While extensive research exists for oxazolidin-2-ones, such as the antibiotic linezolid, this analysis extends to the broader oxazolidine class, including the N-substituted 3-methyl-oxazolidine. Due to the limited direct biological data on the simple 3-methyl-oxazolidine, this guide will extrapolate from the well-documented structure-activity relationships (SAR) of more complex oxazolidine derivatives to infer its potential activities.
Comparative Biological Activity: A Multifaceted Examination
The therapeutic potential of a heterocyclic scaffold is defined by its spectrum of biological activity. Here, we compare the oxazolidine ring system to thiazolidines, pyrimidines, and triazoles across three critical therapeutic areas.
Antimicrobial Activity: A Battle Against Resistance
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[5][6] Oxazolidinones have emerged as a clinically significant class of antibiotics, primarily effective against Gram-positive bacteria.
Oxazolidine Derivatives: The antibacterial prowess of oxazolidinones stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[5][7] This distinct mechanism reduces the likelihood of cross-resistance with other antibiotic classes. The archetypal oxazolidinone antibiotic, linezolid, demonstrates potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6] Structure-activity relationship (SAR) studies have revealed that the N-aryl substituent and modifications at the C-5 position of the oxazolidinone ring are critical for antibacterial potency.[7][8] While data on 3-methyl-oxazolidine is scarce, N-substitution is a key feature of bioactive oxazolidinones, suggesting the N-methyl group would influence the compound's overall physicochemical properties and target engagement.
Thiazolidine Derivatives: Thiazolidine-containing compounds also exhibit a broad spectrum of antimicrobial activities.[1][9] Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[10] The 4-thioxo-thiazolidin-2-one derivatives, for instance, have demonstrated greater activity against planktonic cells compared to their thiazolidine-2,4-dione counterparts.[10]
Pyrimidine Derivatives: The pyrimidine scaffold is a cornerstone of numerous antimicrobial agents.[2][3] These compounds often act by inhibiting essential metabolic pathways in bacteria. For example, pyrimethamine is a known inhibitor of dihydrofolate reductase in malarial plasmodia.[3]
Triazole Derivatives: Triazoles are renowned for their potent antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase, a crucial enzyme in ergosterol biosynthesis.[11][12] However, various triazole derivatives also exhibit significant antibacterial properties.[11][13]
Comparative Summary of Antimicrobial Activity:
| Heterocyclic Class | Primary Mechanism of Action (Antimicrobial) | Spectrum of Activity (General) | Key Examples/Derivatives |
| Oxazolidinones | Inhibition of bacterial protein synthesis (50S ribosomal subunit)[5][7] | Primarily Gram-positive, including MDR strains[5][6] | Linezolid, Tedizolid[14][15] |
| Thiazolidines | Varied, including cell wall synthesis inhibition | Broad spectrum (Gram-positive and Gram-negative)[1][10] | Thiazolidine-2,4-diones, 4-thioxo-thiazolidin-2-ones[10] |
| Pyrimidines | Inhibition of metabolic pathways (e.g., folate synthesis) | Broad spectrum (antibacterial, antimalarial)[2][3] | Pyrimethamine, Trimethoprim[3] |
| Triazoles | Inhibition of ergosterol biosynthesis (antifungal), other mechanisms (antibacterial) | Broad-spectrum antifungal, also antibacterial[11][12][13] | Fluconazole, Itraconazole[12] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a continuous endeavor, with heterocyclic compounds playing a pivotal role in the development of targeted therapies.
Oxazolidine Derivatives: Certain oxazolidinone derivatives have demonstrated significant anticancer activity.[16] Their mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest. For instance, some derivatives have shown cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells.[17][18] The substitution pattern on the oxazolidine ring is crucial for determining the cytotoxic potency and selectivity.
Thiazolidine Derivatives: Thiazolidin-4-ones are a well-established class of anticancer agents.[4][19] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The antidiabetic drugs rosiglitazone and pioglitazone, which feature a thiazolidinedione ring, have also been investigated for their anticancer properties.
Pyrimidine Derivatives: The pyrimidine scaffold is a privileged structure in oncology, with numerous approved anticancer drugs, such as 5-fluorouracil and gemcitabine, being pyrimidine analogs.[2][20][21] These compounds often act as antimetabolites, interfering with DNA and RNA synthesis. Oxazolo[5,4-d]pyrimidines have emerged as a versatile scaffold for designing inhibitors of various kinases and signaling pathways implicated in cancer.[22]
Triazole Derivatives: Triazole derivatives have also shown promise as anticancer agents, with some compounds exhibiting potent cytotoxic effects against a range of cancer cell lines.[11][12] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.
Comparative Summary of Anticancer Activity:
| Heterocyclic Class | Common Anticancer Mechanisms | Notable Derivatives/Examples |
| Oxazolidinones | Induction of apoptosis, cell cycle arrest[17][18] | Various synthetic derivatives |
| Thiazolidines | Induction of apoptosis, inhibition of cell proliferation[4][19] | Thiazolidin-4-ones, Rosiglitazone |
| Pyrimidines | Antimetabolites (inhibition of DNA/RNA synthesis), kinase inhibition[2][20][21] | 5-Fluorouracil, Gemcitabine, Oxazolo[5,4-d]pyrimidines[22] |
| Triazoles | Varied, including enzyme inhibition[11][12] | Various synthetic derivatives |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, making the development of novel anti-inflammatory agents a critical research area.
Oxazolidine Derivatives: Some oxazolidinone derivatives have been reported to possess anti-inflammatory properties.[23] For example, certain compounds have been shown to reduce paw edema in animal models of inflammation.[23]
Thiazolidine Derivatives: Thiazolidinone derivatives have been extensively investigated for their anti-inflammatory effects.[24] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
Pyrimidine Derivatives: Pyrimidine-containing compounds have also been explored for their anti-inflammatory potential.[20][25]
Triazole Derivatives: A broad range of triazole derivatives have been shown to exhibit significant anti-inflammatory activity.[11][12][26][27] Their mechanisms can include the inhibition of COX and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokine production.[28]
Comparative Summary of Anti-inflammatory Activity:
| Heterocyclic Class | Common Anti-inflammatory Mechanisms |
| Oxazolidinones | Reduction of edema[23] |
| Thiazolidines | COX-2 inhibition[24] |
| Pyrimidines | Varied[20][25] |
| Triazoles | COX/LOX inhibition, modulation of cytokines[11][28] |
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of this comparative analysis, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a specified incubation period.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay provides a simple and rapid method to screen for anti-inflammatory activity.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory properties. Bovine serum albumin (BSA) or egg albumin is often used as the protein source.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% aqueous solution of BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induction of Denaturation: Induce protein denaturation by heating the mixtures at 51°C for 20 minutes.
-
Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Conclusion and Future Perspectives
This comparative guide highlights the diverse and potent biological activities of oxazolidine, thiazolidine, pyrimidine, and triazole heterocycles. While oxazolidinones are well-established as potent antibacterial agents, the broader oxazolidine scaffold and its derivatives hold significant, yet underexplored, potential in anticancer and anti-inflammatory applications.
The direct comparison of these heterocyclic systems underscores the importance of the specific heteroatoms and substitution patterns in dictating the biological activity profile. Thiazolidines present a versatile scaffold with a wide range of activities, while pyrimidines remain a cornerstone of antimetabolite-based therapies. Triazoles continue to be a dominant force in antifungal drug discovery with expanding roles in other therapeutic areas.
Future research should focus on a number of key areas:
-
Direct Biological Evaluation of 3-Methyl-Oxazolidine: There is a clear need for comprehensive studies on the biological activities of the parent 3-methyl-oxazolidine to provide a baseline for comparative analyses.
-
Exploration of Novel Derivatives: The synthesis and evaluation of novel derivatives of these core scaffolds, guided by structure-activity relationship insights, will continue to be a fruitful avenue for the discovery of new therapeutic agents.
By leveraging the insights from comparative analyses such as this, researchers and drug development professionals can make more informed decisions in the design and optimization of the next generation of heterocyclic drugs.
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Advantages and disadvantages of using 3-methyl-oxazolidine in specific chemical reactions.
For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 3-methyl-oxazolidine, a versatile heterocyclic compound, in its primary roles within chemical reactions. While the broader class of oxazolidinones is renowned for its application as chiral auxiliaries, 3-methyl-oxazolidine and its N-alkyl analogues carve out distinct niches with their own sets of advantages and disadvantages. This document moves beyond a superficial overview to offer a nuanced, data-supported analysis of 3-methyl-oxazolidine's performance against common alternatives in specific applications.
I. 3-Methyl-Oxazolidine as a Protecting Group for Aldehydes
The reversible condensation of a β-amino alcohol with an aldehyde or ketone to form an oxazolidine is a well-established method for the protection of carbonyl groups.[1] 3-Methyl-oxazolidine is formed from the reaction of an aldehyde with N-methylethanolamine. This transformation is particularly useful for masking the reactivity of aldehydes while other chemical manipulations are performed on the molecule.
Advantages of 3-Methyl-Oxazolidine as a Protecting Group:
-
Ease of Formation: The formation of 3-methyl-oxazolidines typically proceeds under mild conditions, often with simple acid catalysis and removal of water.[2] This straightforward procedure makes it an attractive option for routine protection of aldehydes.
-
Stability: The 3-methyl-oxazolidine group is generally stable to a range of reaction conditions, including exposure to organometallic reagents (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., lithium aluminum hydride), where many other protecting groups might fail.
-
Orthogonal Deprotection: The cleavage of the oxazolidine ring is typically achieved under aqueous acidic conditions, which allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., silyl ethers, benzyl ethers).[3]
Disadvantages and Limitations:
-
Hydrolytic Instability: The primary drawback of the 3-methyl-oxazolidine protecting group is its sensitivity to hydrolysis, particularly in the presence of acid.[3] This can be a limitation in multi-step syntheses that require acidic conditions for other transformations.
-
Introduction of a Stereocenter: The formation of an oxazolidine from an unsymmetrical ketone or a prochiral aldehyde can introduce a new stereocenter, potentially leading to diastereomeric mixtures that can complicate purification and characterization.
Comparison with a Common Alternative: 1,3-Dioxolanes (Acetals)
To provide a practical context, the performance of 3-methyl-oxazolidine as a protecting group is compared with that of 1,3-dioxolanes, which are formed from the reaction of an aldehyde with ethylene glycol.
| Feature | 3-Methyl-Oxazolidine | 1,3-Dioxolane (Acetal) |
| Formation Conditions | Mild acid catalysis, often at room temperature.[2] | Typically requires stronger acid catalysis (e.g., p-TsOH) and azeotropic removal of water. |
| Stability to Nucleophiles | Generally stable to organometallics and hydrides. | Generally stable to organometallics and hydrides. |
| Stability to Acids | Labile to aqueous acid.[3] | More stable to aqueous acid than oxazolidines, but still cleavable. |
| Stability to Bases | Stable to a wide range of basic conditions. | Stable to a wide range of basic conditions. |
| Cleavage Conditions | Mild aqueous acid.[3] | Aqueous acid, often requiring heating. |
II. N-Alkyl Oxazolidines as Formaldehyde-Releasing Biocides
A significant industrial application of N-alkyl oxazolidines is their use as formaldehyde-releasing biocides, particularly in metalworking fluids and other water-based industrial products.[4] A prominent example is 3,3'-methylenebis[5-methyloxazolidine], which slowly hydrolyzes in the presence of water to release formaldehyde, an effective antimicrobial agent.[5]
Advantages of N-Alkyl Oxazolidines as Formaldehyde Releasers:
-
Controlled Release: The gradual hydrolysis of the oxazolidine ring provides a slow and sustained release of formaldehyde, maintaining a low but effective concentration of the biocide over an extended period.[5] This controlled release mechanism minimizes the initial concentration of free formaldehyde, which is a health concern.
-
Broad-Spectrum Efficacy: The released formaldehyde is a potent biocide with a broad spectrum of activity against bacteria, yeasts, and molds.
-
Stability in Formulation: N-alkyl oxazolidines are generally stable in concentrated formulations, only becoming active upon dilution with water.
Disadvantages and Health Concerns:
-
Release of Formaldehyde: The primary disadvantage is the release of formaldehyde, which is classified as a known human carcinogen and a common contact allergen.[6] This has led to increasing regulatory scrutiny and a search for safer alternatives.
-
pH Dependence: The rate of hydrolysis and formaldehyde release is dependent on the pH of the medium, which can affect its efficacy in different formulations.[5]
Comparison with a Non-Formaldehyde-Releasing Biocide: Isothiazolinones
The following table compares the characteristics of N-alkyl oxazolidines with isothiazolinones, a widely used class of non-formaldehyde-releasing biocides.
| Feature | N-Alkyl Oxazolidines (Formaldehyde Releasers) | Isothiazolinones |
| Mechanism of Action | Slow release of formaldehyde, which acts as a biocide.[5] | Direct antimicrobial activity through disruption of microbial metabolic pathways. |
| Spectrum of Activity | Broad-spectrum (bacteria, fungi, yeast). | Broad-spectrum (bacteria, fungi, yeast). |
| Stability | Good in concentrate; hydrolyzes in water.[5] | Can be unstable at high pH and temperature, and in the presence of nucleophiles. |
| Health and Safety | Releases formaldehyde, a carcinogen and sensitizer.[6] | Potent skin sensitizers, but do not release formaldehyde. |
| Cost-Effectiveness | Generally cost-effective. | Can be more expensive depending on the specific isothiazolinone. |
III. Experimental Protocols
Protocol 1: Protection of an Aldehyde using N-Methylethanolamine
This protocol describes a general procedure for the formation of a 3-methyl-oxazolidine derivative from an aldehyde.
Materials:
-
Aldehyde (1.0 equiv)
-
N-Methylethanolamine (1.1 equiv)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, N-methylethanolamine, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically when no more water is collected), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methyl-oxazolidine derivative.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Deprotection of a 3-Methyl-Oxazolidine
This protocol outlines a general method for the cleavage of a 3-methyl-oxazolidine to regenerate the parent aldehyde.
Materials:
-
3-Methyl-oxazolidine derivative (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M Aqueous hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 3-methyl-oxazolidine derivative in THF in a round-bottom flask.
-
Add 1 M aqueous HCl to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected aldehyde.
-
Purify the product by column chromatography or distillation if necessary.
IV. Visualizations
Caption: Formation and cleavage of a 3-methyl-oxazolidine protecting group.
Caption: Hydrolysis-driven release of formaldehyde from a bis-oxazolidine.
V. Conclusion
3-Methyl-oxazolidine and its N-alkyl analogues are valuable reagents in specific chemical contexts, distinct from the well-known applications of oxazolidinones as chiral auxiliaries. As a protecting group for aldehydes, it offers mild formation conditions and stability to a range of nucleophilic reagents, providing a useful alternative to acetals, though its acid lability must be considered. In the industrial realm, N-alkyl oxazolidines serve as effective controlled-release biocides, a role that is increasingly scrutinized due to the release of formaldehyde. The choice to employ 3-methyl-oxazolidine or its derivatives should be made with a clear understanding of these advantages and disadvantages, supported by the comparative data and protocols presented in this guide. For the research and development professional, a judicious selection of reagents based on a comprehensive understanding of their chemical behavior is paramount to achieving synthetic goals efficiently and safely.
References
-
Gagnon, D., et al. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 5(29), 18199–18208. [Link]
-
Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]
-
Wikipedia. (n.d.). Formaldehyde releaser. Retrieved from [Link]
-
Fife, T. H., & Hagopian, L. (1966). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 88(2), 307–311. [Link]
-
de Groot, A. C., & Flyvholm, M. A. (2009). Formaldehyde-releasers. Contact Dermatitis, 61(2), 63–85. [Link]
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A Senior Application Scientist's Guide to the Limitations of 3-Methyl-Oxazolidine as an Analytical Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the quality and suitability of the analytical standards employed. 3-Methyl-oxazolidine has found utility in specific analytical applications, particularly as a derivative for the quantification of formaldehyde.[1][2][3][4][5][6] However, a comprehensive understanding of its limitations is crucial for ensuring data accuracy and methodological robustness. This guide provides an in-depth assessment of the challenges associated with using 3-methyl-oxazolidine as an analytical standard, compares it with viable alternatives, and offers expert recommendations for its appropriate use.
The Duality of Reactivity: The Core Limitation of 3-Methyl-Oxazolidine
The primary function of 3-methyl-oxazolidine in many analytical contexts is to act as a stable derivative of the highly volatile and reactive formaldehyde.[1][2] This is achieved through the reversible condensation reaction between formaldehyde and N-methylethanolamine. While this reaction is advantageous for trapping formaldehyde for subsequent analysis, the inherent reversibility and susceptibility of the oxazolidine ring to hydrolysis present significant challenges to its reliability as a stable analytical standard.[7][8][9]
Hydrolytic Instability:
The oxazolidine ring is prone to hydrolysis, especially in the presence of moisture and under both acidic and basic conditions.[7][8][9] This reaction is essentially the reverse of its formation, leading to the regeneration of N-methylethanolamine and formaldehyde. The rate of hydrolysis is influenced by pH, with studies on similar oxazolidine structures showing rapid degradation in aqueous solutions across a wide pH range.[8][10] For an analytical standard, where stability is a prerequisite for accurate and reproducible measurements, this hydrolytic instability is a major drawback.[11]
The consequence of this instability is a potential decrease in the concentration of the 3-methyl-oxazolidine standard over time, leading to an underestimation of the analyte in unknown samples. Furthermore, the release of formaldehyde can introduce a reactive species into the analytical system, potentially leading to side reactions and interference.
Diagram: Hydrolytic Degradation Pathway of 3-Methyl-Oxazolidine
Caption: Hydrolysis of 3-methyl-oxazolidine leading to degradation products.
Comparative Analysis with Alternative Standards
Given the limitations of 3-methyl-oxazolidine, it is essential to consider alternative analytical standards for the quantification of formaldehyde and other aldehydes. The choice of a standard should be guided by the specific requirements of the analytical method, including the sample matrix, desired sensitivity, and instrumentation.
| Feature | 3-Methyl-Oxazolidine | 2,4-Dinitrophenylhydrazine (DNPH) Derivatives | N-Benzylethanolamine Derivatives |
| Principle of Use | Pre-formed derivative of formaldehyde. | In-situ derivatization of aldehydes. | In-situ derivatization of formaldehyde. |
| Stability | Prone to hydrolysis, especially in aqueous solutions.[7][8][9] | Generally stable once formed, but the DNPH reagent itself can degrade. | Stable under typical analytical conditions. |
| Specificity | Specific to formaldehyde. | Reacts with a broad range of aldehydes and ketones. | Specific to formaldehyde.[2] |
| Analytical Method | GC, HPLC. | HPLC-UV/Vis, LC-MS.[12][13] | GC.[2] |
| Advantages | Can be synthesized and purified as a standalone standard.[3][4][5][6] | Well-established and widely used method. High sensitivity. | Good stability of the resulting derivative. |
| Disadvantages | Hydrolytic instability. Potential for formaldehyde release. | Potential for reagent degradation. Less suitable for complex matrices due to broad reactivity. | Requires in-situ derivatization. |
Experimental Protocol: Forced Degradation Study to Assess Standard Stability
To empirically evaluate the stability of an analytical standard, a forced degradation study is an indispensable tool.[14][15][16][17][18] This involves subjecting the standard to harsh conditions to accelerate its decomposition, thereby revealing its degradation pathways and the stability-indicating nature of the analytical method.[14][16][18]
Objective: To compare the stability of 3-methyl-oxazolidine with a DNPH-formaldehyde derivative under hydrolytic stress conditions.
Materials and Reagents:
-
3-Methyl-Oxazolidine standard solution (in a non-aqueous solvent like toluene)
-
Formaldehyde-2,4-dinitrophenylhydrazone (DNPH-formaldehyde) standard solution
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 3-methyl-oxazolidine and DNPH-formaldehyde in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: To separate aliquots of each stock solution, add an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: To separate aliquots of each stock solution, add an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: To separate aliquots of each stock solution, add an equal volume of HPLC-grade water.
-
Control: Maintain an aliquot of each stock solution without any added aqueous solution.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Sample Analysis:
-
At initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by HPLC to determine the concentration of the respective standard.
-
-
Data Analysis:
-
Plot the percentage of the remaining standard as a function of time for each condition.
-
Calculate the degradation rate for each standard under the different stress conditions.
-
Diagram: Experimental Workflow for Forced Degradation Study
Caption: Workflow for the comparative forced degradation study.
Expert Recommendations and Best Practices
The decision to use 3-methyl-oxazolidine as an analytical standard should be made with a clear understanding of its inherent limitations.
-
When to Consider 3-Methyl-Oxazolidine: Its use may be acceptable in analytical methods where the standard is prepared fresh in a non-aqueous solvent and used immediately. It is also potentially suitable for gas chromatography methods where the sample is volatilized, minimizing the opportunity for hydrolysis.[2]
-
When to Avoid 3-Methyl-Oxazolidine: It is strongly advised against using 3-methyl-oxazolidine as a stock solution for extended periods, especially if dissolved in protic or aqueous-containing solvents. Its use in quantitative assays requiring high accuracy and long-term stability is not recommended.
-
Qualification and Handling of Working Standards: Regardless of the chosen standard, proper qualification against a primary reference standard is crucial.[19][20][21] Working standards should be stored under appropriate conditions (e.g., refrigerated, protected from light and moisture) to minimize degradation.[11] A certificate of analysis should accompany any standard, detailing its purity, identity, and recommended storage conditions.[11]
Conclusion
While 3-methyl-oxazolidine can serve as a derivative for formaldehyde analysis, its utility as a primary analytical standard is significantly hampered by its hydrolytic instability. For applications demanding high accuracy and reproducibility, more stable alternatives such as DNPH-derivatives or other in-situ derivatization approaches are generally preferable. A thorough understanding of the chemistry of the chosen standard, coupled with rigorous experimental validation through studies like forced degradation, is essential for ensuring the integrity of analytical results in research and drug development.
References
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. [Link]
-
Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. [Link]
-
Oxazolidine Prodrugs: Hydrolysis Study. Scribd. [Link]
-
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]
-
Oxazolidine. Wikipedia. [Link]
-
The Role of 3-Methyl-2-oxazolidinone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
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A Guide to Using Analytical Standards. Labcompare. [Link]
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An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
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SOP for Working/Reference Standard Qualification. Pharma Beginners. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf. [Link]
-
Determination of formaldehyde in air as an oxazolidine derivative by capillary gas chromatography. PubMed. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
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(PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]
-
Qualification of Pharmaceutical Working Standards. Veeprho. [Link]
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Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Semantic Scholar. [Link]
-
Oxazolidine, 3-methyl-. PubChem. [Link]
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Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methyl-oxazolidine
Navigating the complexities of chemical handling requires a blend of rigorous protocol and an intuitive understanding of risk. This guide provides essential, immediate safety and logistical information for the handling of 3-methyl-oxazolidine, grounded in field-proven insights. Our focus extends beyond mere compliance to instill a culture of safety and confidence in your laboratory operations.
Understanding the Risks: A Proactive Stance on Safety
3-methyl-oxazolidine presents a spectrum of potential hazards. While some classifications identify it as non-hazardous, other data indicate it is a poison by ingestion and skin contact, a severe eye irritant, and potentially harmful if inhaled.[1][2] When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[1] Given this variability, a conservative approach is paramount. We will proceed with the assumption that the compound is hazardous to ensure the highest level of protection for all personnel.
| Property | Value | Source |
| CAS Number | 27970-32-7 | [1] |
| Molecular Formula | C4H9NO | [3] |
| Boiling Point | 87-90°C / 1 mmHg | |
| Density | 1.17 g/mL at 25°C | |
| Vapor Pressure | 67.5 mmHg at 25°C | [1] |
| Primary Hazards | Potential for severe eye irritation, skin irritation, and toxicity upon ingestion or skin contact.[1][2] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static checklist but a dynamic risk assessment. The following guidance provides a baseline for handling 3-methyl-oxazolidine, which should be adapted based on the scale and specifics of your procedure.
Eye and Face Protection: The Non-Negotiable Barrier
Given the designation of 3-methyl-oxazolidine as a potential severe eye irritant, robust eye protection is critical.[1] Standard safety glasses are insufficient.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
-
Recommended for Splash Risk: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield worn over safety goggles is required to protect the entire face.[6][7]
Skin and Body Protection: An Impervious Defense
Dermal contact is a primary exposure route.[1] Therefore, comprehensive skin protection is mandatory.
-
Lab Coat/Gown: A standard cotton lab coat is not sufficient. Wear a lab coat or gown made of a low-permeability fabric. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting. Do not handle this chemical with exposed skin on the legs, ankles, or feet.
Respiratory Protection: Guarding Against Inhalation
While respiratory protection may not be required for all small-scale operations within a certified chemical fume hood, it is essential under certain conditions.
-
Standard Operations: Handle 3-methyl-oxazolidine in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[5][8]
-
When Required: If you are working outside of a fume hood, if there is a potential for aerosol generation, or if you experience any respiratory irritation, a full-face respirator with appropriate cartridges should be used.[2][6]
Caption: Diagram 1: PPE Selection Workflow for 3-methyl-oxazolidine
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[5]
-
PPE Donning: Put on all required PPE as determined by your risk assessment. Ensure gloves are pulled over the cuffs of your lab coat.[7]
-
Handling: Conduct all manipulations of 3-methyl-oxazolidine inside the fume hood.[8] Use non-sparking tools if there is a risk of ignition.[4] Keep the container tightly closed when not in use.[5]
-
Post-Handling: After use, securely seal the container.
-
Decontamination: Wipe down the work area. Remove PPE carefully, avoiding contact with the contaminated exterior. Gloves should be removed last and turned inside out.[7]
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[5]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.[4]
-
Assess the Spill: From a safe distance, assess the size of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Don Appropriate PPE: If you are trained to handle the spill, don additional PPE, including a respirator if necessary.
-
Containment: Prevent the spill from spreading or entering drains by using an absorbent material like Chemizorb® or vermiculite.
-
Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste.[2]
-
Final Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.[4]
Caption: Diagram 3: Emergency Response to Personal Exposure
References
-
Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. Chemos GmbH & Co.KG.[Link]
-
Material Safety Data Sheet - 2-Oxazolidone, 98%. Cole-Parmer.[Link]
-
Oxazolidine, 3-methyl- | C4H9NO | CID 214264. PubChem - NIH.[Link]
-
Section 3: Emergency Procedures. Princeton University Environmental Health and Safety.[Link]
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SAFETY DATA SHEET. hebro chemie.[Link]
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Carcinogens Standard Operating Procedure. The Sarpong Group, UC Berkeley.[Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.[Link]
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Decontamination. Queen Mary University of London - Health and Safety Directorate.[Link]
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MULTIPURPOSE BIOCIDE. Rock Oil.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
